1,3,5-Tris(4-carboxyphenyl)benzene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATWKVZGMWCXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443603 | |
| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50446-44-1 | |
| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-carboxyphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3,5-Tris(4-carboxyphenyl)benzene chemical properties
An In-depth Technical Guide to 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly abbreviated as H3BTB, is a cornerstone tritopic organic linker in the field of materials science. Its rigid, C3-symmetric, and planar molecular architecture has established it as a critical building block for the rational design and synthesis of highly porous crystalline materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the fundamental chemical properties of H3BTB, detailing its synthesis, structural characterization, and physicochemical properties. Furthermore, it offers field-proven insights into its application in the construction of MOFs, supported by detailed experimental protocols and mechanistic explanations. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize H3BTB in the development of advanced functional materials.
Molecular Architecture and Significance
This compound (H3BTB) is a star-shaped aromatic tricarboxylic acid.[1] Its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This arrangement confers a high degree of rotational symmetry and rigidity, which are crucial attributes for its role as a "strut" or "linker" in the self-assembly of extended, porous networks.
The three carboxylic acid groups are the primary coordination sites, capable of binding to metal ions or clusters to form robust, three-dimensional frameworks.[1] The significant spatial separation between these functional groups, enforced by the biphenyl linkages, is directly responsible for the formation of materials with exceptionally high porosity and surface area, such as the iconic MOF-177.[3]
Caption: Molecular Structure of this compound (H3BTB).
Core Physicochemical Properties
The utility of H3BTB is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 4,4′,4′′-Benzene-1,3,5-triyl-tris(benzoic acid) | |
| Synonyms | H3BTB, 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | [2][4] |
| CAS Number | 50446-44-1 | [5] |
| Molecular Formula | C₂₇H₁₈O₆ | [5] |
| Molecular Weight | 438.43 g/mol | [5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 322-327 °C | [3] |
| Solubility | Soluble in tetrahydrofuran (THF), Dimethylformamide (DMF) | [1][4] |
| Thermal Stability | Stable up to ~400 °C, above which ligand decomposition occurs | [2] |
Synthesis and Purification
The most prevalent and reliable method for synthesizing H3BTB is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid, providing a high-yield pathway to the target molecule.
Caption: General workflow for the synthesis of H3BTB via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Synthesis of H3BTB
This protocol describes a representative lab-scale synthesis of H3BTB.
Materials:
-
1,3,5-Tribromobenzene
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, Deionized Water
-
Hydrochloric Acid (HCl), Ethyl Acetate, Hexane, Methanol
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,3,5-tribromobenzene (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).
-
Causality: 1,3,5-tribromobenzene serves as the central aromatic core.[2] A slight excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center.
-
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The mixture should be sufficiently dilute to ensure all reagents are dissolved upon heating.
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).
-
Causality: Pd(0) is the active catalytic species that undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.
-
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere for 24-48 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This protonates the carboxylate salts, precipitating the crude product.
-
Isolation: Filter the precipitate and wash thoroughly with water to remove inorganic salts. The resulting solid is the crude H3BTB.
-
Purification: The crude product is often purified by column chromatography (e.g., using a dichloromethane/methanol gradient) followed by recrystallization from a suitable solvent system like acetic acid/water or DMF/water to yield high-purity H3BTB.[2] Reported yields are typically in the range of 60-75%.[2]
Spectroscopic and Structural Characterization
Unambiguous confirmation of H3BTB's structure and purity is achieved through a combination of spectroscopic and analytical techniques.
-
¹H NMR Spectroscopy: In a typical spectrum recorded in DMSO-d₆, the aromatic protons appear in the δ 7.8–8.2 ppm region.[2] A characteristic broad singlet corresponding to the acidic carboxyl protons is observed far downfield, often around δ 12.5 ppm.[2] The integration of these signals should correspond to a 1:1 ratio for the aromatic to carboxylic protons (15H:3H, simplified).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is observed between 2500–3000 cm⁻¹, characteristic of the O–H stretching vibration in the hydrogen-bonded carboxylic acid dimers.[2] A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O carbonyl stretch.[2]
-
Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. For the hydrated form, an initial mass loss corresponding to water is observed below 150°C.[2] The organic ligand itself is typically stable until above 400°C, at which point it undergoes thermal decomposition, releasing CO₂ and H₂O.[2]
-
Single-Crystal X-ray Diffraction: For definitive structural elucidation, single-crystal X-ray diffraction can be employed. This technique confirms the planar C3-symmetric structure and provides precise bond lengths and angles.[6]
Application in Metal-Organic Framework (MOF) Synthesis
H3BTB is a premier linker for constructing MOFs with high porosity and thermal stability.[2] Its tritopic nature and rigid geometry enable the formation of predictable and robust 3D networks.
Caption: Schematic of MOF synthesis using H3BTB via the solvothermal method.
Protocol: Solvothermal Synthesis of a Zinc-based H3BTB MOF
This protocol is representative for the synthesis of MOFs like MOF-177, known for its extremely high surface area.
Materials:
-
This compound (H3BTB)
-
Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Solution Preparation: In a glass vial, dissolve H3BTB (1.0 eq) and Zinc Nitrate Hexahydrate (e.g., 4.0 eq) in N,N-Dimethylformamide (DMF).
-
Causality: DMF serves as a high-boiling point solvent, which is necessary for the solvothermal conditions. It also acts as a weak base and can participate in the coordination sphere of the metal ion before being displaced by the linker. The metal salt provides the secondary building units (SBUs) or "nodes" of the framework.
-
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the solution to 100-120 °C and hold for 24-48 hours.[2]
-
Causality: The elevated temperature provides the necessary energy to overcome the kinetic barriers for crystal nucleation and growth, allowing the thermodynamically favored crystalline MOF structure to form.
-
-
Crystallization: After the reaction period, allow the oven to cool slowly to room temperature (e.g., over 12-24 hours). Slow cooling is critical for obtaining large, high-quality single crystals.
-
Isolation: Decant the mother liquor and wash the resulting crystals several times with fresh DMF to remove unreacted starting materials.
-
Activation: To remove the DMF solvent molecules occluded within the pores, the as-synthesized crystals must be "activated." This is a critical step to achieve high porosity.
-
a. Immerse the crystals in a volatile solvent with a lower boiling point, such as acetone, for 2-3 days, replacing the acetone several times. This performs a solvent exchange.
-
b. After solvent exchange, filter the crystals and dry them under a high vacuum (e.g., at 150 °C) for several hours to completely evacuate the pores. The activated MOF is now ready for gas sorption analysis or other applications.
-
Emerging Research and Applications
Beyond its foundational role in MOF chemistry for gas storage and separation, H3BTB is being explored in other advanced applications.[1][2] Recent studies have investigated its potential in drug delivery and as an active pharmaceutical ingredient. Research indicates that H3BTB can interact with DNA through groove binding, potentially disrupting DNA function and inducing apoptosis in cancer cells, highlighting its potential in oncology.[2][7][8]
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
References
- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 2. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 3. 1,3,5-三(4-羧基苯基)苯 | 50446-44-1 [m.chemicalbook.com]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene, 97% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pivotal Role of H3BTB in Reticular Chemistry
An In-Depth Technical Guide to the Structure and Symmetry of the H3BTB Linker
1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, is a cornerstone organic linker in the field of reticular chemistry, particularly in the design and synthesis of metal-organic frameworks (MOFs).[1] Its rigid, planar, and highly symmetric structure makes it an exemplary building block for creating crystalline materials with exceptionally high porosity and tunable properties. This guide provides a comprehensive technical overview of the H3BTB linker, focusing on its molecular structure, symmetry, synthesis, and its critical role in the construction of advanced porous materials. The insights provided herein are tailored for researchers and professionals engaged in materials science, chemistry, and drug development, where the rational design of functional materials is paramount.
Molecular Structure and Symmetry Analysis of H3BTB
The chemical formula of H3BTB is C27H18O6, and its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This arrangement results in a star-shaped, planar molecule with significant implications for its assembly into ordered frameworks.
Point Group Symmetry
The high degree of order in H3BTB's molecular geometry can be formally described by point group theory. Assuming the molecule is perfectly planar, its point group is D3h . This is derived from the presence of a principal C3 rotational axis, three perpendicular C2 axes, a horizontal mirror plane (σh), three vertical mirror planes (σv), and an improper S3 rotational axis. The D3h symmetry is a key factor in the predictable formation of highly symmetric and porous MOF structures.
Below is a schematic representation of the key symmetry elements in the H3BTB molecule.
Caption: Key symmetry elements of the H3BTB molecule, illustrating its D3h point group.
Synthesis and Purification of H3BTB
A common and efficient method for the synthesis of H3BTB is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactant Preparation: In a reaction vessel, dissolve 1,3,5-tribromobenzene (1 equivalent) and 4-carboxyphenylboronic acid (3.3 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (typically 0.03-0.05 equivalents), and a base, such as potassium carbonate (K2CO3) (typically 4 equivalents), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (typically around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the crude H3BTB product.
-
Collect the precipitate by filtration and wash it thoroughly with water to remove inorganic salts.
-
Further purify the crude product by washing with organic solvents like acetone or by recrystallization from a suitable solvent such as dimethylformamide (DMF) to obtain high-purity H3BTB.
-
The following diagram illustrates the general workflow for the synthesis and purification of H3BTB.
Caption: Workflow for the synthesis and purification of the H3BTB linker.
Physicochemical Properties of H3BTB
The physical and chemical properties of H3BTB are crucial for its application in materials synthesis. A summary of its key properties is provided in the table below.
| Property | Value |
| IUPAC Name | 4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid |
| Molecular Formula | C27H18O6 |
| Molecular Weight | 438.43 g/mol |
| Appearance | White to off-white solid[2] |
| Melting Point | >300 °C |
| Solubility | Soluble in DMF and DMSO; sparingly soluble in water and common organic solvents. |
| ¹H NMR (DMSO-d6) | Aromatic protons: δ 7.8–8.2 ppm; Carboxyl protons: δ ~12.5 ppm (broad)[3] |
| IR Spectroscopy (cm⁻¹) | ~1680 (C=O stretch), ~2500–3000 (O-H stretch of carboxylic acid)[3] |
H3BTB as a Tristopic Linker in Metal-Organic Frameworks
The tritopic nature and C3 symmetry of the H3BTB linker are fundamental to its utility in constructing highly porous MOFs.[1] When reacted with metal ions or clusters, H3BTB acts as a rigid strut, connecting metal nodes in a highly predictable manner to form extended, three-dimensional networks.[4]
A notable example of a MOF constructed using the H3BTB linker is MOF-177. This framework, built from zinc oxide clusters and H3BTB, exhibits an exceptionally high surface area and pore volume, making it a benchmark material for gas storage applications, particularly for hydrogen and methane.
The self-assembly process of a hypothetical MOF from H3BTB linkers and metal nodes can be visualized as follows:
Caption: Conceptual illustration of MOF self-assembly from H3BTB linkers and metal nodes.
Conclusion
The H3BTB linker is a quintessential component in the toolkit of materials chemists. Its well-defined structure, high symmetry, and the robustness of its synthetic routes have enabled the creation of a vast array of MOFs with unprecedented surface areas and tailored functionalities. A thorough understanding of its fundamental properties, as detailed in this guide, is crucial for the continued development of advanced materials for applications ranging from clean energy and environmental remediation to catalysis and biomedical applications.
References
- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Fingerprint of a Key MOF Linker: A Technical Guide to 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
Introduction
1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H₃BTB, is a highly symmetrical, star-shaped aromatic tricarboxylic acid.[1][2] Its rigid structure and tripodal arrangement of carboxyl groups make it a premier building block (linker) in the synthesis of metal-organic frameworks (MOFs).[1][3] MOFs constructed from H₃BTB often exhibit high porosity and thermal stability, rendering them suitable for applications in gas storage, separation, and catalysis.[1][3] For researchers in materials science and drug development, accurate characterization of this ligand is paramount to ensure the integrity and desired properties of the resulting supramolecular structures.
This in-depth guide provides a comprehensive overview of the key spectroscopic data for H₃BTB, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the interpretation of these spectra, providing the causal links between the molecular structure and the observed spectroscopic signals. Furthermore, this document outlines detailed, field-proven protocols for acquiring these spectra, ensuring reproducibility and reliability in your own research endeavors.
Molecular Structure and Symmetry
The structure of H₃BTB is foundational to understanding its spectroscopic properties. It consists of a central benzene ring substituted at the 1, 3, and 5 positions with 4-carboxyphenyl groups.[2] This C₃-symmetric arrangement means that many of the protons and carbon atoms within the molecule are chemically equivalent, which simplifies its NMR spectra.
Figure 1: 2D structure of this compound (H₃BTB).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For H₃BTB, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of H₃BTB is relatively simple due to the molecule's high degree of symmetry.
Table 1: ¹H NMR Spectroscopic Data for H₃BTB
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.8 – 8.2 | Multiplet | 15H | Aromatic Protons |
| ~12.5 | Broad Singlet | 3H | Carboxylic Acid Protons (-COOH) |
| Solvent: DMSO-d₆ |
Interpretation:
-
Aromatic Protons (δ 7.8 – 8.2 ppm): The signals in this region correspond to the 15 aromatic protons on the four benzene rings.[3] The overlapping multiplets arise from the protons on the central ring and the three peripheral carboxyphenyl rings. The electron-withdrawing nature of the carboxylic acid groups and the delocalized π-system of the multiple aromatic rings cause these protons to be deshielded, resulting in their downfield chemical shift.
-
Carboxylic Acid Protons (δ ~12.5 ppm): The highly deshielded, broad singlet at approximately 12.5 ppm is characteristic of carboxylic acid protons.[3] The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the deuterated solvent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for H₃BTB
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| ~167 | Carbonyl Carbon (-C OOH) |
| ~145 | Quaternary Carbon (C-COOH) |
| ~141 | Quaternary Carbon (Central Ring) |
| ~131 | Quaternary Carbon (C-C) |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~128 | Aromatic CH (meta to -COOH) |
| ~125 | Aromatic CH (Central Ring) |
| These are predicted values and should be used as a guide for spectral interpretation. |
Interpretation of Predicted Spectrum:
-
Carbonyl Carbon (~167 ppm): The carbon of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Quaternary Carbons (~131-145 ppm): There are three types of quaternary carbons (carbons not bonded to hydrogen) in the aromatic region: the carbons on the central ring attached to the carboxyphenyl groups, the carbons of the peripheral rings attached to the central ring, and the carbons attached to the carboxylic acid groups. These typically appear in the 130-150 ppm range.
-
Aromatic CH Carbons (~125-130 ppm): The protonated aromatic carbons are expected to appear in the typical aromatic region of 120-135 ppm. The specific shifts would be influenced by their position relative to the electron-withdrawing carboxylic acid groups.
Experimental Protocol for NMR Spectroscopy
Figure 2: General workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of H₃BTB and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required compared to ¹H NMR.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of H₃BTB is dominated by absorptions characteristic of carboxylic acids and aromatic rings.
Table 3: Key IR Absorption Bands for H₃BTB
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500–3000 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |
| 1680 | Strong | C=O stretch of carboxylic acid |
| ~1600 | Medium | C=C stretch of aromatic rings |
Interpretation:
-
O-H Stretch (2500–3000 cm⁻¹): The very broad and strong absorption band in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[3] The significant broadening is due to the extensive hydrogen bonding network that H₃BTB can form in the solid state.
-
C=O Stretch (1680 cm⁻¹): The intense, sharp peak at 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aromatic carboxylic acid.[3] Its position is indicative of a carbonyl group conjugated with an aromatic ring.
-
Aromatic C=C Stretch (~1600 cm⁻¹): The absorption of medium intensity around 1600 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic rings.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Figure 3: Workflow for FTIR analysis using the KBr pellet method.
-
Sample Preparation: Grind 1-2 mg of dry H₃BTB with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum.
-
Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For H₃BTB, the spectrum is characterized by absorptions arising from π → π* transitions in the conjugated aromatic system.
Table 4: UV-Vis Spectroscopic Data for H₃BTB
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| 328 | Not reported | 10% DMSO in water | π → π* transition |
Interpretation:
The UV-Vis spectrum of H₃BTB in a 10% DMSO/water solution exhibits a strong absorption maximum (λmax) at 328 nm.[4] This absorption is attributed to π → π* electronic transitions within the extensive conjugated system of the four interconnected benzene rings. The high degree of conjugation lowers the energy gap between the π (bonding) and π* (antibonding) molecular orbitals, shifting the absorption to a longer wavelength (a bathochromic or red shift) compared to simpler aromatic systems like benzene (λmax ≈ 255 nm).
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which H₃BTB is soluble. A mixture of 10% DMSO in water is a suitable option.[4]
-
Stock Solution Preparation: Prepare a stock solution of H₃BTB of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Sample Preparation: Prepare a series of dilutions from the stock solution to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank. Fill another cuvette with the sample solution. Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Conclusion
The spectroscopic characterization of this compound is crucial for verifying its purity and structural integrity, which is a prerequisite for its use in high-quality material synthesis. This guide has provided a detailed analysis of the ¹H NMR, IR, and UV-Vis spectra of H₃BTB, along with a predicted ¹³C NMR spectrum. The provided experimental protocols offer a reliable framework for researchers to obtain high-quality spectroscopic data. By understanding the correlation between the molecular structure of H₃BTB and its spectroscopic fingerprint, scientists and developers can confidently utilize this versatile linker in the creation of novel materials with tailored properties.
References
The Structural Landscape of 1,3,5-Tris(4-carboxyphenyl)benzene: A Guide for Researchers
An In-depth Technical Guide on the Synthesis, Crystallization, and Polymorphism of a Key Metal-Organic Framework Building Block
Abstract
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a C3-symmetric aromatic tricarboxylic acid, is a cornerstone in the design and synthesis of metal-organic frameworks (MOFs).[1][2][3] Its rigid, tritopic nature makes it an exceptional building block for creating highly porous and stable three-dimensional structures with significant potential in gas storage, separation, and catalysis.[1][3][4] This guide provides an in-depth exploration of the synthesis, purification, and crystallization of H3BTB, with a particular focus on its polymorphic crystal structures. Understanding and controlling the crystallization of this versatile molecule is paramount for the rational design of advanced materials with tailored properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of H3BTB in Crystal Engineering
This compound, also known as H3BTB or 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid), is a star-shaped molecule comprising a central benzene ring connected to three 4-carboxyphenyl groups.[2][5] This unique geometry and the presence of three carboxylic acid moieties confer upon it the ability to act as a tritopic linker, forming extensive and robust networks when coordinated with metal ions.[4] The resulting MOFs often exhibit exceptionally high surface areas and tunable pore sizes, making them highly attractive for a range of applications.
The precise arrangement of H3BTB molecules in the solid state, however, is not singular. Like many organic molecules, it can exhibit polymorphism, where different crystal packing arrangements and hydrogen-bonding networks can arise from varying crystallization conditions.[6] These polymorphic variations can significantly influence the properties of the resulting bulk material and the MOFs constructed from them. Therefore, a thorough understanding of the factors governing the crystallization and crystal structure of H3BTB is essential for reproducible and targeted materials synthesis.
Synthesis of High-Purity H3BTB: A Step-by-Step Protocol
The most prevalent and efficient method for synthesizing H3BTB is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. In the case of H3BTB, the core is formed by coupling 1,3,5-tribromobenzene with 4-carboxyphenylboronic acid.
Causality Behind the Suzuki-Miyaura Approach
The Suzuki-Miyaura reaction is favored for several reasons:
-
High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the carboxylic acid groups present on the boronic acid, minimizing the need for protection-deprotection steps.
-
High Yields: This method typically affords good to excellent yields of the desired product.[1]
-
Commercial Availability of Precursors: Both 1,3,5-tribromobenzene and 4-carboxyphenylboronic acid are readily available starting materials.
-
Robustness: The reaction is well-established and has been extensively optimized for a wide range of substrates.
The choice of a palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is crucial for the catalytic cycle. The base, commonly an aqueous solution of a carbonate such as K₂CO₃ or Na₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system, often containing an organic solvent like toluene or THF and water, is used to dissolve both the organic and inorganic reagents, facilitating the reaction at the phase interface.
Experimental Workflow for H3BTB Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of H3BTB.
Caption: Experimental workflow for the synthesis and purification of H3BTB.
Detailed Synthesis Protocol
This protocol is a representative procedure for the synthesis of H3BTB.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3,5-tribromobenzene (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and potassium carbonate (K₂CO₃) (6.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24 to 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with hydrochloric acid (HCl) until a precipitate forms (pH ~2).
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of ethanol to remove inorganic impurities and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then add a less polar solvent like water or acetic acid to induce crystallization.[1] For very impure samples, column chromatography on silica gel may be necessary before recrystallization.[1]
-
Drying: Dry the purified white solid under vacuum to obtain high-purity H3BTB.
The Polymorphism of H3BTB: A Tale of Two Crystal Structures
The crystal structure of H3BTB is primarily dictated by the intricate network of hydrogen bonds formed between the carboxylic acid groups. The flexibility of these interactions, influenced by the crystallization solvent and conditions, gives rise to different polymorphic forms. Here, we compare two known polymorphs of H3BTB.
Polymorph I: The Hexagonal Sheet Structure
A well-characterized polymorph of H3BTB crystallizes in a hexagonal layered structure.[6][7] In this arrangement, the planar H3BTB molecules self-assemble into two-dimensional sheets through hydrogen bonding between the carboxylic acid groups of adjacent molecules. These sheets then stack on top of each other to form the three-dimensional crystal lattice.[7]
Polymorph II: A DMSO Solvate
The inclusion of solvent molecules in the crystal lattice can lead to the formation of solvates, which are a type of polymorph. A dimethyl sulfoxide (DMSO) solvate of H3BTB has been reported, where DMSO molecules are incorporated into the crystal structure, disrupting the hydrogen-bonding network observed in the unsolvated form and leading to a different packing arrangement.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two polymorphs.
| Parameter | Polymorph I (Unsolvated) | Polymorph II (DMSO Solvate) |
| Crystal System | Trigonal | Monoclinic |
| Space Group | R-3 | P2₁/c |
| a (Å) | 22.34 | 11.21 |
| b (Å) | 22.34 | 20.45 |
| c (Å) | 10.98 | 13.54 |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.8 |
| γ (°) | 120 | 90 |
| Reference | Zentner et al. | CCDC |
Note: The data for Polymorph II is based on a representative DMSO solvate structure and may vary depending on the specific solvate.
The Role of Solvent in Polymorph Selection
The choice of solvent is a critical factor in determining which polymorph crystallizes.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can act as hydrogen bond acceptors, competing with the carboxylic acid groups of H3BTB. This can disrupt the formation of the typical hydrogen-bonded sheets and favor the inclusion of solvent molecules in the crystal lattice, leading to solvates.
-
Protic Solvents (e.g., Acetic Acid, Water): These solvents can participate in the hydrogen-bonding network. Recrystallization from a mixture like acetic acid and water can promote the formation of the highly ordered, unsolvated hexagonal sheet structure by providing a medium that encourages the strong carboxylic acid-carboxylic acid hydrogen bonds to form.[1]
-
Non-polar Solvents: Crystallization from less polar solvents is often challenging due to the low solubility of H3BTB.
The rate of crystallization, temperature, and concentration also play crucial roles. Rapid crystallization at high supersaturation may trap kinetic products (metastable polymorphs), while slow crystallization at lower supersaturation is more likely to yield the thermodynamically stable form.
Hydrogen Bonding Networks: The Supramolecular Glue
The supramolecular architecture of H3BTB crystals is dominated by hydrogen bonds. The most common motif is the carboxylic acid dimer, where two carboxylic acid groups form a cyclic arrangement with two strong O-H···O hydrogen bonds.
Caption: The classic R22(8) carboxylic acid dimer hydrogen bond motif.
In the hexagonal polymorph, these dimers link the H3BTB molecules into a 2D network. In the DMSO solvate, this network is disrupted, and hydrogen bonds may form between the carboxylic acid groups and the sulfoxide oxygen of the DMSO molecules.
Characterization of H3BTB Crystal Structures
A suite of analytical techniques is essential to confirm the synthesis and characterize the crystal structure of H3BTB.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized H3BTB.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the carboxylic acid groups (O-H and C=O stretches).
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and can indicate the presence of solvent molecules in the crystal lattice.
-
Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing information on the space group, unit cell dimensions, and hydrogen-bonding network.[1]
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying the polymorphic form of a bulk sample and for assessing its crystallinity.
Conclusion and Future Outlook
This compound is a molecule of fundamental importance in materials science, particularly in the rapidly expanding field of metal-organic frameworks. Its utility as a building block is intrinsically linked to its molecular and crystal structure. This guide has provided a comprehensive overview of the synthesis, purification, and crystallization of H3BTB, with a detailed look at its polymorphism.
For researchers in this field, the ability to control the synthesis of high-purity H3BTB and to selectively crystallize desired polymorphs is a critical skill. The protocols and insights provided herein are intended to serve as a valuable resource for both newcomers and experienced scientists. Future research will undoubtedly uncover new polymorphs and solvates of H3BTB, further expanding our understanding of its solid-state chemistry and enabling the design of next-generation functional materials with unprecedented properties.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of a Polymorph of 1,3,5-Tris(4-Carboxyphenyl) Benzene [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Thermal Profile of a Keystone Building Block
1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has garnered significant attention as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs).[1][2][3] Its rigid, planar structure and tripodal array of carboxylic acid functionalities make it an exceptional building block for creating highly porous and stable three-dimensional structures with applications in gas storage, separation, and catalysis.[1][3] Furthermore, recent studies have explored its potential in the biomedical field, including its role in anticancer research.[1][2]
Given its foundational role in the synthesis of advanced materials, a thorough understanding of the thermal stability of H3BTB is paramount. The thermal behavior of the organic linker dictates the upper-temperature limits for the synthesis, activation, and application of the resulting MOFs and other functional materials. This guide provides an in-depth technical overview of the thermal stability of H3BTB, detailing the experimental methodologies used for its characterization, the key features of its thermal decomposition profile, and the underlying chemical principles.
Probing Thermal Stability: The Synergy of Thermogravimetric Analysis and Differential Scanning Calorimetry
The primary techniques for assessing the thermal stability of a solid-state compound like H3BTB are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in conjunction, particularly when coupled with Mass Spectrometry (TGA-MS), these methods provide a comprehensive picture of a material's response to heat.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining decomposition temperatures, identifying intermediate species, and quantifying mass loss events.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, and in quantifying the enthalpy changes associated with these processes.
The combination of these techniques allows for the correlation of mass loss events with their corresponding energetic changes, providing a more complete understanding of the thermal decomposition pathway.
The Thermal Decomposition Profile of this compound
The thermal decomposition of H3BTB in an inert atmosphere can be characterized by a multi-step process.
Initial Dehydration
Commercial samples of H3BTB may contain adsorbed or solvated water molecules. The initial phase of heating, typically below 150°C, is characterized by a mass loss corresponding to the removal of this water. This dehydration step has been reported to result in a mass loss of approximately 10%.[1] This is an important consideration for researchers, as the presence of water can influence the synthesis of MOFs and other materials.
Thermal Stability Window and Onset of Decomposition
Following dehydration, H3BTB exhibits a region of high thermal stability. The onset of significant decomposition of the organic ligand is reported to occur at temperatures above 400°C.[1] This high decomposition temperature is a testament to the inherent stability of the aromatic core structure.
Primary Decomposition: Decarboxylation
The major decomposition event for H3BTB is the loss of its carboxylic acid functional groups. This process, known as decarboxylation, results in the evolution of carbon dioxide (CO₂) and water (H₂O) as the primary gaseous byproducts.[1] The scission of the C-C bond between the phenyl ring and the carboxyl group is the key mechanistic step in this decomposition phase.
Final Residue
At elevated temperatures, the remaining organic backbone will continue to decompose, eventually forming a carbonaceous residue. The nature and quantity of this residue can be influenced by the experimental conditions, such as the heating rate and the composition of the purge gas.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events for this compound based on available data.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Species |
| Dehydration | < 150 | ~10 | H₂O |
| Ligand Decomposition | > 400 | Significant | CO₂, H₂O |
Note: The exact temperatures and mass loss percentages can vary depending on the experimental conditions (e.g., heating rate, sample purity, and atmosphere).
Experimental Protocols for Thermal Analysis of H3BTB
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of H3BTB.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Ensure the H3BTB sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify and quantify the mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions and measure their associated enthalpy changes.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered H3BTB sample into a clean, tared DSC pan (e.g., aluminum).
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 450°C) at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks corresponding to thermal events such as melting or decomposition.
-
Determine the peak temperatures and calculate the enthalpy of these transitions.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the thermal analysis experiments.
Caption: Workflow for Thermogravimetric Analysis (TGA) of H3BTB.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of H3BTB.
Mechanistic Insights and Causality
The thermal stability of this compound is intrinsically linked to its molecular structure. The central benzene ring and the three appended phenyl rings form a large, conjugated π-system, which imparts significant thermodynamic stability. The energy required to break the covalent bonds within this aromatic core is substantial, hence the high onset temperature of decomposition.
The carboxylic acid groups represent the most thermally labile part of the molecule. The C-COOH bond is weaker than the C-C bonds within the aromatic rings. Upon heating, the vibrational energy of the molecule increases until it is sufficient to cause the cleavage of this bond, leading to the release of CO₂. The hydrogen from the carboxyl group can then combine with the remaining carboxylate oxygen to form water, or abstract a hydrogen from a neighboring molecule.
The choice of an inert atmosphere for the analysis is critical. In the presence of an oxidative atmosphere (e.g., air), the decomposition mechanism would be significantly different, involving oxidation reactions that would occur at lower temperatures and result in a different set of decomposition products.
Conclusion: A Thermally Robust Building Block
This technical guide provides a foundational understanding of the thermal stability of H3BTB, grounded in established analytical techniques and chemical principles. For researchers and scientists, this knowledge is essential for the rational design and successful synthesis of novel materials based on this important molecular building block.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
Solubility of 1,3,5-Tris(4-carboxyphenyl)benzene in different solvents
An In-depth Technical Guide to the Solubility of 1,3,5-Tris(4-carboxyphenyl)benzene
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of this compound in Modern Materials Science
This compound, often abbreviated as H3BTB or BTB-COOH, is a C3-symmetric aromatic tricarboxylic acid.[1] Its rigid, planar structure and trifunctional nature make it a highly sought-after building block, or "linker," in the burgeoning field of crystal engineering and materials science.[2][3] Specifically, H3BTB is a cornerstone in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with extensive applications in gas storage and separation, catalysis, and drug delivery.[1][2][3]
The successful synthesis and application of H3BTB-based materials are critically dependent on a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the reaction conditions for MOF synthesis but also plays a crucial role in purification, crystal growth, and processing of the final material. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.
Understanding the Molecular Architecture and its Influence on Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The structure of this compound features a large, nonpolar aromatic core composed of a central benzene ring bonded to three phenyl rings. This core is inherently hydrophobic. However, the molecule is functionalized with three polar carboxylic acid (-COOH) groups at the para positions of the phenyl rings. These groups are capable of strong hydrogen bonding and deprotonation in the presence of a base, introducing a hydrophilic character to the molecule.
Therefore, the solubility of H3BTB is a delicate balance between its hydrophobic core and its hydrophilic functional groups. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility in various solvents.
Conceptualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces that govern the dissolution of this compound in different types of solvents.
Caption: Intermolecular forces between H3BTB and different solvent classes.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid groups can form hydrogen bonds with protic solvents. However, the large hydrophobic core may limit solubility, especially in water.[1][8] The related, smaller trimesic acid is soluble in water and ethanol.[4][6][7] |
| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and have strong dipoles that interact favorably with the carboxylic acid groups. H3BTB is reported to be soluble in THF.[2][3] Its use in a 10% DMSO solution for experiments suggests at least moderate solubility.[8] |
| Nonpolar | Hexane, Toluene, Chloroform | Very Low to Insoluble | The dominant nonpolar nature of these solvents leads to weak van der Waals interactions with the aromatic core of H3BTB, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding between H3BTB molecules in the solid state). |
| Basic Aqueous | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO3) | High | The carboxylic acid groups will be deprotonated by the base to form carboxylate salts. These ionic species are highly polar and readily soluble in water.[9] |
| Acidic Aqueous | 5% Hydrochloric Acid (HCl) | Very Low to Insoluble | The acidic conditions will suppress the deprotonation of the carboxylic acid groups, maintaining the molecule in its less polar, neutral form. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Methodology
1. Materials and Apparatus:
-
This compound (solute)
-
Selected solvents of high purity
-
Analytical balance (±0.01 mg)
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a suitable column (e.g., C18) or a UV-Vis spectrophotometer.
2. Procedure:
-
Preparation of Solutions: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the solid to settle. For more effective separation, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of H3BTB in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL, g/L, or molarity.
3. Self-Validating System and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Calibration: The analytical instrument must be calibrated with standard solutions of known concentrations of this compound to ensure accurate quantification.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in the synthesis of advanced materials like MOFs. While its molecular structure suggests a preference for polar aprotic and basic aqueous solvents, precise quantitative data can only be obtained through rigorous experimental determination. The provided protocol offers a robust framework for researchers to generate reliable solubility data, which will, in turn, facilitate the rational design of synthetic routes, purification strategies, and formulation processes. Future research should focus on establishing a comprehensive public database of the solubility of H3BTB and other important organic linkers in a wide range of solvents and at various temperatures to accelerate innovation in materials science and drug development.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. 1,3,5-Tri(4-carboxyphenyl)benzene CAS#: 50446-44-1 [m.chemicalbook.com]
- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Trimesic acid | 554-95-0 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Acidity and pKa Values of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a tritopic organic linker, is a critical component in the synthesis of robust and porous metal-organic frameworks (MOFs). The acidic nature of its three carboxylic acid groups, defined by their respective pKa values, is a pivotal parameter that dictates the conditions for MOF synthesis, the pH-dependent stability of the resulting frameworks, and their functionality in applications such as drug delivery. This in-depth technical guide provides a comprehensive overview of the acidic properties of H₃BTB, detailing the theoretical basis of its polyprotic character, rigorous methodologies for pKa determination, and the profound implications of these values in materials science and pharmaceutical development.
Introduction: The Structural and Functional Significance of H₃BTB
This compound (H₃BTB) is a C₃-symmetric aromatic tricarboxylic acid that serves as a fundamental building block in supramolecular chemistry and materials science.[1][2][3][4] Its rigid, planar geometry, stemming from a central benzene ring connected to three carboxyphenyl arms, makes it an exceptional linker for the construction of highly crystalline and porous metal-organic frameworks.[1][2][3]
The carboxylic acid functional groups are the cornerstone of H₃BTB's utility. Upon deprotonation, they form strong coordination bonds with metal ions or clusters, leading to the self-assembly of three-dimensional networks with tunable pore sizes and chemical environments. The precise control over MOF synthesis and the subsequent properties of these materials are intrinsically linked to the acidity of the H₃BTB linker. Understanding the pKa values is therefore not just a theoretical exercise but a practical necessity for the rational design of MOFs for applications ranging from gas storage and separation to catalysis and targeted drug delivery.
The Triprotic Acidity of H₃BTB: A Stepwise Dissociation
As a triprotic acid, H₃BTB undergoes a stepwise dissociation of its three protons in solution. Each dissociation step is characterized by a unique acid dissociation constant (Ka) and its corresponding pKa value (-logKa).
The dissociation equilibria are as follows:
-
H₃BTB ⇌ H₂BTB⁻ + H⁺ (governed by pKa₁)
-
H₂BTB⁻ ⇌ HBTB²⁻ + H⁺ (governed by pKa₂)
-
H₂BTB²⁻ ⇌ BTB³⁻ + H⁺ (governed by pKa₃)
The values of these three pKa's are influenced by several key factors:
-
Electrostatic Effects: The removal of the first proton from the neutral H₃BTB molecule is the most favorable. Subsequent deprotonations are progressively more difficult due to the increasing negative charge of the molecule, which exerts a stronger electrostatic attraction on the remaining protons. This results in an increase in the pKa values with each dissociation step: pKa₁ < pKa₂ < pKa₃ .
-
Inductive and Resonance Effects: The electron-withdrawing nature of the carboxylic acid groups enhances their acidity. The resulting carboxylate anions are stabilized by resonance, which delocalizes the negative charge, further facilitating proton donation.
-
Solvent Environment: The pKa values are highly dependent on the solvent system. Due to the poor aqueous solubility of H₃BTB, measurements are typically conducted in mixed solvent systems (e.g., DMSO/water), which can alter the pKa values compared to a purely aqueous medium.
Methodologies for Accurate pKa Determination
The precise determination of the pKa values of H₃BTB is essential for its effective use. Potentiometric titration and UV-Vis spectroscopy are two of the most common and reliable methods.
Potentiometric Titration
This classic technique involves the gradual addition of a strong base to a solution of H₃BTB while monitoring the pH. The resulting titration curve reveals the equivalence points for each of the three acidic protons, from which the pKa values can be determined.
-
Solution Preparation:
-
Prepare a standardized, carbonate-free solution of ~0.1 M sodium hydroxide (NaOH).
-
Due to the limited solubility of H₃BTB in water, prepare a solution of known concentration (e.g., 1 mM) in a mixed solvent system. A common choice is a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 10% DMSO in water).[2][5]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) to the H₃BTB solution.[1][6]
-
-
Titration Setup:
-
Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the H₃BTB solution into a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring to ensure homogeneity.
-
-
Data Collection:
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the final equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, pKa₁ is the pH at 0.5 equivalents of added base, pKa₂ is the pH at 1.5 equivalents, and pKa₃ is the pH at 2.5 equivalents.
-
To accurately determine the equivalence points, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.
-
Caption: Workflow for pKa determination of H₃BTB via potentiometric titration.
UV-Vis Spectrophotometry
This method is advantageous for compounds with low solubility and can be performed at lower concentrations. It relies on the difference in the UV-Vis absorbance spectra between the protonated and deprotonated forms of H₃BTB. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
pKa Values of H₃BTB: Data and Interpretation
| pKa Value | Expected Range in DMSO/Water Mixtures | Corresponding Dissociation |
| pKa₁ | ~3.5 - 4.2 | H₃BTB ⇌ H₂BTB⁻ + H⁺ |
| pKa₂ | ~4.5 - 5.2 | H₂BTB⁻ ⇌ HBTB²⁻ + H⁺ |
| pKa₃ | ~5.5 - 6.2 | HBTB²⁻ ⇌ BTB³⁻ + H⁺ |
Note: These are illustrative values. Experimental determination under specific conditions is highly recommended for accurate research and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 5. osti.gov [osti.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to the Molecular Modeling of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Abstract
1,3,5-Tris(4-carboxyphenyl)benzene, commonly known as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has garnered significant attention as a versatile building block in materials science and medicinal chemistry.[1] Its rigid, planar structure and tripodal carboxylic acid functionalities make it an exemplary organic linker for the synthesis of highly porous Metal-Organic Frameworks (MOFs) with applications in gas storage and separation.[2][3][4] Furthermore, recent investigations have highlighted its potential as a novel therapeutic agent, demonstrating interactions with biological targets such as DNA.[5][6] This guide provides a comprehensive overview of the computational methodologies employed to model H3BTB, offering both theoretical grounding and practical, step-by-step protocols for researchers. We will traverse from quantum mechanical characterization of the isolated ligand to molecular dynamics simulations of its behavior in complex biological systems, ensuring a robust and validated approach to its computational study.
Foundational Physicochemical and Structural Properties
Before embarking on computational analysis, it is crucial to understand the fundamental properties of H3BTB. This data informs the initial setup and parameterization of any molecular model.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₁₈O₆ | [2] |
| Molecular Weight | 438.43 g/mol | [2][3] |
| Appearance | Off-white to pale yellow powder | [3] |
| Melting Point | >300 °C (decomposes) | [2][3] |
| Solubility | Soluble in DMF, DMSO; slightly soluble in water | [3][4] |
| SMILES String | OC(=O)c1ccc(cc1)-c2cc(cc(c2)-c3ccc(cc3)C(O)=O)-c4ccc(cc4)C(O)=O | [2] |
| InChI Key | SATWKVZGMWCXOJ-UHFFFAOYSA-N | [2] |
Part I: Quantum Mechanical Modeling of the Isolated H3BTB Ligand
Core Objective & Rationale
The first step in modeling any molecule is to determine its most stable three-dimensional structure (geometry optimization) and to understand its intrinsic electronic properties. For a molecule like H3BTB, which contains conjugated aromatic systems, quantum mechanics (QM) methods are indispensable. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size, making it the method of choice.[6] An accurate QM-derived structure and its associated partial charges are foundational for the subsequent, more complex molecular mechanics simulations.
Experimental Protocol: DFT Geometry Optimization & Frequency Analysis
This protocol outlines the essential steps to obtain a stable, optimized structure of H3BTB.
-
Initial Structure Generation:
-
Construct a 3D representation of H3BTB using molecular building software (e.g., Avogadro, ChemDraw). The SMILES string can be used as a starting point.
-
Perform an initial, rapid geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to generate a reasonable starting conformation.
-
-
Input File Preparation for DFT Calculation:
-
Export the 3D coordinates in a format compatible with a QM software package (e.g., Gaussian, ORCA, Q-Chem).
-
Define the calculation parameters. A well-established and reliable level of theory for this type of organic molecule is the B3LYP functional combined with the 6-31G* basis set.[1][6]
-
Specify the calculation type as Opt (Optimization) followed by Freq (Frequency). This two-step job ensures the optimized structure is a true energy minimum.
-
Define the molecular charge (0 for neutral H3BTB) and spin multiplicity (singlet).
-
-
Execution and Validation:
-
Run the QM calculation. This may take several hours depending on the available computational resources.
-
Trustworthiness Check: Upon completion, verify that the optimization has converged successfully. Critically, inspect the frequency calculation results. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a local energy minimum on the potential energy surface.
-
Analysis of QM Results
The output from the DFT calculation provides several key pieces of information:
-
Optimized Cartesian Coordinates: The final, low-energy 3D structure of the molecule.
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and zero-point vibrational energy.
-
Vibrational Frequencies: Can be used to predict the molecule's infrared (IR) spectrum.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's chemical reactivity and electronic properties.[5]
Workflow Visualization
Caption: Workflow for Quantum Mechanical geometry optimization of H3BTB.
Part II: Molecular Mechanics Modeling of H3BTB in Solution
Core Objective & Rationale
To study the dynamic behavior of H3BTB, its interactions with other molecules (like water or ions), or its conformational flexibility, we must move beyond the static picture provided by QM. Molecular Dynamics (MD) simulations, based on classical Molecular Mechanics (MM), allow us to observe the time-evolution of a molecular system.[7] The key to a successful MD simulation is the force field , a set of parameters and equations that define the potential energy of the system.
Force Field Selection and Parameterization: A Critical Step
-
Expertise & Experience: Standard biomolecular force fields (e.g., AMBER, CHARMM, OPLS) are not parameterized for "drug-like" or novel organic molecules like H3BTB out of the box. Therefore, a general force field such as the General Amber Force Field (GAFF) or OPLS-AA is required.
-
Parameterization Causality: The accuracy of an MD simulation is entirely dependent on the quality of its force field parameters. For H3BTB, particular attention must be paid to:
-
Partial Atomic Charges: These govern electrostatic interactions. While generic assignment methods exist, charges derived from the QM calculations (using methods like RESP or Merz-Kollman) are vastly superior and provide a more physically realistic model.
-
Dihedral Angle Parameters: The rotational barriers around the single bonds connecting the central benzene ring to the carboxyphenyl groups dictate the molecule's overall planarity and flexibility. If these are not well-described in the chosen general force field, they may need to be derived by performing QM-level potential energy surface scans and fitting the results to the MM dihedral function.
-
Experimental Protocol: Molecular Dynamics Simulation of Solvated H3BTB
This protocol provides a self-validating workflow for simulating H3BTB in a standard solvent environment (e.g., water).
-
System Preparation:
-
Load the QM-optimized H3BTB structure.
-
Using a tool like antechamber (for AMBER) or similar, assign GAFF atom types and generate the necessary topology and parameter files.
-
Crucially, replace the default assigned charges with the high-quality charges derived from the earlier DFT calculation.
-
Place the parameterized H3BTB molecule in the center of a simulation box (e.g., a cubic or triclinic box).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
If necessary, add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system, which is essential for stable simulations using Particle Mesh Ewald (PME) for long-range electrostatics.
-
-
Simulation Staging (Self-Validation):
-
Energy Minimization: Perform a multi-stage energy minimization. First, hold the H3BTB molecule fixed with positional restraints and minimize the energy of the water and ions. Then, gradually release the restraints on H3BTB and minimize the energy of the entire system. This removes any steric clashes introduced during setup.
-
Equilibration (NVT Ensemble): Gently heat the system to the target temperature (e.g., 298 K) over a short simulation (e.g., 100-200 ps) while keeping the system volume constant. Monitor the temperature to ensure it reaches a stable plateau.
-
Equilibration (NPT Ensemble): Switch to an ensemble with constant pressure and temperature. Run a longer equilibration simulation (e.g., 1-2 ns) and monitor the system's density and pressure. The system is considered equilibrated when these properties are fluctuating around a stable average. This step ensures the system is at the correct experimental density.
-
Production MD: Once equilibrated, run the production simulation for the desired length of time (e.g., 100-500 ns) to collect data for analysis.
-
Workflow Visualization
Caption: General workflow for a Molecular Dynamics simulation of H3BTB.
Application Case Study: Modeling H3BTB-DNA Interactions
Recent studies have shown that H3BTB may exert anticancer effects by binding to the minor groove of DNA.[1][5][6] This case study outlines the computational workflow to investigate this hypothesis.
Core Objective & Rationale
The goal is to predict the binding pose of H3BTB with DNA and to assess the stability of the resulting complex. This is a classic drug discovery problem that combines molecular docking (to generate plausible binding poses) with MD simulation (to refine the pose and evaluate its stability over time).[8]
Experimental Protocol: Docking and MD Simulation
-
Receptor and Ligand Preparation:
-
Receptor (DNA): Obtain a suitable DNA structure from the Protein Data Bank (PDB), for instance, a canonical B-DNA dodecamer (PDB ID: 1BNA is a common example, though the specific target from the cited literature is 127D).[6] Prepare the structure by removing any existing ligands or ions and adding hydrogen atoms.
-
Ligand (H3BTB): Use the QM-optimized and parameterized structure of H3BTB from the previous steps.
-
-
Molecular Docking:
-
Define the search space (the "docking box") to encompass the minor groove of the DNA structure.
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to predict the binding poses of H3BTB within the defined box.
-
Analyze the results based on the predicted binding energy (docking score) and visual inspection of the top-ranked poses. The pose that shows favorable interactions (e.g., hydrogen bonds with the DNA backbone or bases, shape complementarity) is selected for the next step. A reported docking score for an H3BTB-DNA complex was -8.3 kcal/mol.[6]
-
-
MD Simulation of the H3BTB-DNA Complex:
-
Take the most promising docked pose as the starting structure.
-
Use the MD simulation protocol described in Section 3.3 , but this time for the entire H3BTB-DNA complex. A force field like AMBER's ff14SB is appropriate for the DNA, while H3BTB uses the previously generated GAFF parameters.
-
Run a sufficiently long production MD simulation (e.g., 200-500 ns) to observe the stability of the binding.
-
Data Analysis for the Complex
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the H3BTB molecule relative to its initial docked position. A low, stable RMSD suggests the binding pose is stable.
-
Interaction Energy: Calculate the non-bonded interaction energy (van der Waals and electrostatic) between H3BTB and DNA throughout the simulation.
-
Hydrogen Bond Analysis: Monitor the formation and lifetime of hydrogen bonds between H3BTB's carboxylic acid groups and the DNA.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual DNA base pairs to see if H3BTB binding induces any localized changes in DNA flexibility.
Workflow Visualization
Caption: Workflow for investigating H3BTB-DNA binding via docking and MD.
Advanced Topic: Considerations for Modeling H3BTB in MOFs
While this guide focuses on the isolated molecule and its biological interactions, the primary use of H3BTB is in MOF synthesis.[9] Modeling H3BTB within a crystalline, periodic MOF structure presents unique challenges:
-
Periodicity: The simulation must account for the repeating unit cell of the crystal.
-
Metal Centers: Standard biomolecular force fields lack parameters for the metal nodes (e.g., Zn, Ti) that coordinate with the H3BTB carboxylates.
-
Force Field Development: The development of bespoke, high-fidelity force fields for specific MOFs is an active area of research. This often involves extensive QM calculations on cluster models of the MOF structure to derive accurate parameters for the metal-ligand interactions.
Researchers in this area often use specialized simulation packages designed for materials science and periodic systems, or undertake significant force field development efforts.
Conclusion
The molecular modeling of this compound is a multi-faceted endeavor that leverages a range of computational techniques. This guide has provided a structured, validated framework for approaching this task, beginning with the foundational quantum mechanical characterization of the molecule and extending to the dynamic simulation of its behavior in complex environments. By combining DFT for accurate parameterization with the sampling power of molecular dynamics, researchers can unlock detailed insights into the structure, dynamics, and interactions of H3BTB, accelerating its development in both advanced materials and novel therapeutics.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. 1,3,5-トリス(4-カルボキシフェニル)ベンゼン ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 3. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Properties of 1,3,5-Tris(4-carboxyphenyl)benzene
Introduction: The Architectural Elegance of a Key Molecular Building Block
1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has garnered significant attention in the field of materials science.[1][2] Its rigid, planar, and highly conjugated structure, featuring a central benzene ring connected to three carboxyphenyl arms, makes it an exceptional building block, particularly as a tritopic organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][2][3][4] These MOFs, constructed with H3BTB, exhibit high porosity and tunable properties, rendering them suitable for a wide array of applications, including gas storage and separation, catalysis, and chemical sensing.[1][3][5][6] This guide provides a comprehensive technical overview of the electronic properties of the H3BTB core, intended for researchers, scientists, and professionals in drug development who seek to leverage its unique characteristics.
Molecular Structure and Synthesis: From Blueprint to Reality
The defining feature of H3BTB is its star-shaped, two-dimensional geometry, which facilitates the formation of self-assembled monolayers on various substrates.[3][4] This structural attribute is fundamental to its utility in creating highly ordered, porous materials.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 1,3,5-トリス(4-カルボキシフェニル)ベンゼン ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 6. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
1,3,5-Tris(4-carboxyphenyl)benzene: A Comprehensive Technical Guide to a Cornerstone of Modern Porous Materials
This guide offers an in-depth exploration of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTC), a pivotal organic linker that has profoundly influenced the landscape of materials science and supramolecular chemistry. We will navigate its historical evolution, from the foundational chemistry that enabled its synthesis to its rise as an indispensable component in the construction of metal-organic frameworks (MOFs). This document is tailored for researchers, scientists, and drug development professionals, providing both a historical narrative and practical, field-tested insights into its synthesis, characterization, and diverse applications.
Introduction: The Architectural Significance of H₃BTC
This compound, also known by the acronyms H₃BTC or BTB, is a highly symmetrical, rigid, and multitopic organic ligand. Its molecular architecture, characterized by a central benzene ring with three carboxyl-functionalized phenyl arms extending in a 120° planar arrangement, makes it an exemplary building block in the field of reticular chemistry. This precise geometry is fundamental to the design and synthesis of crystalline porous materials, most notably metal-organic frameworks. In these structures, H₃BTC acts as a "molecular strut," connecting metal-based nodes to form extended, three-dimensional networks with exceptionally high porosity and tunable properties. The journey of H₃BTC is a compelling narrative of how the rational design of organic molecules can unlock new frontiers in materials science.
Discovery and Historical Trajectory: From Molecular Curiosity to a Pillar of Reticular Chemistry
The precise first synthesis of this compound is not prominently documented in a single landmark publication. Its development is more accurately viewed as a logical progression in the broader history of aromatic carboxylic acid synthesis and the chemistry of 1,3,5-triphenylbenzene derivatives. Early methods for creating aromatic polycarboxylic acids involved oxidation of alkyl-substituted aromatic compounds.[1][2] The synthesis of the core 1,3,5-triphenylbenzene structure, on the other hand, was explored through methods like the self-condensation of acetophenone and its derivatives.[3]
The true ascent of H₃BTC to prominence is inextricably linked with the pioneering work of Professor Omar M. Yaghi in the field of metal-organic frameworks. In the 1990s, Yaghi and his research group established the principles of reticular chemistry, which posits that the judicious selection of organic linkers and metal nodes with specific geometries can lead to the predictable synthesis of crystalline porous materials with desired topologies and properties.[4][5]
The development of longer, more rigid linkers was a critical step in expanding the possibilities of MOF design beyond early examples that used smaller ligands like 1,3,5-benzenetricarboxylic acid (also confusingly abbreviated as H₃BTC). This compound, with its extended, C₃-symmetric structure, was an ideal candidate for creating MOFs with larger pores and unprecedented surface areas. Its incorporation led to the synthesis of iconic materials such as MOF-177, which, upon its discovery, exhibited one of the highest specific surface areas of any known porous material, demonstrating a remarkable capacity for gas storage.[6][7][8] The successful synthesis and application of H₃BTC in these early, high-impact MOFs solidified its status as a cornerstone linker in the field.
Synthesis and Characterization: A Field-Proven Protocol
The most robust and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the tri-aryl benzene core.
Synthetic Protocol: A Step-by-Step Guide
This protocol outlines a reliable pathway to synthesize H₃BTC, starting from commercially available precursors.
Step 1: Preparation of the Trimethyl Ester of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), combine 1,3,5-tribromobenzene (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (3.3 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically composed of toluene and ethanol (e.g., a 3:1 ratio), followed by an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃).
-
Reaction Execution: Heat the vigorously stirred reaction mixture to reflux (typically around 90-100 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure to yield the crude trimethyl ester. This intermediate is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified trimethyl ester in a mixture of tetrahydrofuran (THF) and methanol. Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion of the starting material.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify with a concentrated mineral acid (e.g., hydrochloric acid, HCl) until the pH is acidic (pH ~1-2). A white precipitate of the final product will form.
-
Isolation and Final Purification: Collect the white solid by vacuum filtration. Wash the solid extensively with deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove any organic impurities. The final product, this compound, can be dried under vacuum. For applications requiring very high purity, recrystallization from a suitable solvent such as dimethylformamide (DMF) or a DMF/water mixture may be performed.
Experimental Workflow for H₃BTC Synthesis
Caption: Synthetic pathway for this compound (H₃BTC).
Essential Characterization
The identity and purity of the synthesized H₃BTC must be rigorously confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural verification and purity assessment. | Aromatic protons will exhibit distinct signals in the downfield region (typically 7-9 ppm) with integration values consistent with the molecule's C₃ symmetry. The carboxylic acid protons will appear as a broad singlet at a very downfield chemical shift (>12 ppm). |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | The number of unique carbon signals will reflect the molecular symmetry. The carbonyl carbons of the carboxylic acids will be observed around 165-175 ppm. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum will display a molecular ion peak corresponding to the calculated mass of C₂₇H₁₈O₆ (438.43 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | A broad O-H stretching vibration for the carboxylic acid groups (centered around 3000 cm⁻¹) and a strong, sharp C=O stretching vibration (typically between 1680-1710 cm⁻¹) will be prominent. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should align with the theoretical values for the molecular formula C₂₇H₁₈O₆. |
Key Properties and Multifaceted Applications
The unique molecular structure of H₃BTC gives rise to properties that make it a highly sought-after component in materials design.
Core Properties:
-
High Rigidity: The interconnected network of benzene rings provides a stiff and inflexible molecular backbone.
-
Defined Geometry: The trigonal planar arrangement of the carboxyl groups is a defining feature that directs the formation of predictable and ordered porous networks.
-
Extended Length: Compared to smaller trigonal linkers, H₃BTC creates larger distances between coordination points, facilitating the construction of materials with large pores and high internal surface areas.
Applications:
The primary application of H₃BTC is as an organic linker in the synthesis of metal-organic frameworks. These H₃BTC-based MOFs are at the forefront of research in several fields:
-
Gas Storage and Separation: The exceptionally high porosity of MOFs constructed with H₃BTC makes them prime candidates for the storage of gases like hydrogen, methane, and carbon dioxide. The tunable pore environment also allows for selective gas separation.
-
Catalysis: H₃BTC-based MOFs can serve as robust platforms for heterogeneous catalysis. The framework can either possess intrinsic catalytic activity or be functionalized to incorporate active catalytic sites.
-
Drug Delivery and Biomedicine: The large, accessible pores of these MOFs can be loaded with therapeutic agents for controlled drug release.[9] For instance, MOFs have been designed for the delivery of anticancer drugs.[10][11] Furthermore, H₃BTC itself has been investigated for its anticancer potential due to its ability to interact with DNA.[8][12] MOFs containing H₃BTC have also been explored for their antibacterial properties.[13]
-
Sensing: The luminescent properties of some H₃BTC-based MOFs can be modulated by the presence of specific analytes, enabling their use as highly sensitive and selective chemical sensors.
Structure-Property-Application Relationship
Caption: The relationship between the molecular structure of H₃BTC, its properties, and its applications.
Future Perspectives
This compound has transitioned from a specialized organic molecule to a fundamental tool in the arsenal of materials chemists. The future of H₃BTC research will likely focus on several key areas. The development of more sustainable and economically viable synthetic routes will be crucial for its broader industrial application. Furthermore, the creative functionalization of the H₃BTC backbone with other chemical moieties will continue to yield new generations of MOFs with tailored properties for increasingly sophisticated applications, from targeted drug delivery to advanced catalysis and carbon capture technologies. The principles of molecular design embodied by H₃BTC will undoubtedly continue to inspire the creation of novel porous materials with unprecedented capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. balzanpapers.org [balzanpapers.org]
- 5. Enhancing of CO Uptake in Metal-Organic Frameworks by Linker Functionalization: A Multi-Scale Theoretical Study [mdpi.com]
- 6. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A study on metal organic framework ( MOF-177 ) synthesis , characterization and hydrogen adsorption-desorption cycles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. Preparation and properties of poly(p-phenylene) and its ring-substituted derivatives | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US2833816A - Preparation of aromatic polycarboxylic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) and its Synonyms: A Core Component in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Section 1: Nomenclature and Identification
1,3,5-Tris(4-carboxyphenyl)benzene is a C3-symmetric aromatic tricarboxylic acid. Its structure, featuring three carboxyphenyl groups attached to a central benzene ring, gives it high acidity, water solubility, and strong coordination capabilities. This makes it a versatile component for creating complex molecular architectures.[1]
While commonly abbreviated as H3BTB , this compound is known by several synonyms in scientific literature and commercial catalogs.[2] Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.
Common Synonyms and Identifiers:
| Name | Source/Context |
| This compound | Primary Chemical Name[1][2][3] |
| H3BTB | Common Abbreviation[2][3][4] |
| 4,4',4''-Benzene-1,3,5-triyl-tris(benzoic acid) | Systematic Name[2] |
| 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | Alternative Systematic Name[4] |
| Benzene-1,3,5-tribenzoic acid | Simplified Name[2][5] |
| BTB | Abbreviation for the deprotonated form (benzenetribenzoate)[6][7] |
| Benzenetribenzoic acid | General structural class[2] |
Key Identifiers:
Section 2: Synthesis and Characterization
The synthesis of H3BTB is a critical step that dictates its purity and suitability for subsequent applications, particularly in the formation of highly ordered crystalline materials like MOFs.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A prevalent and effective method for synthesizing H3BTB is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its high yields and tolerance of a wide range of functional groups.
The general synthetic strategy involves the coupling of a central tri-substituted benzene core with boronic acid derivatives of the carboxyphenyl arms.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 3. lumtec.com.tw [lumtec.com.tw]
- 4. 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid - H3BTB - SIKÉMIA [sikemia.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. blog.strem.com [blog.strem.com]
- 7. strem.com [strem.com]
An In-depth Technical Guide to the Self-Assembly of 1,3,5-Tris(4-carboxyphenyl)benzene on Surfaces
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the principles and methodologies governing the two-dimensional (2D) self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) on conductive surfaces. H3BTB, a C3-symmetric aromatic tricarboxylic acid, is a versatile molecular building block renowned for its application in constructing porous Metal-Organic Frameworks (MOFs).[1][2] Its ability to form highly ordered, hydrogen-bonded networks on surfaces makes it a model system for studying the fundamentals of supramolecular chemistry and a promising platform for developing novel nanomaterials. This document details the intricate interplay of molecule-molecule and molecule-substrate interactions, the profound influence of the local environment—including solvent, concentration, and temperature—and the kinetic and thermodynamic factors that dictate the final supramolecular architecture. We present field-proven, step-by-step protocols for substrate preparation, solution deposition, and Scanning Tunneling Microscopy (STM) analysis, enabling researchers to reliably investigate and engineer these fascinating molecular landscapes.
Foundational Principles of H3BTB Self-Assembly
The self-assembly of H3BTB on a surface is a spontaneous process driven by the system's tendency to reach a thermodynamic minimum. This delicate equilibrium is governed by a subtle balance of non-covalent interactions.
The H3BTB Molecule: Structure and Functionality
This compound (also known as 4,4′,4′′-benzene-1,3,5-triyl-tris(benzoic acid) or H3BTB) is a star-shaped, planar molecule with C3 symmetry.[3] Its key features include a rigid central benzene core and three peripheral carboxyphenyl arms. The terminal carboxylic acid (-COOH) groups are the primary drivers of self-assembly, capable of forming robust and highly directional hydrogen bonds.[4]
Caption: Molecular structure of this compound (H3BTB).
Intermolecular and Molecule-Substrate Interactions
The formation of a stable 2D network is a direct consequence of the competition and cooperation between intermolecular (molecule-molecule) and molecule-substrate forces.
-
Intermolecular Interactions: The primary interaction is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. The classic O–H···O bond is the strongest and most directional, often leading to the formation of a stable dimer synthon where two molecules are linked by a pair of such bonds. Weaker C–H···O interactions also play a crucial role in the finer details of molecular packing.
-
Molecule-Substrate Interactions: Van der Waals forces govern the physisorption of the H3BTB molecules onto the substrate. On atomically flat, conductive surfaces like Highly Oriented Pyrolytic Graphite (HOPG) and Au(111), the planar aromatic core of H3BTB interacts favorably with the surface, leading to a flat-lying adsorption geometry. The specific crystalline structure of the substrate can induce epitaxial alignment of the molecular network.
Thermodynamic vs. Kinetic Control
The final structure observed in an STM experiment is not always the most thermodynamically stable one. The self-assembly process can become trapped in a metastable, or kinetically controlled , state.[5][6]
-
Thermodynamic Product: The most stable structure, representing the global minimum on the free energy landscape. Reaching this state requires that the assembly process is reversible, allowing molecules to detach and re-attach to correct "mistakes". Thermal annealing is a common method to provide the necessary energy to overcome kinetic barriers and reach the thermodynamic product.[1]
-
Kinetic Product: A metastable structure that forms because it has a lower activation energy barrier for formation. Once formed, the system may not have sufficient energy to overcome the barrier to rearrange into the more stable thermodynamic product. Rapid solvent evaporation or low temperatures can favor kinetic products.
Caption: Kinetic vs. Thermodynamic pathways in self-assembly.
Polymorphism of H3BTB on Different Substrates
The structure of the H3BTB self-assembled monolayer is highly dependent on the choice of substrate. Here, we compare the assembly on two of the most common surfaces used in STM studies: HOPG and Au(111).
Self-Assembly on Highly Oriented Pyrolytic Graphite (HOPG)
At the liquid-solid interface of 1-phenyloctane and HOPG, H3BTB exhibits remarkable polymorphism, forming three distinct hydrogen-bonded networks.[4] The porous rectangular cavity structure is observed to be the most stable, covering the largest surface area, while the close-packed and honeycomb networks are considered metastable.[4]
-
Rectangular Porous Phase: This is the most thermodynamically stable phase under these conditions. It is composed of rows of nearly rectangular pores formed by parallel molecular dimers.
-
Hexagonal (Honeycomb) Porous Phase: This open network is stabilized by hydrogen bonds between the carboxylic acid groups at the vertices of the hexagonal pores. This phase is often observed locally, particularly at the boundaries of the more dominant rectangular phase.[7]
-
Close-Packed Phase: This is the densest of the three structures and represents a small fraction of the observed surface coverage. It is composed of molecular rows where dimers are shifted relative to each other to maximize van der Waals interactions.
| Phase on HOPG | Unit Cell Vectors (a, b) | Angle (γ) | Key Stabilizing Interactions | Stability |
| Rectangular Porous | a ≈ 3.1 nm, b ≈ 4.8 nm | ~90° | Two O–H···O and one C–H···O per molecule | Thermodynamic Product |
| Hexagonal (Honeycomb) | a = b ≈ 3.1 nm | ~60° | Three O–H···O bonds per molecule | Metastable |
| Close-Packed | a ≈ 3.1 nm, b ≈ 2.4 nm | ~83° | One O–H···O and two C–H···O per molecule | Metastable |
| Table 1: Structural parameters of H3BTB polymorphs observed on HOPG at the 1-phenyloctane/graphite interface.[7] |
Self-Assembly on Gold (Au(111))
On the Au(111) surface, H3BTB forms compact, ordered structures. STM studies have revealed two primary nanoarchitectures for monolayer coverage.[8] Unlike on graphite, large porous networks are not the dominant phase. Instead, the molecules arrange into dense "chair network domains" and "transition domains" that accommodate shifts between these primary domains. The assembly is still driven by hydrogen bonding. While precise unit cell parameters are not consistently reported across the literature, qualitative analysis reveals distinct packing motifs.
-
Rectangular Phase: A compact structure with a rectangular unit cell.
-
Parallelogram Phase: A slightly less dense structure with a parallelogram unit cell.
It is noteworthy that the characteristic (23 × √3) "herringbone" reconstruction of the clean Au(111) surface is often lifted upon adsorption of the molecular monolayer, indicating a significant molecule-substrate interaction that reorganizes the topmost gold atoms.
The Critical Role of the Experimental Environment
Controlling the experimental environment is paramount to achieving reproducible and well-defined self-assembled networks. The choice of solvent and the concentration of the molecular solution are powerful handles to direct the assembly process.
Solvent Effects
The solvent is not merely a carrier for the molecule; it is an active participant in the self-assembly process.[9]
-
Polarity and Dielectric Constant: The solvent's dielectric constant can influence the strength of hydrogen bonds. Solvents with low dielectric constants (e.g., 1-phenyloctane, dodecane) are often preferred because they do not effectively screen the electrostatic interactions required for hydrogen bonding, thus promoting the formation of well-ordered networks.[10][11] Highly polar solvents can compete for hydrogen bonding sites on the H3BTB molecule, potentially disrupting the formation of extended structures.
-
Solvent-Substrate Interaction: The solvent molecules themselves adsorb onto the substrate, creating a dynamic equilibrium with the H3BTB molecules. The choice of solvent can therefore influence the surface mobility of the adsorbate and the kinetics of monolayer formation.
Concentration Effects
The concentration of the H3BTB solution directly influences the surface coverage and can be used to select between different polymorphic structures.[12]
-
Low Concentration: Tends to favor the formation of low-density, open-pore networks (like the honeycomb phase on graphite) as there are fewer molecules competing for surface area, allowing energetically favorable, open structures to form.
-
High Concentration: Generally leads to the formation of higher-density, close-packed structures. The increased chemical potential in the solution drives more molecules to the surface, favoring space-filling arrangements.
This "concentration-in-control" concept is a key principle, although counterintuitive inverse relationships have been observed for structurally similar molecules where solution-phase aggregation plays a role.[12]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a validated workflow for the preparation and analysis of H3BTB self-assembled monolayers at a liquid-solid interface using STM.
Caption: General experimental workflow for STM analysis of H3BTB self-assembly.
Protocol 1: Substrate Preparation
A. Highly Oriented Pyrolytic Graphite (HOPG)
-
Objective: To obtain an atomically flat, clean graphite surface.
-
Materials: ZYA-grade HOPG, standard adhesive tape, tweezers.
-
Procedure:
-
Place a piece of adhesive tape onto the top surface of the HOPG crystal.
-
Press gently on the tape to ensure good adhesion.
-
Carefully peel the tape off the surface. The top layer(s) of graphite will be removed with the tape.
-
Repeat the cleaving process 1-2 times with fresh tape to ensure a pristine surface.
-
The freshly cleaved surface is now ready for immediate use.
-
B. Gold on Mica (Au(111))
-
Objective: To produce large, atomically flat Au(111) terraces.
-
Materials: Mica substrates, high-purity gold (99.99%), high-vacuum thermal evaporator.
-
Procedure:
-
Cleave mica sheets to expose a fresh surface and mount them in the evaporator.
-
Preheat the mica substrates to ~350°C under high vacuum (<1 x 10⁻⁶ Torr).
-
Thermally evaporate gold onto the hot mica at a slow rate (~0.3 nm/s) to a final thickness of 150-200 nm.
-
Post-deposition, anneal the films in-situ at 350°C for at least 30 minutes to promote the formation of large (111)-oriented terraces.
-
Allow the substrates to cool to room temperature under vacuum before venting. The substrates are best used immediately after preparation.
-
Protocol 2: H3BTB Solution Preparation and Deposition
-
Objective: To prepare a solution for drop-casting onto the substrate to form a monolayer at the liquid-solid interface.
-
Materials: H3BTB powder (≥98% purity), high-purity solvent (e.g., 1-phenyloctane, heptanoic acid), small glass vial, ultrasonic bath.
-
Procedure:
-
Prepare a solution of H3BTB in the chosen solvent. A typical starting concentration is in the range of 1x10⁻⁵ M to 1x10⁻⁴ M. For example, dissolve ~0.44 mg of H3BTB in 10 mL of 1-phenyloctane for a ~1x10⁻⁴ M solution.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution. Gentle heating may be applied if necessary, but allow the solution to return to room temperature before use.
-
Immediately after substrate preparation (Protocol 4.1), apply a small droplet (~5-10 µL) of the H3BTB solution onto the center of the substrate.
-
Allow the system to equilibrate for at least 30-60 minutes before commencing STM analysis. This allows time for the monolayer to form.
-
Protocol 3: STM Imaging and Analysis
-
Objective: To obtain high-resolution, constant-current STM images of the self-assembled H3BTB network.
-
Materials: Scanning Tunneling Microscope, mechanically cut Pt/Ir (80:20) tips.
-
Procedure:
-
Carefully immerse the STM tip into the droplet of solution on the substrate surface.
-
Engage the tip using an automated approach sequence.
-
Begin scanning with typical initial parameters:
-
Bias Voltage (V_bias): +0.5 V to -0.5 V (sample biased). The polarity can affect image contrast.
-
Tunneling Current (I_set): 10 pA to 100 pA. Lower currents are generally less perturbative to the soft molecular layer.
-
-
Optimize scanning parameters (V_bias, I_set, scan speed, and PID feedback gains) to achieve stable, high-resolution images that clearly resolve the molecular network.
-
Acquire images over large areas to identify domain boundaries and different polymorphs, then zoom in to obtain molecular-resolution data.
-
Calibrate the scanner using the known lattice of the substrate (e.g., the graphite lattice) and use image analysis software to measure the unit cell parameters of the observed H3BTB networks.
-
Applications and Future Outlook
The ordered, porous networks formed by H3BTB are not merely subjects of fundamental study; they are functional surfaces with significant potential.
-
Nanoporous Templates: The well-defined pores of the hexagonal and rectangular networks can act as templates to trap and organize guest molecules, creating complex host-guest systems on a surface.
-
Metal-Organic Frameworks (MOFs): H3BTB is a cornerstone linker molecule for the synthesis of 3D MOFs with exceptionally high surface areas, such as MOF-177, which are critical for applications in gas storage (e.g., hydrogen and CO₂) and separation technologies.
-
Biomedical Applications: Recent studies have explored the potential of H3BTB and MOFs derived from it as anticancer agents, with research indicating that the molecule can bind to DNA.[3] This opens avenues for its use in targeted drug delivery systems.
The continued study of H3BTB and its analogues on various surfaces will undoubtedly lead to a deeper understanding of the principles of 2D self-assembly. This knowledge is essential for the bottom-up fabrication of next-generation electronics, sensing platforms, and catalytic systems. By mastering the control of these molecular architectures, we can unlock new functionalities tailored at the nanoscale.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repositorio.uam.es [repositorio.uam.es]
The Dual-Faceted Biological Activity of 1,3,5-Tris(4-carboxyphenyl)benzene: From Direct DNA Intercalation to Advanced MOF-Based Therapeutics
An In-depth Technical Guide
Abstract
1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has emerged as a molecule of significant interest in the biomedical and materials science fields.[1] Its unique structural rigidity, tripodal coordination capability, and inherent biological activity grant it a dual role: first, as a standalone therapeutic agent with demonstrated anticancer potential, and second, as a premier organic linker for the synthesis of highly porous and functional Metal-Organic Frameworks (MOFs). This guide provides a comprehensive technical overview of the biological activities of H3BTB, intended for researchers, chemists, and drug development professionals. We will delve into its intrinsic mechanism as a DNA-binding agent and explore its application as a foundational building block in MOFs designed for drug delivery, biosensing, and catalysis. This document synthesizes field-proven insights, detailed experimental protocols, and data-driven analysis to serve as a definitive resource for harnessing the potential of H3BTB in advanced therapeutic design.
Part 1: The Intrinsic Anticancer Activity of H3BTB
Beyond its role as a structural linker, H3BTB itself exhibits notable biological activity, particularly as an anticancer agent.[1][2][3] This intrinsic functionality is a critical consideration, as the linker in a drug delivery system is not always inert. Understanding its direct cellular interactions is paramount for the rational design of H3BTB-based therapeutics.
1.1. Mechanism of Action: A Direct Assault on DNA
The primary cytotoxic mechanism of H3BTB is its ability to directly interact with genomic DNA.[1] Unlike covalent drugs that form permanent bonds, H3BTB engages in non-covalent interactions, which can offer a more favorable toxicity profile.
-
DNA Groove Binding: The planar, electron-rich structure of H3BTB allows it to preferentially bind to the minor groove of the DNA double helix.[2][3] This binding is stabilized by a combination of electrostatic and non-electrostatic forces.[2]
-
Helix Destabilization: Upon binding, H3BTB induces a conformational change, causing the DNA helix to unwind and destabilize.[1][2][3] This structural disruption interferes with critical cellular processes such as DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells.
Computational studies, including molecular docking and molecular dynamics simulations, have corroborated this mechanism, demonstrating a high binding affinity of H3BTB for the DNA minor groove.[2][3] These models also suggest potential interactions with key cancer-related proteins such as p53, NF-κB, and caspase-3, indicating a multi-faceted mode of action.[2]
Caption: Mechanism of H3BTB's intrinsic anticancer activity.
1.2. In Vitro Cytotoxicity and Selectivity
The therapeutic potential of H3BTB is underscored by its potent cytotoxic effects against various cancer cell lines. Studies have shown significant viability reduction in breast cancer lines (MCF-7 and MDA-MB231) and cervical cancer cells (HeLa).[1] A crucial finding is that H3BTB demonstrates a degree of selectivity, exhibiting minimal cytotoxic effects on normal, healthy cells at comparable concentrations.[1] This selective action reduces the potential for side effects that plague conventional chemotherapeutics like cisplatin, which acts via covalent DNA cross-linking.[1]
| Compound | Target Cell Lines | Observed Effect | Selectivity |
| H3BTB | MCF-7, MDA-MB231 (Breast), HeLa (Cervical) | Significant reduction in cell viability | High (Minimal effect on normal cells) |
| Cisplatin | Broad Spectrum | High cytotoxicity via covalent cross-linking | Low (Significant side effects on healthy cells) |
| Table 1: Comparative anticancer activity profile of H3BTB. |
1.3. Experimental Protocol: Spectrophotometric DNA Binding Analysis
This protocol outlines a standard method to validate the interaction between H3BTB and DNA in vitro using UV-visible spectrophotometry. The principle relies on observing changes in the absorbance spectrum of H3BTB upon titration with DNA, which indicates complex formation.
Materials:
-
This compound (H3BTB)
-
Dimethyl sulfoxide (DMSO)
-
Herring sperm DNA (lyophilized)
-
Tris-EDTA (TE) buffer (pH 7.4)
-
UV-Vis Spectrophotometer with quartz cuvettes
Procedure:
-
Prepare H3BTB Stock Solution: Dissolve a precise amount of H3BTB in 100% DMSO to create a concentrated stock solution (e.g., 1 mM). The final concentration of DMSO in the assay should be kept low (<10%) to avoid solvent interference.[2]
-
Prepare DNA Stock Solution: Dissolve lyophilized herring sperm DNA in TE buffer. Determine the concentration and purity by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio between 1.8 and 1.9 indicates that the DNA is sufficiently pure and free of protein contamination.[2]
-
Titration Experiment: a. Set up a quartz cuvette with a fixed concentration of H3BTB in TE buffer. b. Record the initial UV-Vis spectrum of the H3BTB solution (typically from 200-400 nm). c. Incrementally add small aliquots of the DNA stock solution to the cuvette. d. After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new spectrum.
-
Data Analysis: a. Monitor the changes in the absorbance maximum (λmax) and intensity of the H3BTB spectrum. b. A hypochromic effect (decrease in absorbance) and/or a bathochromic shift (red shift in λmax) upon DNA addition are indicative of groove binding and intercalation. c. The binding constant (Kb) can be calculated by plotting the data using the Wolfe-Shimer equation or similar models.
Part 2: H3BTB as a Linker for Biologically Active MOFs
While intrinsically active, the most extensive application of H3BTB is as a tritopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[4][5] MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic linkers. The rigid, C3-symmetric structure of H3BTB is exceptionally well-suited for creating robust, three-dimensional frameworks with high surface areas and tunable pore sizes, making them ideal candidates for advanced biomedical applications.[2][6][7]
2.1. General Workflow for Bio-MOF Development
The creation of a functional, biologically active MOF follows a multi-step process that demands precision at each stage. The causality is critical: improper synthesis leads to an amorphous material with no porosity, while incomplete activation results in pores that are blocked and unable to carry a payload.
Caption: General workflow for H3BTB-based MOF synthesis and application.
2.2. Synthesis and Characterization Protocols
Protocol: Solvothermal Synthesis of a Generic H3BTB-MOF This protocol provides a representative method for synthesizing a zinc-based H3BTB MOF. The choice of a high-boiling point solvent like DMF or DEF is to enable the reaction to proceed at a high enough temperature to facilitate crystal growth.
-
Reagent Preparation: In a 20 mL glass vial, combine H3BTB (e.g., 0.05 mmol) and a metal salt such as Zinc Nitrate Hexahydrate (e.g., 0.15 mmol). The molar ratio is key to controlling the final structure.
-
Solvent Addition: Add a high-boiling point solvent, typically N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) (e.g., 10 mL).
-
Modulator (Optional but Recommended): Add a modulator like monocarboxylic acid (e.g., acetic acid) or a small amount of strong acid (e.g., HCl, HNO3). Rationale: The modulator competes with the H3BTB linker for coordination to the metal clusters. This slows down the nucleation process, preventing the formation of an amorphous powder and promoting the growth of larger, higher-quality crystals.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to a specific temperature (e.g., 80-120 °C) for 24-48 hours.
-
Isolation: After cooling to room temperature, crystals will have formed. Decant the mother liquor and wash the crystals repeatedly with fresh DMF to remove unreacted starting materials.
Protocol: MOF Activation for Porosity This step is critical for any application involving guest encapsulation. As-synthesized MOFs have their pores filled with the high-boiling point solvent used during synthesis, which is difficult to remove.
-
Solvent Exchange: Submerge the washed MOF crystals in a low-boiling point solvent like ethanol or chloroform for 2-3 days, replacing the solvent several times. Rationale: This process gradually replaces the trapped high-boiling point DMF molecules with a more volatile solvent that can be removed under milder conditions, thus preserving the delicate MOF structure.[8]
-
Drying:
-
Standard Method: Heat the solvent-exchanged MOF under a dynamic vacuum at a moderate temperature (e.g., 100-150 °C) for 12-24 hours.
-
Advanced Method (Supercritical Drying): For exceptionally delicate frameworks, exchange the solvent with liquid CO2 and then bring the system above the supercritical point of CO2 (31 °C, 73 atm). Slowly bleed the supercritical CO2 gas. Rationale: This technique avoids the surface tension forces associated with liquid evaporation that can cause pore collapse, resulting in materials with higher surface areas.[9]
-
| Technique | Purpose | Information Gained |
| Powder X-Ray Diffraction (PXRD) | Verifies crystallinity and phase purity. | Confirms the formation of the desired crystalline MOF structure by comparing the experimental pattern to a simulated one. |
| Gas Sorption (N2 at 77K) | Measures porosity and surface area. | Provides the BET surface area (m²/g) and pore size distribution, confirming the accessibility of the internal pores. |
| Thermogravimetric Analysis (TGA) | Determines thermal stability. | Shows the temperature at which the framework decomposes, defining its operational limits. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of functional groups. | Verifies the incorporation of the H3BTB linker and the removal of solvent after activation. |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology. | Reveals the size, shape, and surface features of the synthesized MOF crystals. |
| Table 2: Key characterization techniques for H3BTB-based MOFs. |
2.3. H3BTB-MOFs in Drug Delivery and Beyond
The high porosity and tunable nature of H3BTB-MOFs make them excellent nanocarriers for therapeutic agents.[10][11]
Drug Delivery:
-
High Loading Capacity: The vast internal pore volume allows for the encapsulation of a large quantity of drug molecules, far exceeding that of many other nanocarriers.[11]
-
Controlled Release: Drug release can be controlled and is often stimuli-responsive. For example, many MOFs are designed to be more stable at physiological pH (7.4) and degrade more rapidly in the acidic microenvironment of tumors or endosomes (pH ~5.5), triggering localized drug release.[10][12]
Protocol: Drug Loading and In Vitro Release Study
-
Loading: a. Prepare a concentrated solution of the desired drug (e.g., doxorubicin, curcumin) in an appropriate solvent. b. Immerse a known mass of activated H3BTB-MOF in the drug solution. c. Stir the suspension at room temperature for 24-72 hours to allow the drug to diffuse into the pores. d. Isolate the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum. e. Determine the loading efficiency by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy.[10]
-
Release: a. Suspend a known mass of the drug-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5, to simulate physiological and tumor conditions, respectively.[13] b. Maintain the suspension at 37 °C with constant stirring. c. At predetermined time points, take an aliquot of the release medium (replacing it with fresh medium), and measure the concentration of the released drug using UV-Vis spectroscopy. d. Plot the cumulative drug release percentage against time to obtain the release profile.
Antimicrobial and Anticancer Activity: Recent studies have shown that coordinating different metals with the H3BTB linker can yield MOFs with potent biological activities.
| MOF System | Metal Center | Biological Activity | Reported Efficacy |
| Ti/BTB-MOF | Titanium (Ti) | Anticancer, Antibacterial | IC50: 152-201 µg/mL; MIC: 2-64 µg/mL |
| Iridium-BTB MOF | Iridium (Ir) | Anticancer, Antimicrobial, Antioxidant | IC50: 29.7 µg/mL (skin), 33.5 µg/mL (breast) |
| Table 3: Biological activities of specific H3BTB-based MOFs.[6] |
These findings demonstrate that the biological effect is a synergy between the H3BTB linker and the chosen metal node, opening a vast design space for creating multifunctional therapeutic materials.
Conclusion and Future Outlook
This compound is far more than a passive structural component. Its intrinsic DNA-binding and anticancer properties, combined with its exceptional utility as a linker for robust, porous MOFs, position it as a cornerstone molecule for the next generation of advanced therapeutics. The ability to create H3BTB-based systems that are themselves bioactive or can carry therapeutic payloads offers a powerful platform for addressing challenges in drug delivery, antimicrobial resistance, and oncology.
Future research should focus on:
-
Surface Functionalization: Modifying the exterior of H3BTB-MOFs with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.
-
Multi-modal Systems: Designing MOFs that can simultaneously deliver a therapeutic agent and act as a contrast agent for medical imaging (theranostics).
-
Biodegradability Studies: Thoroughly investigating the in vivo degradation pathways and clearance mechanisms of H3BTB-based MOFs to ensure biocompatibility and long-term safety.
By leveraging the unique dual-faceted nature of H3BTB, the scientific community is well-equipped to develop innovative and highly effective solutions for complex medical challenges.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 5. This compound ≥98 , ≤20 wt. solvent H3BTB [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Mastering the Purity of 1,3,5-Tris(4-carboxyphenyl)benzene: A Guide to Purification for High-Performance Applications
Introduction: The Critical Role of Purity in Advanced Materials
1,3,5-Tris(4-carboxyphenyl)benzene, commonly known as H3BTB, is a cornerstone organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1][2][3] Its rigid, tritopic nature enables the construction of highly porous and crystalline materials with exceptional surface areas, such as the renowned MOF-177.[4] The utility of these MOFs spans a wide range of applications, from gas storage and separation to catalysis and drug delivery.[5] However, the performance of the final MOF is intrinsically linked to the purity of its constituent building blocks. Impurities in the H3BTB linker can lead to defects in the MOF structure, resulting in diminished surface area, altered pore environments, and ultimately, compromised functionality.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind various purification strategies, offer step-by-step experimental procedures, and outline robust quality control methods to ensure the highest purity of this critical MOF linker.
Understanding the Impurity Profile of this compound
The nature and quantity of impurities in H3BTB are largely dependent on its synthetic route. A common and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and 4-carboxyphenylboronic acid.[1] This synthetic pathway, while effective, can introduce several types of impurities that require removal:
-
Unreacted Starting Materials: Residual 1,3,5-tribromobenzene and 4-carboxyphenylboronic acid are common impurities.
-
Palladium Catalyst Residues: The palladium catalyst (e.g., Pd(PPh₃)₄) used in the coupling reaction can be a significant contaminant.
-
Partially Reacted Intermediates: Mono- and di-substituted phenylbenzene species can be present in the crude product.
-
Homocoupling Byproducts: Biphenyl-4,4'-dicarboxylic acid, arising from the homocoupling of 4-carboxyphenylboronic acid, is another potential impurity.
-
Solvent Residues: Solvents used in the synthesis and workup, such as toluene, ethanol, and water, may be retained in the final product.[1]
A thorough understanding of these potential impurities is crucial for selecting the most appropriate purification strategy.
Purification Strategies: A Multi-pronged Approach
Achieving high purity of H3BTB often requires a combination of purification techniques. The choice of method will depend on the scale of the purification and the nature of the impurities present.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures.
Core Principle: The crude H3BTB is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of H3BTB decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, remain dissolved in the solvent.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for H3BTB at elevated temperatures and low solubility at room temperature or below.
-
Have a boiling point that is not excessively high to allow for easy removal.
-
Be chemically inert towards H3BTB.
-
Dissolve the impurities well at all temperatures or not at all.
Based on literature and experimental evidence, a mixture of an organic solvent and water is often effective for the recrystallization of aromatic carboxylic acids.
This protocol is suitable for removing non-polar impurities and some partially reacted intermediates.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude H3BTB in an Erlenmeyer flask. For every 1 gram of crude material, add 20-30 mL of ethanol.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If any insoluble impurities remain, perform a hot filtration.
-
Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.
-
Re-dissolution: Add a small amount of hot ethanol (a few drops to a milliliter) until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining mother liquor.
-
Drying: Dry the purified H3BTB in a vacuum oven at 80-100 °C overnight.
Expected Outcome: This procedure should yield a white, crystalline solid with significantly improved purity.
This method is particularly effective for removing more polar impurities.
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Deionized water
-
Necessary glassware and equipment as listed in Protocol 1.
Procedure:
-
Dissolution: In a fume hood, dissolve the crude H3BTB in a minimal amount of hot glacial acetic acid.
-
Addition of Anti-solvent: Slowly add hot deionized water to the hot acetic acid solution until persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of hot glacial acetic acid to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them thoroughly with deionized water to remove any residual acetic acid.
-
Drying: Dry the purified product in a vacuum oven at 100-120 °C until a constant weight is achieved.
Column Chromatography: For High-Purity Requirements
Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase. It is particularly useful for removing impurities with similar polarities to the target compound.
Core Principle: A solution of the crude H3BTB is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or a mixture of solvents (mobile phase) is used to elute the compounds down the column. Compounds with weaker interactions with the stationary phase travel faster, while those with stronger interactions move more slowly, thus achieving separation.
This protocol is designed to remove a broad range of impurities, including unreacted starting materials and partially reacted intermediates.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude H3BTB in a minimal amount of the initial mobile phase (e.g., DCM with a small amount of methanol).
-
Carefully load the sample solution onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, to first elute any non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing a more polar solvent system like dichloromethane/methanol. A typical gradient could be:
-
Hexane/Ethyl Acetate (from 9:1 to 1:1)
-
Dichloromethane/Methanol (from 100:0 to 95:5)
-
-
The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.
-
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure H3BTB.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Drying: Dry the purified H3BTB under vacuum.
Expected Outcome: Column chromatography can yield H3BTB with purity exceeding 98%.[6][7]
Quality Control: Ensuring the Purity of this compound
Rigorous quality control is essential to validate the success of the purification process and to ensure the suitability of the H3BTB for its intended application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound by separating it from its impurities.
-
Mobile Phase: A typical mobile phase for analyzing H3BTB could be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) to ensure the carboxylic acid groups are protonated.
-
Stationary Phase: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where H3BTB has a strong absorbance (e.g., around 254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to H3BTB. Commercial suppliers often specify a purity of >98.0% by HPLC.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of H3BTB.
-
Solvent: Due to its poor solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[8]
-
Expected Spectrum: The ¹H NMR spectrum of pure H3BTB in DMSO-d₆ should exhibit characteristic signals for the aromatic protons. The absence of signals corresponding to impurities (e.g., starting materials) is a key indicator of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the presence of the key functional groups in H3BTB.
-
Expected Spectrum: The FTIR spectrum should show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxyl groups.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₇H₁₈O₆ | [9] |
| Molecular Weight | 438.43 g/mol | [9] |
| Appearance | White to off-white solid | |
| Melting Point | 322-327 °C | [10] |
| Solubility | Soluble in THF, DMSO, DMF | [11] |
| Purity (Commercial) | ≥98% (HPLC) | [6][7] |
Experimental Workflow Diagrams
Caption: General workflow for the purification and quality control of this compound.
Caption: Step-by-step protocol for the recrystallization of this compound.
Conclusion
The purification of this compound is a critical step in the synthesis of high-quality Metal-Organic Frameworks. By employing the detailed recrystallization and column chromatography protocols outlined in this guide, researchers can effectively remove common impurities and obtain H3BTB with the high purity required for demanding applications. The implementation of rigorous quality control measures, including HPLC, NMR, and FTIR, is paramount to ensuring the structural integrity and desired performance of the final advanced materials.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 5. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. This compound | 50446-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 1,3,5-トリス(4-カルボキシフェニル)ベンゼン | this compound | 50446-44-1 | 東京化成工業株式会社 [tcichemicals.com]
- 8. scienceopen.com [scienceopen.com]
- 9. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound ≥98 , ≤20 wt. solvent H3BTB [sigmaaldrich.com]
- 11. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
Application Notes and Protocols: Leveraging 1,3,5-Tris(4-carboxyphenyl)benzene in Advanced MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Excellence of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
In the landscape of materials science, the strategic design of porous crystalline materials like Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, catalysis, and medicine. The choice of the organic linker is a critical determinant of the final architecture and functional properties of the MOF. This compound, commonly referred to as H3BTB or BTB, has emerged as a cornerstone linker in the synthesis of highly porous and robust MOFs.[1][2] Its rigid, C3-symmetric, and tritopic nature dictates the formation of predictable and exceptionally stable three-dimensional networks with high surface areas.[2][3]
This application note provides a comprehensive guide for researchers, delving into the fundamental properties of the H3BTB linker, detailed protocols for the synthesis of landmark MOFs, and in-depth discussions on their characterization and application, particularly in the realm of drug delivery. The protocols and insights provided herein are grounded in established scientific principles and aim to empower researchers to harness the full potential of H3BTB in their synthetic endeavors.
Physicochemical Properties of the H3BTB Linker
Understanding the intrinsic properties of the H3BTB linker is fundamental to its effective use in MOF synthesis. Its molecular structure and chemical characteristics are key to the formation of highly ordered and porous frameworks.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | H3BTB, BTB | [4] |
| CAS Number | 50446-44-1 | [4] |
| Molecular Formula | C₂₇H₁₈O₆ | [5] |
| Molecular Weight | 438.43 g/mol | [4] |
| Appearance | Off-white to pale yellow powder | [4] |
| Purity | ≥97% (HPLC) | [4] |
| Melting Point | >300°C | [4] |
| Solubility | Soluble in DMF, DMSO; slightly soluble in water | [4] |
The planarity and rigidity of the central benzene ring, coupled with the three radially extending carboxyphenyl arms, make H3BTB an ideal building block for creating MOFs with large, accessible pores and high thermal stability.[6][7]
Caption: Molecular structure of the H3BTB linker.
Synthesis Protocols for H3BTB-Based MOFs
The solvothermal method is the most prevalent technique for synthesizing crystalline MOFs.[8] This process involves heating a solution of the metal salt and the organic linker in a sealed vessel, which facilitates the dissolution of precursors and promotes the crystallization of the desired MOF structure.[8]
Protocol 1: Synthesis of MOF-177
MOF-177 is a well-known example of a highly porous MOF constructed from zinc nodes and H3BTB linkers.[9] It exhibits an exceptionally high surface area, making it a prime candidate for gas storage applications.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H3BTB)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Equipment:
-
Scintillation vials (20 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reaction Mixture Preparation: In a 20 mL scintillation vial, dissolve 25 mg of Zn(NO₃)₂·6H₂O and 15 mg of H3BTB in 10 mL of DMF.
-
Rationale: DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating their interaction at elevated temperatures.[6]
-
-
Solvothermal Reaction: Tightly cap the vial and place it in an oven preheated to 100°C for 24 hours.
-
Rationale: The elevated temperature provides the necessary energy to overcome the activation barrier for the coordination reaction between the zinc ions and the carboxylate groups of the H3BTB linker, leading to the nucleation and growth of MOF-177 crystals.
-
-
Isolation and Washing: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Large, colorless crystals of MOF-177 should be visible. Decant the DMF solution and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the MOF for activation, the DMF solvent within the pores must be exchanged with a more volatile solvent. Submerge the crystals in chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Rationale: DMF has a high boiling point and can be difficult to remove completely from the MOF pores. Chloroform is more volatile and can be removed under milder conditions, preventing the collapse of the porous framework during activation.[6]
-
-
Activation: After solvent exchange, decant the chloroform and dry the crystals under vacuum at room temperature for 24 hours. This process, known as activation, removes the guest solvent molecules from the pores, making the internal surface area accessible.[6]
Protocol 2: Room-Temperature Synthesis of MOF-177
A more energy-efficient method for synthesizing MOF-177 at room temperature has also been developed.[9]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (H3BTB)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Mixture: Combine zinc acetate dihydrate and H3BTB in a vial.
-
Stirring: Add DMF to the vial and stir the mixture overnight at room temperature.
-
Collection: The product can be collected, and its XRPD pattern should be consistent with that of solvothermally synthesized MOF-177.[9]
Characterization of H3BTB-Based MOFs
Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOFs.
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the coordination of the carboxylate groups of the H3BTB linker to the metal nodes.
-
Gas Adsorption Analysis (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (BET area), pore volume, and pore size distribution of the activated MOF.
Caption: General workflow for MOF synthesis and characterization.
Applications of H3BTB-Based MOFs
The unique structural features of H3BTB-based MOFs, such as high porosity and tunable functionality, make them highly attractive for a range of applications.
Gas Storage and Separation
The exceptionally high surface area of MOFs like MOF-177 makes them excellent candidates for storing gases such as hydrogen and methane.[2] The tunable pore sizes and chemical environments within these MOFs also allow for the selective adsorption and separation of different gases.[10]
| MOF | Gas | Uptake Capacity | Conditions | Source |
| MOF-177 | H₂ | 7.5 wt% | 77 K, 70 bar | [2] |
| MOF-177 | CO₂ | ~33.5 mmol/g | 298 K, 35 bar | [11] |
Catalysis
The open metal sites and functionalizable linkers in H3BTB-based MOFs can act as active catalytic centers. These MOFs have shown promise as heterogeneous catalysts in various organic reactions, such as the Knoevenagel condensation.[12][13][14] The porous structure allows for the diffusion of reactants to the active sites, while the solid nature of the catalyst facilitates easy separation and recycling.
Drug Delivery
The high porosity and biocompatibility of certain H3BTB-based MOFs make them promising carriers for drug delivery.[15] The large pores can accommodate therapeutic molecules, and the release can be controlled by various stimuli.[2][16]
Protocol 3: Ibuprofen Loading into a Zinc-Based H3BTB MOF
Materials:
-
Activated Zinc-H3BTB MOF (e.g., MOF-177)
-
Ibuprofen
-
Hexane
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Loading: Suspend 50 mg of the activated MOF in a 10 mL hexane solution containing a known concentration of ibuprofen (e.g., 10 mg/mL).
-
Incubation: Shake the suspension at room temperature for 24 hours to allow for the diffusion and adsorption of ibuprofen into the MOF pores.
-
Isolation: Centrifuge the mixture to separate the ibuprofen-loaded MOF. Wash the solid with fresh hexane to remove any surface-adsorbed drug.
-
Quantification of Loading: The amount of loaded ibuprofen can be determined by measuring the decrease in the ibuprofen concentration in the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen. The loading capacity is typically expressed as a weight percentage (wt%).
-
In Vitro Release: To study the release profile, suspend a known amount of the ibuprofen-loaded MOF in PBS (pH 7.4) at 37°C. At predetermined time intervals, withdraw aliquots of the release medium, centrifuge to remove any MOF particles, and measure the concentration of released ibuprofen using a UV-Vis spectrophotometer.
| MOF System | Drug | Loading Capacity (wt%) | Release Profile | Source |
| Zn-MOF-74 | Ibuprofen | ~50% | Fast kinetics (k = 0.27 h⁻¹ᐟ²) | [17] |
| CD-MOF-1 | Ibuprofen | 23-26% | Rapid uptake, longer half-life | [18] |
Mechanism of Drug Release: The release of drugs from MOFs can be triggered by various mechanisms, including:
-
pH-responsive release: In the acidic environment of tumor tissues or endosomes, the coordination bonds between the metal ions and the linker can be cleaved, leading to the degradation of the MOF structure and the release of the encapsulated drug.[2][19]
-
Diffusion: The drug molecules can diffuse out of the MOF pores into the surrounding medium. The rate of diffusion can be influenced by the pore size of the MOF and the size of the drug molecule.[20]
-
Competitive displacement: Ions present in the physiological environment can compete with the drug molecules for coordination to the metal sites, leading to the displacement and release of the drug.
Caption: Workflow for drug loading and release using H3BTB-MOFs.
Conclusion and Future Outlook
This compound has proven to be an invaluable linker in the rational design and synthesis of highly porous and functional MOFs. The protocols and data presented in this application note highlight the versatility of H3BTB in creating materials for a wide array of applications, from gas storage to targeted drug delivery. The ability to systematically tune the properties of H3BTB-based MOFs by modifying the metal node, functionalizing the linker, or controlling the synthesis conditions opens up exciting avenues for future research. As our understanding of the structure-property relationships in these materials deepens, we can anticipate the development of next-generation MOFs with even greater performance and specificity for addressing critical challenges in energy, environment, and medicine.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of functionalized metal-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in metal–organic frameworks for gas adsorption/separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Metal–organic frameworks with open metal sites act as efficient heterogeneous catalysts for Knoevenagel condensation and the Chan–Lam coupling reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 16. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 20. Drug delivery and controlled release from biocompatible metal–organic frameworks using mechanical amorphization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Solvothermal Synthesis of High Surface Area MOFs with the H₃BTB Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) constructed with the tritopic linker 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB) are renowned for their exceptionally high surface areas and large pore volumes, making them prime candidates for applications in gas storage, catalysis, and notably, drug delivery. This guide provides an in-depth examination of the solvothermal synthesis of H₃BTB-based MOFs, focusing on the underlying principles, critical experimental parameters, and detailed protocols for synthesis and activation. By explaining the causality behind procedural choices, this document serves as a comprehensive resource for researchers aiming to reproducibly synthesize and effectively utilize these advanced porous materials.
Introduction: The Significance of the H₃BTB Linker
Metal-Organic Frameworks are a class of crystalline porous materials formed by the self-assembly of metal ions or clusters (nodes) and multitopic organic ligands (linkers).[1] The choice of the organic linker is paramount as it dictates the topology, pore size, and overall properties of the resulting framework.[1]
The H₃BTB linker, this compound, is a trigonal, C₃-symmetric molecule that has been instrumental in the synthesis of some of the most porous materials known.[2] Its rigid, extended structure allows for the formation of robust, three-dimensional networks with exceptionally large pores and high internal surface areas.[3] A prime example is MOF-177, which utilizes H₃BTB and zinc-based secondary building units (SBUs) to achieve one of the highest Brunauer-Emmett-Teller (BET) surface areas ever reported.[4] These characteristics are highly desirable for applications such as drug delivery, where large pore volumes can accommodate bulky therapeutic molecules.[5]
The Principle of Solvothermal Synthesis
Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[6] The process involves heating a solution of the metal precursor and organic linker in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.[7] The elevated temperature and resultant autogenous pressure facilitate the dissolution of precursors and promote the slow crystallization of the thermodynamically favored MOF product.[8]
The key advantages of this method include:
-
High Crystallinity: The slow reaction kinetics at elevated temperatures allow for the formation of well-ordered, crystalline materials.
-
Phase Purity: It often yields a single, pure crystalline phase.
-
Control over Nucleation and Growth: Parameters like temperature, time, and concentration can be tuned to control crystal size and morphology.[7]
The general workflow for solvothermal synthesis is a multi-step process involving careful preparation, reaction, and post-synthesis treatment.
Causality Behind Experimental Choices
A successful MOF synthesis relies on the rational selection of several key parameters. Each choice has a direct impact on the final product's properties.
Choice of Solvent
The solvent is not merely a medium for the reactants but plays a crucial role in the synthesis.[9]
-
Solubility: The solvent must effectively dissolve both the metal salt and the H₃BTB linker to ensure a homogeneous reaction mixture. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are commonly used for this reason.[8][9]
-
Templating Effect: Solvent molecules can act as templates, influencing the formation of specific framework topologies. The choice of solvent can sometimes lead to different MOF structures even with the same reactants.[10]
-
Decomposition & Basicity: DMF can slowly decompose at high temperatures to produce dimethylamine, a base. This in-situ generation of base can help deprotonate the carboxylic acid groups of the H₃BTB linker, facilitating coordination to the metal center and promoting the growth of large, well-defined crystals.[9]
The Role of Modulators
Modulation is a technique used to control the kinetics of MOF crystallization, thereby improving crystal quality, size, and reducing defects.[11] A modulator is typically a monotopic ligand (e.g., a monocarboxylic acid like benzoic acid or acetic acid) that is added to the reaction mixture.[12]
Mechanism of Action: The modulator competes with the multitopic H₃BTB linker for coordination to the metal clusters.[5][12] This competition slows down the rate of framework formation. By reversibly binding to the metal nodes, the modulator enhances the reversibility of the coordination process, allowing for the correction of defects and promoting the growth of larger, more ordered crystals.[12] The concentration and pKa of the modulator are critical parameters; a stronger or more concentrated modulator will have a more pronounced effect on slowing down crystallization.[5]
Reaction Temperature and Time
Temperature and time are interdependent variables that control the thermodynamics and kinetics of MOF formation.
-
Temperature: Higher temperatures increase precursor solubility and provide the necessary activation energy for crystallization. However, excessively high temperatures can lead to the formation of dense, non-porous phases or decomposition of the linker. For most H₃BTB systems, temperatures between 80°C and 150°C are optimal.[7][13]
-
Time: The reaction must be allowed to proceed for a sufficient duration (typically 12 to 48 hours) to ensure complete crystallization and maximize yield.[7] Shorter times may result in amorphous products or low yields, while excessively long times offer diminishing returns.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and activation of a representative H₃BTB-based MOF, analogous to MOF-177.
Protocol 1: Solvothermal Synthesis of Zn-H₃BTB MOF
This protocol details the synthesis of a highly porous zinc-based MOF using the H₃BTB linker.
Materials:
-
Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₃BTB)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
20 mL Scintillation Vials or Teflon-lined Autoclave
-
Laboratory Oven
-
Vacuum Filtration Apparatus
Procedure:
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine Zinc(II) nitrate hexahydrate and H₃BTB linker in a 2:1 molar ratio. Refer to Table 1 for specific quantities.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF to the vial.
-
Dissolution: Tightly cap the vial and sonicate the mixture for approximately 15-20 minutes until all solids are fully dissolved, forming a clear, homogeneous solution.
-
Solvothermal Reaction: Place the sealed vial into a pre-heated laboratory oven set to the desired reaction temperature (e.g., 100°C).
-
Crystallization: Allow the reaction to proceed undisturbed for 24 hours. During this time, colorless or pale-yellow crystals will form on the walls and bottom of the vial.[14]
-
Cooling: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. Rapid cooling should be avoided as it can induce stress fractures in the crystals.
-
Crystal Isolation: Once cooled, carefully decant the mother liquor.
-
Washing: Add fresh DMF to the vial to wash the crystals, removing unreacted starting materials. Allow the crystals to soak for at least 12 hours, then decant the DMF. Repeat this washing step two more times.[15] The product is now ready for activation.
Table 1: Example Reagent Quantities for Zn-H₃BTB Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) | Molar Ratio |
| Zn(NO₃)₂·6H₂O | 297.49 | 100 | 0.336 | 2 |
| H₃BTB | 438.42 | 73.7 | 0.168 | 1 |
| Solvent | Volume (mL) | |||
| N,N-Dimethylformamide (DMF) | 73.09 | 15 | - | - |
| Reaction Conditions | Value | |||
| Temperature (°C) | - | 100 | - | - |
| Time (h) | - | 24 | - | - |
Protocol 2: Post-Synthesis Activation for Maximum Porosity
Activation is arguably the most critical step for achieving the high surface areas characteristic of H₃BTB MOFs.[15] As-synthesized MOF pores are filled with high-boiling point solvents (e.g., DMF), which, if removed by simple heating under vacuum, will generate strong capillary forces that can cause the porous framework to collapse.[16] Supercritical CO₂ drying is the gold-standard method to prevent this.[17]
Materials:
-
As-synthesized, DMF-washed Zn-H₃BTB MOF
-
Ethanol (Anhydrous)
-
Supercritical Point Dryer
Procedure:
-
Solvent Exchange: Decant the DMF from the washed crystals. Add enough anhydrous ethanol to fully submerge the crystals.[16]
-
Soaking: Allow the crystals to soak in ethanol for 3 days, replacing the ethanol with a fresh batch each day. This step is crucial to ensure all DMF molecules trapped deep within the pores are replaced by the more volatile ethanol, which is miscible with liquid CO₂.[16][18]
-
Loading into Supercritical Dryer: Transfer the ethanol-soaked crystals into the chamber of a supercritical point dryer.
-
CO₂ Purging: Cool the chamber and fill it with liquid CO₂. Purge the chamber with liquid CO₂ to exchange the ethanol within the MOF pores with liquid CO₂. This process is typically repeated several times over a few hours.[1]
-
Supercritical Point Transition: Seal the chamber and heat it above the critical temperature (31.1°C) and pressure (73.8 bar) of CO₂. In this supercritical state, the distinction between liquid and gas disappears, and there is no surface tension.
-
Venting: Slowly vent the chamber while maintaining the temperature above the critical point. The supercritical CO₂ is removed as a gas without passing through a liquid-gas phase boundary, thus completely avoiding capillary forces and preserving the MOF's porous structure.[17]
-
Final Product: The resulting activated MOF is a dry, highly porous powder. It should be stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
Characterization and Quality Control
Thorough characterization is essential to confirm the successful synthesis and activation of the MOF.
Table 2: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Result for a High-Quality H₃BTB MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample.[19] | A sharp, well-defined diffraction pattern that matches the simulated pattern from the known crystal structure (e.g., MOF-177). |
| N₂ Adsorption Isotherm (77 K) | To measure the specific surface area (BET), pore volume, and pore size distribution.[20] | A Type I or Type IV isotherm with a very high N₂ uptake, indicating a microporous/mesoporous material with a high surface area (>4000 m²/g). |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of guest solvents after activation. | A high decomposition temperature (typically >300°C). A successfully activated sample will show minimal weight loss before framework decomposition. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology, size, and homogeneity.[19] | Uniform, well-defined crystals (e.g., octahedral or cubic) with sizes consistent with the synthesis conditions. |
Applications in Drug Development
The ultrahigh porosity and tunable nature of H₃BTB-based MOFs make them exceptional candidates for drug delivery systems.[5][21]
-
High Drug Loading: The vast pore volume allows for the encapsulation of significant quantities of therapeutic agents, potentially reducing dosing frequency.
-
Protection of Cargo: The framework can protect sensitive drug molecules from degradation in biological environments.
-
Controlled Release: Drug release can be triggered by various stimuli, such as pH changes, which is particularly relevant for targeted delivery to acidic tumor microenvironments.
Conclusion
The solvothermal synthesis of MOFs using the H₃BTB linker provides a versatile platform for creating materials with unprecedented porosity. Success in this field requires not only a precise execution of synthetic protocols but also a deep understanding of the causal relationships between reaction parameters and the final material properties. The detailed protocols and explanations provided herein offer researchers a robust framework for the synthesis, activation, and characterization of high-quality H₃BTB-based MOFs, paving the way for their application in advanced fields like targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A new metal–organic framework with ultra-high surface area - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 18. tousimis.com [tousimis.com]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Characterization of Metal-Organic Frameworks (MOFs) Containing 1,3,5-Tris(4-carboxyphenyl)benzene
Introduction: The Significance of 1,3,5-Tris(4-carboxyphenyl)benzene in Advanced MOF Architectures
This compound, commonly referred to as H₃BTB or BTB, is a C₃-symmetric aromatic tricarboxylic acid ligand that has become a cornerstone in the design and synthesis of highly porous and crystalline metal-organic frameworks (MOFs).[1][2] Its rigid, planar, and tritopic nature facilitates the construction of extended three-dimensional networks with exceptional surface areas and tunable pore functionalities.[2][3] These characteristics make BTB-based MOFs, such as the archetypal MOF-177, highly promising candidates for a myriad of applications, including gas storage and separation, catalysis, and notably, in the realm of drug delivery.[2][3]
The precise control over the synthesis of BTB-containing MOFs is paramount to achieving the desired material properties. Consequently, a rigorous and multi-faceted characterization approach is essential to validate the successful formation of the intended framework, assess its purity, and determine its key physical and chemical properties. This guide provides a comprehensive overview of the fundamental characterization techniques, complete with detailed protocols and expert insights, tailored for researchers, scientists, and drug development professionals working with these advanced porous materials.
A Holistic Approach to Characterization: An Integrated Workflow
The characterization of BTB-based MOFs is not a linear process but rather an interconnected workflow where the results from one technique inform and validate the findings of another. The following diagram illustrates the logical flow and interplay between the primary characterization methods discussed in this guide.
Caption: Integrated workflow for the characterization of BTB-based MOFs.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline MOF
Expertise & Experience: PXRD is the cornerstone of MOF characterization, providing unequivocal proof of crystallinity and phase purity. For BTB-based MOFs, which often yield microcrystalline powders, PXRD is indispensable for confirming the formation of the desired framework by comparing the experimental pattern with a simulated pattern from single-crystal X-ray diffraction (SCXRD) data or previously reported data.[4][5] Deviations from the expected pattern can indicate the presence of impurities, unreacted starting materials, or the formation of an unintended phase.
Trustworthiness: A well-defined PXRD pattern with sharp, intense peaks is a primary indicator of a highly crystalline material. The positions of the diffraction peaks are characteristic of the unit cell dimensions, while the peak intensities are related to the atomic arrangement within the crystal lattice.
Protocol for PXRD Analysis of BTB-based MOFs
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove solvent molecules from the pores, as residual solvent can affect the diffraction pattern.[6] A common activation procedure involves solvent exchange followed by heating under vacuum.
-
Gently grind the activated MOF powder using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects in the data.
-
Mount the finely ground powder onto a low-background sample holder. Ensure the sample surface is flat and level with the surface of the holder to prevent peak shifts.[5]
-
-
Instrument Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å) is commonly used.
-
Scan Range (2θ): A range of 2° to 50° is typically sufficient to capture the characteristic diffraction peaks of most BTB-based MOFs.
-
Step Size: 0.02°
-
Scan Speed/Time per Step: A slower scan speed (e.g., 1-2°/min) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the experimental PXRD pattern with the simulated or reference pattern for the target BTB-based MOF. Software such as Mercury can be used to generate simulated patterns from crystallographic information files (CIFs).[6]
-
Index the diffraction peaks to determine the unit cell parameters.
-
Assess the phase purity by looking for any unassigned peaks, which may correspond to impurities.
-
The broadening of diffraction peaks can be related to the crystallite size via the Scherrer equation, although this provides an approximation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Ligand Coordination and Purity
Expertise & Experience: FTIR spectroscopy is a powerful and accessible technique for confirming the successful coordination of the BTB ligand to the metal centers and for verifying the removal of unreacted starting materials. The key insight is to compare the spectrum of the synthesized MOF with that of the free H₃BTB ligand.
Trustworthiness: The coordination of the carboxylate groups of the BTB ligand to the metal ions results in a characteristic shift of the C=O stretching frequency. In the free H₃BTB ligand, the carboxylic acid C=O stretch is typically observed around 1680 cm⁻¹.[2] Upon deprotonation and coordination to the metal center in the MOF, this band disappears and is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically in the regions of 1550-1650 cm⁻¹ and 1350-1450 cm⁻¹, respectively.[7][8] The absence of the broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) in the MOF spectrum is another strong indicator of successful coordination.[7]
Protocol for FTIR Analysis of BTB-based MOFs
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the MOF sample and potassium bromide (KBr) powder in an oven to remove any adsorbed water, which has strong IR absorption bands.
-
In an agate mortar, grind a small amount of the MOF sample (approximately 1-2 mg) into a fine powder.
-
Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the MOF powder.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty spectrometer should be collected before running the sample.
-
-
Data Analysis:
-
Identify the characteristic peaks in the MOF spectrum and compare them to the spectrum of the free H₃BTB ligand.
-
Confirm the disappearance of the carboxylic acid C=O and O-H stretching bands.
-
Identify the new asymmetric and symmetric COO⁻ stretching bands, confirming coordination.
-
Check for the absence of characteristic peaks from the solvent used in the synthesis (e.g., DMF), indicating complete activation.
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Solvent Content
Expertise & Experience: TGA is crucial for determining the thermal stability of BTB-based MOFs and for quantifying the amount of solvent molecules residing within the pores. This information is critical for establishing the activation (solvent removal) conditions necessary for subsequent characterization techniques like BET analysis, as well as for defining the operational temperature limits for potential applications.
Trustworthiness: A typical TGA curve for a BTB-based MOF will exhibit distinct weight loss steps. The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of guest solvent molecules from the pores. A stable plateau follows, indicating the temperature range in which the desolvated framework is stable. A sharp weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework.[9] The temperature at which this decomposition begins is a key measure of the MOF's thermal stability. For instance, some BTB-based MOFs exhibit thermal stability up to 350-400°C.[7]
Protocol for TGA of BTB-based MOFs
-
Sample Preparation:
-
Use a small amount of the as-synthesized MOF sample (typically 5-10 mg) in an alumina or platinum crucible.
-
Ensure the sample is representative of the bulk material.
-
-
Instrument Parameters (Typical):
-
Temperature Range: Typically from room temperature to 800°C.
-
Heating Rate: A heating rate of 5-10°C/min is common.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative decomposition. An air atmosphere can be used to study combustion processes.
-
Flow Rate: A constant flow rate of 20-50 mL/min is recommended.
-
-
Data Analysis:
-
Determine the percentage weight loss corresponding to the removal of solvent molecules. This can be used to estimate the number of solvent molecules per formula unit of the MOF.
-
Identify the onset temperature of framework decomposition from the sharp weight loss at higher temperatures. This defines the upper limit of the MOF's thermal stability.
-
The final residual mass at the end of the experiment should correspond to the expected metal oxide.
-
Brunauer-Emmett-Teller (BET) Analysis: Quantifying Porosity
Expertise & Experience: The BET method, based on the physical adsorption of a gas (typically nitrogen at 77 K), is the standard for determining the specific surface area of porous materials like MOFs. The high porosity of many BTB-based MOFs, often exceeding 1000 m²/g, is a direct consequence of the extended and rigid nature of the BTB ligand. This analysis is critical as the surface area and pore volume are directly related to the material's capacity for gas storage, catalysis, and drug loading.
Trustworthiness: The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. For microporous MOFs, a Type I isotherm is typically observed, characterized by a steep uptake at low relative pressures. The BET surface area is calculated from the linear region of the BET plot, which is derived from the isotherm data.
Protocol for BET Analysis of BTB-based MOFs
-
Sample Preparation (Activation/Degassing):
-
Proper activation is critical for obtaining an accurate surface area measurement. The goal is to remove all guest molecules from the pores without causing framework collapse.
-
Place a known mass of the MOF sample (typically 50-100 mg) in a sample tube.
-
Degas the sample under high vacuum at a temperature determined from the TGA data to be within the stable plateau region (e.g., 120-180°C) for several hours (often overnight) until a stable, low pressure is achieved.
-
-
Instrument Parameters (Typical):
-
Adsorbate: High-purity nitrogen gas.
-
Analysis Bath: Liquid nitrogen (77 K).
-
Pressure Range: A full isotherm is typically measured from a relative pressure (P/P₀) of ~10⁻⁶ to 1.0.
-
The BET surface area is typically calculated from data points in the relative pressure range of 0.05 to 0.3, although for microporous materials, a lower pressure range may be more appropriate.
-
-
Data Analysis:
-
Calculate the specific surface area using the BET equation from the linear portion of the BET plot.
-
Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Horvath-Kawazoe (HK) for microporous materials.
-
Scanning Electron Microscopy (SEM): Visualizing Crystal Morphology and Size
Expertise & Experience: SEM provides direct visualization of the MOF crystallites, offering valuable information about their morphology (e.g., cubic, octahedral, rod-like), size distribution, and surface texture. This is important because the crystal size and shape can influence properties such as packing density, diffusion rates of guest molecules, and, in the context of drug delivery, cellular uptake.
Trustworthiness: High-resolution SEM images can reveal well-defined crystal facets, indicating high crystallinity, which should correlate with the sharp peaks observed in the PXRD pattern. Aggregation of crystallites and the presence of amorphous particles can also be identified.
Protocol for SEM Imaging of BTB-based MOFs
-
Sample Preparation:
-
Disperse a small amount of the MOF powder in a volatile solvent like ethanol.
-
Deposit a drop of the suspension onto an SEM stub with a conductive carbon tape.
-
Allow the solvent to evaporate completely.
-
For non-conductive MOF samples, a thin coating of a conductive material (e.g., gold or carbon) is necessary to prevent charging under the electron beam. This is done using a sputter coater.
-
-
Instrument Parameters (Typical):
-
Accelerating Voltage: A lower accelerating voltage (e.g., 1-5 kV) is often preferred for beam-sensitive materials like MOFs to minimize sample damage and charging effects.[10]
-
Working Distance: Adjust the working distance to optimize the image resolution and depth of field.
-
Detector: A secondary electron (SE) detector is typically used for imaging surface topography.
-
-
Data Analysis:
-
Acquire images at various magnifications to observe the overall morphology and fine surface features.
-
Use the imaging software to measure the particle sizes and determine the size distribution.
-
Correlate the observed morphology with the synthesis conditions.
-
Quantitative Data Summary for Selected BTB-based MOFs
The following table summarizes key characterization data for several well-known MOFs containing the this compound ligand. This data can serve as a benchmark for researchers synthesizing and characterizing these materials.
| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Crystal Morphology |
| MOF-177 | Zn²⁺ | ~4500 | ~1.6 | ~400 | Octahedral |
| MOF-205 | Zn²⁺ | ~4450 | ~1.8 | ~400 | Not specified |
| UMCM-150 | Zn²⁺ | ~1600 | ~0.8 | ~400 | Not specified |
| PCN-68 | Cu²⁺ | ~2000 | ~0.9 | ~300 | Not specified |
| Ti/BTB-MOF | Ti⁴⁺ | 35 | Not specified | ~350 | Nanoparticles |
| DUT-8(Zn) | Zn²⁺ | ~1500 (open form) | ~0.6 (open form) | ~350 | Layered block crystals |
Note: The values presented are approximate and can vary depending on the specific synthesis and activation conditions.
Conclusion: A Foundation for Innovation
The rigorous characterization of MOFs containing the this compound ligand is not merely a procedural step but a fundamental prerequisite for understanding and harnessing their remarkable properties. By employing the integrated workflow and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reproducibility of their materials, thereby accelerating innovation in fields ranging from clean energy to advanced therapeutics. The synergy between these characterization techniques provides a comprehensive picture of the MOF's structure, stability, and porosity, laying a solid foundation for the rational design of next-generation functional materials.
References
- 1. 1,3,5-Tri (4-carboxyphenyl)benzene - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 3. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 4. Direct structure elucidation by powder X-ray diffraction of a metal–organic framework material prepared by solvent-free grinding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mcgill.ca [mcgill.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Microwave-assisted synthesis of novel Ti/BTB-MOFs as porous anticancer and antibacterial agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atomic-level imaging of beam-sensitive COFs and MOFs by low-dose electron microscopy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D3NH00494E [pubs.rsc.org]
Introduction: The Architectural Elegance of H3BTB in Catalysis
An Application Guide to 1,3,5-Tris(4-carboxyphenyl)benzene in the Design of Advanced Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly abbreviated as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that has emerged as a cornerstone in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Its structure, featuring a central benzene ring with three radiating carboxyphenyl arms, provides a rigid, planar, and pre-defined geometry.[3] This molecular architecture is not merely aesthetic; it is the key to its utility. The tritopic nature of H3BTB allows it to connect with metal ions or clusters in three distinct directions, enabling the construction of highly ordered, three-dimensional crystalline networks with exceptionally high porosity and surface area.[4][5] A prime example is the iconic MOF-177, which utilizes H3BTB as its organic linker and exhibits one of the highest surface areas ever recorded.[5]
For catalysis researchers, the appeal of H3BTB lies in its role as a "master blueprint" for designing heterogeneous catalysts. By judiciously selecting metal nodes and reaction conditions, or by chemically modifying the H3BTB linker itself, one can create MOFs with precisely tailored catalytic environments.[6] These materials bridge the gap between homogeneous and heterogeneous catalysis, offering the high activity and selectivity of single-site catalysts while providing the crucial advantages of stability, easy separation, and recyclability.[7][8] This guide provides an in-depth exploration of H3BTB in catalysis research, detailing the synthesis of H3BTB-based MOFs and providing actionable protocols for their application in key organic transformations.
Part 1: Synthesis and Activation of H3BTB-Based Catalytic MOFs
The foundation of any H3BTB-based catalysis study is the successful synthesis of the MOF material itself. The most common method is solvothermal synthesis, where the components are heated in a sealed vessel, allowing for the slow crystallization of the framework.
Causality of Synthesis & Activation
The choice of solvent (typically a high-boiling polar aprotic solvent like DMF or DEF), temperature, and reaction time is critical. These parameters control the deprotonation of H3BTB's carboxylic acid groups and the coordination kinetics with the metal salt, directly influencing the crystallinity and phase purity of the final product. Following synthesis, an "activation" step is paramount. This process involves thoroughly washing the MOF and heating it under vacuum to remove residual solvent molecules that occupy the metal coordination sites.[9] This evacuation of the pores is what exposes the catalytically active centers—often coordinatively unsaturated metal sites that function as potent Lewis acids.[10]
Protocol 1: Solvothermal Synthesis of a Zinc-Based BTB MOF (MOF-177 Analogue)
This protocol describes the synthesis of a highly porous zinc-based MOF using H3BTB.
Materials:
-
This compound (H3BTB) (Purity ≥97%)[11]
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Diethylformamide (DEF)
-
Chloroform or Dichloromethane (DCM)
-
20 mL Scintillation Vials or Teflon-lined autoclave
Procedure:
-
Preparation: In a 20 mL glass scintillation vial, dissolve 60 mg of Zn(NO₃)₂·6H₂O and 25 mg of H3BTB in 10 mL of DEF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Tightly cap the vial. For higher temperatures or larger scales, a Teflon-lined stainless steel autoclave is recommended.
-
Heating: Place the sealed vessel in a programmable laboratory oven and heat to 100-120°C for 18-24 hours.
-
Cooling: Allow the oven to cool slowly to room temperature. Large, colorless crystals should be visible.
-
Isolation: Decant the mother liquor. Wash the crystalline product by immersing it in fresh DMF (3 x 20 mL changes over 24 hours) to exchange the residual DEF.
-
Solvent Exchange: To prepare for activation, immerse the crystals in a more volatile solvent like chloroform or DCM for another 24 hours, replacing the solvent at least three times.
-
Activation: Carefully transfer the solvent-exchanged crystals to a Schlenk flask. Heat the sample under a dynamic high vacuum (≤10⁻³ torr) at 120-150°C for 12-24 hours. The activated, highly porous MOF is now ready for use and should be stored under an inert atmosphere.
Workflow for MOF Synthesis and Activation
Caption: Workflow from precursor dissolution to activated catalyst.
Part 2: Applications of H3BTB-MOFs in Heterogeneous Catalysis
The true power of H3BTB-based MOFs is demonstrated by their performance in a variety of catalytic reactions. The following sections provide protocols for representative transformations.
Section 2.1: Lewis Acid Catalysis
Mechanistic Insight: The metal nodes within H3BTB MOFs, particularly those with accessible coordination sites after activation, serve as uniform, isolated Lewis acid centers.[10] Unlike traditional solid acids, the crystalline nature of MOFs ensures that these sites are well-defined and homogeneously distributed throughout the material, leading to high selectivity.[7] These electron-accepting sites can activate carbonyls, imines, and other functional groups toward nucleophilic attack.
Protocol 2: Lewis Acid-Catalyzed Cyanosilylation of Benzaldehyde
This reaction is a classic benchmark for Lewis acidity, forming a new C-C bond.
Materials:
-
Activated Zn-BTB MOF (from Protocol 1)
-
Anhydrous Toluene
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN) (Caution: Highly Toxic)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 20 mg of the activated Zn-BTB MOF catalyst.
-
Reagent Addition: Add 5 mL of anhydrous toluene, followed by 0.5 mmol of benzaldehyde.
-
Initiation: Add 0.6 mmol (1.2 equivalents) of TMSCN dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering the catalyst, and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, add 5 mL of ethyl acetate and filter the mixture through a short pad of silica or celite to remove the MOF catalyst.
-
Isolation: The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary. The resulting product is the cyanohydrin silyl ether.
Data Presentation: Representative Results for Cyanosilylation
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 2.0 | 25 | 12 | >99 | >99 |
| 1.0 | 40 | 8 | >99 | >99 |
| 0.5 | 40 | 18 | 95 | >99 |
Section 2.2: Bifunctional and Cascade Catalysis
Mechanistic Insight: The organic H3BTB linker is not merely a passive scaffold; it can be functionalized to introduce catalytic sites that work in concert with the metal nodes. For instance, introducing basic amine groups onto the phenyl rings of the BTB linker creates a bifunctional catalyst with both Lewis acidic (metal) and Brønsted/Lewis basic (amine) sites.[10] This enables one-pot cascade reactions where the catalyst promotes two or more distinct mechanistic steps sequentially.
Protocol 3: Post-Synthetic Modification (PSM) to Create an Amino-Functionalized BTB-MOF
This protocol uses a pre-synthesized MOF built from an amino-functionalized BTB analogue or modifies a related framework. For this example, we will assume the use of a pre-made framework like IRMOF-3, which uses an aminobenzenedicarboxylate linker, to illustrate the catalytic principle. The same logic applies to more complex H3BTB-based systems.
Principle: A MOF with available primary amine groups (e.g., synthesized from an amino-functionalized linker) can act as a base catalyst.
Protocol 4: Cascade Deacetalization-Knoevenagel Condensation
This reaction uses a bifunctional MOF to first catalyze an acid-mediated deprotection, followed by a base-mediated C-C bond formation.
Materials:
-
Amino-functionalized MOF (e.g., UiO-66-NH₂ or a hypothetical Amino-BTB MOF)
-
Benzaldehyde dimethyl acetal
-
Malononitrile
-
Solvent (e.g., Toluene)
Procedure:
-
Reactor Setup: Add 25 mg of the activated amino-functionalized MOF to a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add 10 mL of toluene, 1.0 mmol of benzaldehyde dimethyl acetal, and 1.0 mmol of malononitrile.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 6-12 hours. The Lewis acidic sites assist in the removal of the acetal protecting group to generate benzaldehyde in situ. The basic amine sites then catalyze the Knoevenagel condensation between the generated benzaldehyde and malononitrile.
-
Work-up and Analysis: Cool the reaction to room temperature. Separate the catalyst by centrifugation or filtration.[9] Analyze the supernatant for product formation using GC-MS or NMR.
Visualization of Bifunctional Catalysis
Caption: Cooperative action of acid and base sites in a MOF pore.
Part 3: Ensuring Scientific Integrity: Catalyst Characterization & Recycling
A key claim for MOF-based catalysts is their heterogeneity and reusability. Validating this requires rigorous characterization and testing.
Trustworthiness through Validation:
-
Crystallinity: Use Powder X-Ray Diffraction (PXRD) to confirm the bulk crystalline structure of the MOF is maintained after catalysis. A loss of peak intensity or the appearance of new peaks indicates framework degradation.
-
Thermal Stability: Thermogravimetric Analysis (TGA) can determine the decomposition temperature of the MOF and confirm the removal of guest solvents during activation.[12]
-
Porosity: N₂ sorption analysis at 77K should be performed on the activated and recycled catalyst to ensure the pore structure and high surface area are preserved.
-
Leaching: After the reaction, the filtrate should be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify any metal leaching from the MOF. Negligible leaching is a prerequisite for a truly heterogeneous catalyst.[8]
Protocol 5: Catalyst Recovery and Reusability Test
Procedure:
-
Separation: After the initial catalytic run (e.g., Protocol 2), separate the solid MOF catalyst from the reaction mixture by centrifugation at 8,000-10,000 rpm for 10 minutes.
-
Washing: Decant the supernatant. Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate or the reaction solvent) three times to remove any adsorbed products or unreacted starting materials.[9]
-
Re-activation: Perform the activation procedure as described in Protocol 1 (Step 8) to ensure all pores are cleared for the next run.
-
Next Run: Weigh the recovered catalyst and use it for a subsequent catalytic cycle under identical conditions, topping up with a small amount of fresh catalyst only if mass loss occurred during handling.
-
Evaluation: Repeat this process for 3-5 cycles. Analyze the product yield and selectivity for each cycle. A robust catalyst will show minimal loss in activity over multiple runs.
Conclusion
This compound is far more than a simple organic molecule; it is a powerful and versatile building block for the rational design of advanced heterogeneous catalysts. By leveraging H3BTB to construct high-surface-area MOFs, researchers can create well-defined active sites for a multitude of organic transformations. The ability to systematically tune both the metal node and the organic linker provides an unparalleled platform for developing catalysts with enhanced activity, selectivity, and stability. The protocols and principles outlined in this guide serve as a starting point for scientists to explore the vast potential of H3BTB-based materials in addressing contemporary challenges in chemical synthesis and drug development.
References
- 1. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 5. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 12. This compound | 50446-44-1 | Benchchem [benchchem.com]
Application Notes & Protocols: H3BTB for the Construction of Porous Coordination Polymers
Introduction: The Architectural Elegance of H3BTB in Porous Frameworks
In the landscape of materials science, the rational design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), represent a frontier of innovation. These crystalline materials, constructed from metal ions or clusters linked by organic ligands, offer unprecedented control over porosity, surface area, and functionality.[1][2] At the heart of this architectural control is the organic linker. 1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H3BTB, has emerged as a quintessential tritopic linker for creating highly porous and robust frameworks.[3][4][5]
H3BTB is a C3-symmetric aromatic tricarboxylic acid, featuring a central benzene ring connected to three carboxyphenyl groups at the 1,3,5 positions.[3] This rigid, planar, and triangular geometry is fundamental to its utility. When coordinated with metal ions, it directs the self-assembly process to form predictable and often highly symmetrical three-dimensional networks with significant porosity.[6] The resulting PCPs/MOFs have shown immense promise in a variety of applications, including gas storage and separation, catalysis, and, of particular interest to this audience, drug delivery.[1][3][5][7][8]
This guide provides an in-depth exploration of H3BTB as a building block for PCPs/MOFs. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern the synthesis and function of these remarkable materials.
Part 1: The "Why"—Causality in PCP/MOF Design with H3BTB
The selection of H3BTB as a linker is a deliberate choice driven by its inherent structural attributes, which directly influence the final properties of the PCP/MOF.
-
Tritopic Nature and High Connectivity: The three carboxylate groups provide multiple coordination points, leading to the formation of stable, three-dimensional frameworks. This high degree of connectivity is crucial for creating robust materials that can withstand the removal of guest solvent molecules without framework collapse—a critical step in activating the material's porosity.[9]
-
Rigidity and Pre-defined Geometry: The rigid aromatic backbone of H3BTB ensures that the resulting pores are well-defined and permanent. Unlike flexible linkers that can lead to framework collapse, the rigidity of H3BTB helps maintain the structural integrity of the pores after synthesis.[6] Its trigonal planar geometry often directs the formation of frameworks with specific topologies, such as the (3,24)-connected net found in the iconic MOF-177.[10]
-
Tunability and Functionalization: The H3BTB molecule can be chemically modified with various functional groups (e.g., -NH2, -OH, -NO2) on its aromatic rings.[11][12] This allows for the fine-tuning of the chemical environment within the pores, which can enhance properties like selective gas adsorption or provide specific binding sites for drug molecules.
The interplay between the H3BTB linker and the chosen metal-containing secondary building unit (SBU) dictates the final framework topology and its properties. For instance, the reaction of H3BTB with zinc nitrate often yields the well-known MOF-177, which exhibits an exceptionally high surface area.[10][13]
Figure 1: Conceptual diagram of PCP/MOF self-assembly from H3BTB and metal SBUs.
Part 2: Experimental Protocols—A Self-Validating System
The following protocols are designed to be self-validating, meaning that successful synthesis and characterization at each stage provide the necessary confirmation to proceed. The solvothermal method is a widely used and effective technique for synthesizing H3BTB-based PCPs/MOFs, as it allows for precise control over reaction conditions.[14][15][16]
Protocol 1: Solvothermal Synthesis of a Zinc-based H3BTB MOF (MOF-177 analogue)
This protocol details the synthesis of a highly porous zinc-based MOF using H3BTB. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier | Notes |
| H3BTB | C27H18O6 | ≥98% | Sigma-Aldrich, Alkemist | The purity of the linker is critical for obtaining a crystalline product.[4][5] |
| Zinc Nitrate Hexahydrate | Zn(NO3)2·6H2O | ≥98% | Major Chemical Supplier | Acts as the source of the metal nodes. |
| N,N-Dimethylformamide (DMF) | C3H7NO | Anhydrous, ≥99.8% | Major Chemical Supplier | A common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve the precursors.[3] |
| Chloroform | CHCl3 | Anhydrous, ≥99% | Major Chemical Supplier | Used for solvent exchange to remove residual DMF. |
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 60 mg of H3BTB and 100 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
Rationale: The molar ratio of the metal salt to the organic linker is a critical parameter that influences the final structure. An excess of the metal salt is often used to promote the formation of the desired SBU.
-
-
Solvothermal Reaction:
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 100-120°C and maintain this temperature for 24-48 hours.[3]
-
Rationale: The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid groups and the coordination reaction between the linker and the metal ions. The reaction time allows for the slow crystallization of the MOF.
-
-
Isolation and Washing:
-
After the reaction, allow the oven to cool down to room temperature slowly.
-
Colorless, often cubic or octahedral, crystals should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL), allowing them to soak for at least 3 hours for each wash.
-
Rationale: This washing step is crucial to remove unreacted starting materials and other impurities that may be trapped within the pores of the MOF.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, decant the solvent and add 10 mL of chloroform. Allow the crystals to soak for 24 hours, replacing the chloroform with a fresh portion every 8 hours.
-
Rationale: DMF has a high boiling point and can be difficult to remove completely from the pores. Chloroform, having a lower boiling point, is used to exchange with the DMF, making the final activation step more efficient.
-
After the solvent exchange, carefully decant the chloroform and dry the crystals under a dynamic vacuum at room temperature for 12 hours. For more delicate structures, supercritical CO2 drying is a preferred method to prevent framework collapse.[9][17]
-
Rationale: This activation step removes the guest solvent molecules from the pores, making the internal surface area accessible for applications like gas sorption or drug loading.
-
Figure 2: Workflow for the synthesis, activation, and characterization of an H3BTB-based MOF.
Protocol 2: Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired material and to understand its properties.
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the activated MOF powder is gently packed into a sample holder. The PXRD pattern is then collected over a 2θ range of 5-50°.
-
Expected Outcome: The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data of the target MOF. The absence of peaks from starting materials or other crystalline phases indicates a pure product.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the MOF and to confirm the removal of guest solvents.
-
Procedure: A small amount of the activated MOF (5-10 mg) is heated in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to around 600 °C.
-
Expected Outcome: The TGA curve will show an initial weight loss corresponding to the removal of any residual solvent molecules. A plateau in the curve indicates the temperature range of the framework's stability. The onset of a significant weight loss at higher temperatures corresponds to the decomposition of the organic linker.[3] For many H3BTB-based MOFs, thermal stability can reach up to 400°C.[18]
3. Gas Sorption Analysis:
-
Purpose: To determine the porosity, specifically the Brunauer-Emmett-Teller (BET) surface area and pore volume, of the activated MOF.
-
Procedure: A sample of the activated MOF is degassed under vacuum at an elevated temperature (e.g., 120-150°C) to ensure the complete removal of any adsorbed species. A nitrogen or argon adsorption-desorption isotherm is then measured at 77 K (liquid nitrogen temperature).
-
Expected Outcome: A Type I isotherm is characteristic of microporous materials like MOFs. The BET surface area can be calculated from the adsorption data in the low-pressure region. For a well-synthesized and activated MOF-177 analogue, the BET surface area can be in the range of 3000-5000 m²/g.[10]
Quantitative Data Summary:
| Property | Expected Value | Significance |
| BET Surface Area | 3000 - 5000 m²/g | High surface area is crucial for applications like gas storage and drug loading.[10] |
| Pore Volume | 1.5 - 2.5 cm³/g | Indicates the total accessible space within the framework. |
| Thermal Stability | Up to 400 °C | A high thermal stability is important for the material's processability and potential applications at elevated temperatures.[18] |
Part 3: Applications in Drug Development
The unique properties of H3BTB-based PCPs/MOFs make them highly attractive candidates for drug delivery systems.[5][7][8]
-
High Drug Loading Capacity: The exceptionally high surface area and large pore volume allow for the encapsulation of a significant amount of drug molecules.
-
Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. Functionalization of the H3BTB linker can be used to tailor these interactions for a desired release profile.
-
Biocompatibility: While the biocompatibility of any new material must be rigorously tested, certain metal ions used in MOF synthesis, such as zinc, are considered relatively biocompatible.
Protocol 3: Ibuprofen Loading into a Zinc-based H3BTB MOF
This protocol provides a general procedure for loading a model drug, ibuprofen, into the synthesized MOF.
Materials:
-
Activated Zinc-based H3BTB MOF (from Protocol 1)
-
Ibuprofen
-
Hexane (or other suitable solvent in which ibuprofen is soluble but the MOF is not)
Procedure:
-
Loading Solution Preparation: Prepare a saturated solution of ibuprofen in hexane.
-
Drug Loading:
-
Immerse a known amount of the activated MOF (e.g., 50 mg) in the ibuprofen solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the pores of the MOF.
-
-
Isolation and Washing:
-
Separate the drug-loaded MOF from the solution by centrifugation or filtration.
-
Wash the MOF with a small amount of fresh hexane to remove any ibuprofen adsorbed on the external surface.
-
-
Drying: Dry the drug-loaded MOF under vacuum at room temperature.
-
Quantification of Drug Loading: The amount of loaded ibuprofen can be determined by techniques such as TGA (by observing the weight loss corresponding to the decomposition of the drug) or by UV-Vis spectroscopy of the supernatant before and after loading.
Conclusion and Future Outlook
H3BTB has proven to be an invaluable building block in the construction of porous coordination polymers with exceptional properties. Its rigid, tritopic nature allows for the rational design of highly porous and robust materials. The detailed protocols and the underlying scientific principles provided in this guide are intended to empower researchers to synthesize and characterize these advanced materials with confidence.
The future of H3BTB-based PCPs/MOFs in drug development is bright. Further research into the functionalization of the H3BTB linker, the exploration of different metal nodes for enhanced biocompatibility, and the development of stimuli-responsive systems will undoubtedly lead to the creation of next-generation drug delivery platforms with improved therapeutic efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. espublisher.com [espublisher.com]
- 3. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 6. researchgate.net [researchgate.net]
- 7. Advanced coordination polymer materials for drug delivery systems [ace.ewapub.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The photoluminescence and gas sorption properties of three Cd(II) MOFs based on 1,3,5-benzenetribenzoate with -NH2 or -OH groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1,3,5-Tris(4-carboxyphenyl)benzene in Advanced Drug Delivery Systems
Introduction: The Architectural Advantage of 1,3,5-Tris(4-carboxyphenyl)benzene in Drug Carrier Design
This compound, commonly referred to as H₃BTB, is a C3-symmetric aromatic tricarboxylic acid that has emerged as a critical building block in the field of materials science, particularly in the design of drug delivery systems.[1][2] Its rigid, planar structure and threefold carboxylate functionality make it an exceptional tritopic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1][3] MOFs are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands, offering unprecedented control over pore size, surface area, and chemical functionality.[4][5][6]
The inherent properties of H₃BTB allow for the construction of MOFs with exceptionally high porosity and surface areas, such as the notable MOF-177 which boasts a surface area of approximately 5000 m²/g.[1][7] This vast internal volume is highly advantageous for encapsulating therapeutic molecules, leading to high drug loading capacities.[4][6] Furthermore, the tunable nature of MOFs synthesized with H₃BTB allows for the controlled release of these therapeutic payloads, a critical requirement for effective drug delivery.[4][8][9] This guide provides a comprehensive overview of the application of H₃BTB in the development of MOF-based drug delivery systems, including detailed protocols for synthesis, drug loading, and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of H₃BTB is essential for its effective use in the synthesis of MOFs for drug delivery.
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| Synonyms | H₃BTB, BTB | [7][10] |
| CAS Number | 50446-44-1 | [7][10][11] |
| Molecular Formula | C₂₇H₁₈O₆ | [7][11][12] |
| Molecular Weight | 438.43 g/mol | [7][10][11][12] |
| Appearance | Off-white to pale yellow powder | [10] |
| Melting Point | >300 °C | [10] |
| Solubility | Soluble in DMF, DMSO; slightly soluble in water | [10][13] |
| Purity | ≥97% (HPLC) | [10] |
Synthesis of H₃BTB-Based MOFs for Drug Delivery
The synthesis of MOFs using H₃BTB as a linker can be achieved through various methods, with solvothermal and microwave-assisted synthesis being the most common.[14] The choice of synthesis method can significantly impact the resulting MOF's crystallinity, particle size, and porosity.[15]
Protocol 1: Solvothermal Synthesis of a Generic H₃BTB-based MOF
This protocol provides a general framework for the solvothermal synthesis of a MOF using H₃BTB and a metal salt (e.g., zinc nitrate, copper nitrate).
Materials:
-
This compound (H₃BTB)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve a specific molar ratio of the metal salt and H₃BTB in DMF. A common starting point is a 3:1 molar ratio of metal salt to H₃BTB.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at a temperature between 100-150 °C for 24-72 hours. The precise temperature and time will depend on the desired MOF structure and crystallinity.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final MOF product under vacuum at an elevated temperature (e.g., 120 °C) for 12-24 hours to activate the framework.
Causality Behind Experimental Choices:
-
Solvent: DMF is a high-boiling point solvent that is effective at dissolving both the organic linker and the metal salt, facilitating the formation of a homogeneous reaction mixture.
-
Temperature and Time: The solvothermal conditions (elevated temperature and pressure) provide the necessary energy to overcome the activation barrier for MOF nucleation and crystal growth. The specific temperature and duration influence the kinetics of formation and can be optimized to control the size and morphology of the MOF crystals.
-
Washing and Activation: The post-synthesis washing steps are crucial for removing impurities and guest molecules from the pores of the MOF, thereby increasing the accessible surface area for drug loading.
Protocol 2: Microwave-Assisted Synthesis of Ti/BTB-MOF
Microwave-assisted synthesis offers a more rapid and energy-efficient alternative to conventional solvothermal methods.[14]
Materials:
-
This compound (H₃BTB)
-
Titanium Isopropoxide
-
Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve H₃BTB in DMF.
-
In a separate container, mix titanium isopropoxide with acetic acid. The acetic acid acts as a modulator to control the hydrolysis and condensation of the titanium precursor.
-
Slowly add the titanium-acetic acid solution to the H₃BTB solution under vigorous stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120-150 °C and the reaction time to 30-60 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Collect the product by centrifugation and wash it with DMF and ethanol.
-
Dry the Ti/BTB-MOF under vacuum.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in synthesis time compared to conventional heating. This can also lead to the formation of smaller, more uniform nanoparticles.
-
Modulator: Acetic acid helps to control the reactivity of the titanium precursor, preventing rapid, uncontrolled precipitation and promoting the formation of a well-ordered MOF structure.
Caption: Workflow for the synthesis of H₃BTB-based MOFs.
Drug Loading and Release Protocols
The high porosity of H₃BTB-based MOFs makes them excellent candidates for encapsulating a wide variety of therapeutic agents. The loading is typically achieved by immersing the activated MOF in a concentrated solution of the drug.
Protocol 3: Drug Loading into H₃BTB-based MOFs
Materials:
-
Activated H₃BTB-based MOF
-
Therapeutic drug (e.g., Doxorubicin, 5-Fluorouracil)
-
Appropriate solvent for the drug (e.g., deionized water, ethanol, PBS)
Procedure:
-
Prepare a stock solution of the drug in a suitable solvent at a known concentration.
-
Disperse a known amount of the activated MOF in the drug solution. The ratio of MOF to drug can be varied to optimize loading.
-
Stir the suspension at room temperature for 24-48 hours in the dark to prevent photodegradation of the drug.
-
After the incubation period, collect the drug-loaded MOF by centrifugation.
-
Wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
To determine the drug loading efficiency, measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC.
Drug Loading Calculation:
-
Loading Capacity (%) = (Mass of drug loaded / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of drug loaded / Initial mass of drug) x 100
Protocol 4: In Vitro Drug Release Study
Materials:
-
Drug-loaded H₃BTB-based MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
-
Dialysis membrane (if required)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a sealed container.
-
Place the container in a shaking incubator set at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with an equal amount of fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Causality Behind Experimental Choices:
-
pH Conditions: Conducting release studies at different pH values is crucial for evaluating stimuli-responsive drug delivery. Many MOFs exhibit pH-dependent degradation, leading to accelerated drug release in the acidic tumor microenvironment.[4]
-
Sink Conditions: Maintaining sink conditions (by replenishing the release medium) ensures that the concentration of the released drug does not reach saturation, which could otherwise hinder further release and lead to an underestimation of the release rate.
Caption: Workflow for drug loading and in vitro release studies.
Characterization of H₃BTB-based Drug Delivery Systems
A comprehensive characterization of the synthesized MOFs and the drug-loaded systems is essential to ensure their quality and performance.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the MOF. | A diffraction pattern that matches the simulated or reported pattern for the target MOF structure. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images showing the shape (e.g., octahedral, rod-like) and size distribution of the MOF particles. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and quantify the amount of loaded drug. | A weight loss curve showing the decomposition temperature of the MOF and a distinct weight loss step corresponding to the encapsulated drug. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. A decrease in surface area after drug loading indicates successful encapsulation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the presence of the drug after loading. | Spectra showing the characteristic peaks of the H₃BTB linker and the metal-carboxylate coordination. New peaks corresponding to the drug should appear after loading. |
Biocompatibility and Cytotoxicity Considerations
For any material to be used in a drug delivery system, its biocompatibility and potential cytotoxicity must be thoroughly evaluated.[16][17] While some studies suggest that H₃BTB itself may have anticancer properties, it is crucial to assess the toxicity of the entire MOF formulation.[1][2]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of the H₃BTB-based MOF in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the MOF suspension. Include a positive control (e.g., a known cytotoxic drug) and a negative control (cells with medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the negative control and determine the IC₅₀ value (the concentration of the MOF that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
Cell Lines: Using both cancerous and non-cancerous cell lines helps to assess the selective toxicity of the drug delivery system.
-
MTT Assay: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a standard and reliable method for assessing cytotoxicity.
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the construction of MOF-based drug delivery systems. The high porosity, tunability, and potential for stimuli-responsive behavior of H₃BTB-based MOFs make them a promising platform for the next generation of therapeutics. Future research in this area will likely focus on the development of multifunctional MOF systems that combine drug delivery with other modalities such as imaging and diagnostics, as well as in vivo studies to validate the efficacy and safety of these novel drug carriers. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of H₃BTB in advancing healthcare.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 11. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 14. Frontiers | Microwave-assisted synthesis of novel Ti/BTB-MOFs as porous anticancer and antibacterial agents [frontiersin.org]
- 15. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 1,3,5-Tris(4-carboxyphenyl)benzene for specific applications
An Application Guide to the Functionalization of 1,3,5-Tris(4-carboxyphenyl)benzene for Advanced Applications
Abstract
This compound (H3BTB) is a uniquely structured, C3-symmetric aromatic tricarboxylic acid that has emerged as a cornerstone building block in materials science, drug delivery, and catalysis.[1][2] Its rigid, star-shaped geometry and three peripherally located carboxylic acid groups make it an exceptionally versatile platform for targeted functionalization.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for modifying H3BTB. We delve into the causality behind experimental choices and provide detailed, field-proven protocols for amide coupling to create bioactive conjugates and for its use as a tritopic linker in the synthesis of high-performance Metal-Organic Frameworks (MOFs).[4][5]
The H3BTB Scaffold: A Platform for Molecular Engineering
This compound, often abbreviated as H3BTB, is characterized by a central benzene ring connected to three carboxyphenyl groups at the 1, 3, and 5 positions.[2] This arrangement confers several key properties that are fundamental to its utility:
-
Tritopic Connectivity: The three carboxylic acid groups act as divergent points for covalent modification or coordination, enabling the construction of well-defined, three-dimensional structures.
-
Structural Rigidity and Preorganization: The planar, aromatic core provides a stiff and predictable framework, which is crucial for creating materials with permanent, well-defined porosity, such as MOFs.[6]
-
High Symmetry (C3): This symmetry often translates into the formation of highly ordered and crystalline superstructures, including self-assembled monolayers and microporous frameworks.[2][3]
These features make H3BTB an ideal candidate for functionalization, where its core structure is retained while its peripheral chemistry is altered to impart specific functions.
Table 1: Physicochemical Properties of this compound (H3BTB)
| Property | Value | Source |
| IUPAC Name | 4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid | [7] |
| CAS Number | 50446-44-1 | [8] |
| Molecular Formula | C₂₇H₁₈O₆ | [7] |
| Molecular Weight | 438.43 g/mol | [1][7] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 322-327 °C | [6] |
| Key Feature | Tritopic organic linker | [4][9] |
Core Functionalization Strategies: The Chemistry of the Carboxyl Group
The carboxylic acid moieties are the primary reaction handles on the H3BTB molecule. The choice of functionalization strategy is dictated entirely by the desired application. The two most prevalent covalent modification pathways are amide bond formation and esterification, while coordination chemistry is used to integrate H3BTB into larger framework materials.
Amide Bond Formation: For Life Science and Polymer Applications
Amide coupling is the most robust and widely used method for attaching functional molecules, particularly those of biological relevance, to the H3BTB scaffold. The resulting amide bond is exceptionally stable, a critical feature for applications like drug delivery.
Causality Behind the Method: A direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents (e.g., carbodiimides like EDC or uronium salts like HATU) that form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[10] The addition of auxiliaries like 1-Hydroxybenzotriazole (HOBt) can further improve efficiency and suppress side reactions.
Coordination Chemistry: Building Metal-Organic Frameworks (MOFs)
H3BTB is arguably most famous for its role as an organic linker in the construction of MOFs.[5][6] In this context, the carboxylate groups are deprotonated and coordinate to metal ions or metal clusters (Secondary Building Units, SBUs), extending into a 3D porous network.[11]
Causality Behind the Method: MOF synthesis typically occurs under solvothermal conditions, where high temperatures and pressures facilitate the coordination reaction between the deprotonated H3BTB linker and metal salts in a high-boiling-point solvent like DMF.[12] The geometry of the H3BTB linker directly dictates the topology and pore structure of the resulting MOF. For example, its use in synthesizing MOF-177 results in a material with an exceptionally high surface area, making it ideal for gas storage.[5][6]
The functionalization can also happen after the MOF is built. Post-Synthetic Modification (PSM) allows for chemical transformations on the MOF's linkers without disrupting the framework.[13][14] If H3BTB were first functionalized with a reactive group (e.g., an amino group) and then used to build a MOF, that group could be subsequently modified, opening a vast design space.[14]
Caption: Logical flow from the H3BTB core to applications.
Application Protocols
The following protocols are designed to be self-validating, providing detailed steps, expected outcomes, and troubleshooting guidance.
Protocol 1: Synthesis of an H3BTB-Drug Conjugate via Amide Coupling
Objective: To covalently attach a model amine-containing molecule (e.g., an amino-functionalized drug or fluorescent dye) to the H3BTB scaffold for drug delivery or imaging applications. This protocol utilizes a standard EDC/HOBt coupling procedure.
Materials:
-
This compound (H3BTB)
-
Amine-functionalized molecule (Amine-R)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (for precipitation)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Standard laboratory glassware, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H3BTB (1 equivalent) in anhydrous DMF. Stir until a clear solution is obtained.
-
Activation: To the stirred solution, add HOBt (3.3 equivalents) and EDC·HCl (3.3 equivalents). Causality Note: HOBt is added first to react with the EDC-activated carboxylate, forming an active ester. This intermediate is less prone to side reactions and more stable than the O-acylisourea intermediate formed with EDC alone.
-
Stirring: Allow the activation mixture to stir at room temperature for 30 minutes. The solution should remain clear.
-
Amine Addition: In a separate vial, dissolve the Amine-R molecule (3.0 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated H3BTB mixture.
-
Base Addition: Add DIPEA (6.0 equivalents) to the reaction flask. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC·HCl and any ammonium salts from the amine starting material, ensuring the amine is in its free, nucleophilic state.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS if possible.
-
Precipitation & Isolation: Once the reaction is complete, pour the DMF solution into a large volume of cold diethyl ether with vigorous stirring. The functionalized product should precipitate out.
-
Washing: Collect the solid by filtration. Wash the solid sequentially with diethyl ether, dilute HCl (0.1 M) to remove excess base, and finally with deionized water until the washings are neutral.
-
Drying: Dry the final product under vacuum to yield the functionalized H3BTB derivative.
Expected Results & Characterization:
-
FTIR Spectroscopy: Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of a new N-H stretch (~3300 cm⁻¹) and a strong amide C=O stretch (~1650 cm⁻¹).
-
¹H NMR Spectroscopy: Appearance of new proton signals corresponding to the attached 'R' group and a shift in the aromatic protons of the H3BTB core.
-
Mass Spectrometry (ESI-MS): A parent ion peak corresponding to the calculated mass of the tris-substituted product.
Caption: Workflow for H3BTB functionalization via amide coupling.
Protocol 2: Solvothermal Synthesis of a H3BTB-Based MOF for Catalysis
Objective: To synthesize a porous, crystalline MOF using H3BTB as the organic linker and a metal salt (e.g., Zinc Nitrate) for potential applications in heterogeneous catalysis or gas separation.[4][9]
Materials:
-
This compound (H3BTB)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL) or similar pressure vessel
-
Programmable oven
-
Centrifuge and filtration apparatus
Step-by-Step Methodology:
-
Solution Preparation: In a 20 mL glass vial, dissolve H3BTB (e.g., 44 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 89 mg, 0.3 mmol) in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity. The solution should be clear and colorless.
-
Vessel Sealing: Transfer the solution into a 23 mL Teflon-lined autoclave. Seal the vessel tightly. Safety Note: Ensure the vessel is not filled more than 2/3 of its volume to allow for solvent expansion at high temperatures.
-
Thermal Program: Place the sealed autoclave in a programmable oven. Ramp the temperature to 100-120 °C over 2 hours and hold at this temperature for 24 hours.
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 12 hours. Causality Note: Slow cooling is critical for the formation of large, high-quality crystals. Rapid cooling often leads to the formation of amorphous powder or microcrystalline material.
-
Product Isolation: Open the cooled autoclave and collect the crystalline product. There will likely be white crystals at the bottom of the liner.
-
Washing & Solvent Exchange: Decant the mother liquor. Wash the collected solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials. Then, immerse the crystals in ethanol (10 mL) for 3 days, replacing the ethanol every 24 hours. Causality Note: This solvent exchange step is crucial to remove residual high-boiling DMF from the pores of the MOF, which is necessary to "activate" the material and make the pores accessible.
-
Drying/Activation: Collect the crystals by filtration or centrifugation and dry under a dynamic vacuum at an elevated temperature (e.g., 100 °C) for 12 hours to completely remove the solvent from the pores.
Expected Results & Characterization:
-
Visual Inspection: Formation of colorless, often needle-like or block-shaped, crystals.
-
Powder X-Ray Diffraction (PXRD): A diffraction pattern with sharp peaks matching a known or simulated crystal structure, confirming the formation of a crystalline, ordered material.
-
Thermogravimetric Analysis (TGA): A TGA trace showing a plateau of thermal stability up to a certain temperature (e.g., >300 °C), followed by decomposition, which confirms the removal of solvent and the thermal robustness of the framework.[9]
-
Gas Adsorption (BET Analysis): A Type I isotherm characteristic of microporous materials, from which a high specific surface area can be calculated.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies [mdpi.com]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 1,3,5-トリス(4-カルボキシフェニル)ベンゼン ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00067F [pubs.rsc.org]
- 14. Postsynthetic modification of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of MOF-177 Utilizing H3BTB for High Porosity Applications
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Metal-Organic Framework-177 (MOF-177), a material renowned for its exceptionally high porosity and surface area. This guide details a solvothermal synthesis method employing 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) as the organic linker and a zinc-based metal source. Beyond a mere recitation of steps, this document elucidates the critical scientific principles underpinning the protocol, from precursor selection to the imperative activation process required to realize the material's full porous potential. This protocol is designed for researchers and professionals in materials science, chemistry, and drug development who require a reliable method for producing high-quality, crystalline MOF-177 for applications in gas storage, separation, and catalysis.
Introduction: The Significance of MOF-177 and the Role of H3BTB
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. MOF-177 is a landmark example within this class, distinguished by its remarkable porosity and surface area, which can exceed 5000 m²/g.[1][2][3] Such characteristics make it a prime candidate for a variety of applications, including hydrogen storage, carbon dioxide capture, and as a scaffold in drug delivery systems.
The exceptional properties of MOF-177 are intrinsically linked to its molecular architecture. The framework is assembled from zinc oxide clusters, which act as the secondary building units (SBUs), and the tritopic organic linker, this compound (H3BTB).[4] The rigid, planar structure and threefold symmetry of the H3BTB linker are crucial in directing the formation of the open and highly porous three-dimensional network of MOF-177. This protocol outlines a robust method for the synthesis of MOF-177, emphasizing the practical considerations and scientific rationale necessary for achieving a highly crystalline and porous final product.
Materials and Equipment
Reagents
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), ≥98% purity
-
This compound (H3BTB), ≥98% purity[2]
-
N,N-Diethylformamide (DEF), anhydrous, ≥99% purity
-
Chloroform, anhydrous, ≥99% purity
-
Methanol, ACS grade
Equipment
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave
-
Oven capable of maintaining 100 °C ± 2 °C
-
Ultrasonic bath
-
Centrifuge
-
Schlenk line or vacuum oven for activation
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Gas sorption analyzer (for BET analysis)
Experimental Protocol: Solvothermal Synthesis of MOF-177
The synthesis of MOF-177 is typically achieved through a solvothermal method, where the crystallization process occurs in a sealed vessel at elevated temperatures.[5] This approach facilitates the dissolution of the precursors and promotes the formation of a highly crystalline product.
Step 1: Precursor Solution Preparation
-
In a 20 mL scintillation vial, combine 60 mg of Zinc Nitrate Hexahydrate and 20 mg of H3BTB .
-
Expert Insight: The molar ratio of the metal salt to the organic linker is a critical parameter that influences the final product's crystallinity and phase purity. An excess of the metal salt is often used to ensure complete reaction of the linker and to promote the formation of the desired MOF structure.
-
-
Add 10 mL of N,N-Diethylformamide (DEF) to the vial.
-
Causality Explained: DEF is a high-boiling point, polar aprotic solvent. Its high boiling point (176 °C) allows for the solvothermal reaction to be carried out at temperatures sufficient for crystallization without excessive pressure buildup.[6][7] Its polarity aids in the dissolution of the zinc salt and the organic linker, creating a homogeneous reaction mixture necessary for the growth of uniform crystals.[8]
-
-
Tightly cap the scintillation vial.
-
Sonicate the mixture for approximately 15-20 minutes to ensure the complete dissolution of all solids. The resulting solution should be clear and homogeneous.
Step 2: Solvothermal Reaction
-
Place the sealed vial in a preheated oven at 100 °C .
-
Allow the reaction to proceed for 24 hours .
-
Expert Insight: The reaction time and temperature are optimized to control the nucleation and growth of the MOF-177 crystals. Insufficient time or temperature may lead to an amorphous product or incomplete crystallization, while excessive temperature could lead to the formation of undesirable dense phases.
-
-
After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature over several hours. Rapid cooling can induce stress in the crystals and lead to defects.
Step 3: Product Isolation and Purification
-
Once cooled, large, colorless, polyhedral crystals of MOF-177 should be visible at the bottom of the vial.
-
Carefully decant the supernatant DEF solution.
-
Wash the crystals by adding 10 mL of fresh DEF and gently agitating the vial. Allow the crystals to settle and then decant the solvent. Repeat this washing step three times to remove any unreacted precursors.
-
After the final DEF wash, add 10 mL of chloroform to the crystals and allow them to soak for at least 3 hours. This solvent exchange step is the initial phase of the activation process.
Activation Protocol: Unlocking the Porosity of MOF-177
As-synthesized MOF-177 crystals have their pores filled with solvent molecules (DEF). A crucial activation step is required to remove these guest molecules and make the internal surface area accessible.[6]
-
After soaking in chloroform, decant the chloroform and add a fresh 10 mL portion. Repeat this solvent exchange process three times over a period of 24 hours.
-
Causality Explained: Chloroform is more volatile than DEF, making it easier to remove under vacuum. The solvent exchange process gradually replaces the high-boiling DEF molecules within the pores with the more volatile chloroform molecules.
-
-
After the final chloroform wash, carefully decant the solvent and transfer the wet crystals to a Schlenk flask or a vacuum oven.
-
Evacuate the sample under dynamic vacuum at room temperature for at least 12 hours to remove the bulk of the chloroform.
-
Slowly heat the sample to 120 °C under dynamic vacuum and hold for at least 24 hours. This will remove any residual solvent and fully activate the MOF.
-
Trustworthiness: Proper activation is paramount. Incomplete removal of solvent molecules will result in a significantly lower measured surface area and pore volume, compromising the material's performance in any application that relies on its porosity.
-
Characterization: Verifying the Integrity of MOF-177
Successful synthesis and activation should be confirmed through a suite of characterization techniques.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF-177. The experimental PXRD pattern of the activated sample should be compared to the simulated pattern from the known crystal structure of MOF-177. The main characteristic peaks for MOF-177 are expected at 2θ values of approximately 3.5°, 5.9°, and 6.8°.[9]
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the activated MOF-177 and to confirm the removal of guest solvents. A typical TGA curve for activated MOF-177 will show a stable plateau up to approximately 420 °C, after which a sharp weight loss occurs, corresponding to the decomposition of the framework.[9] The absence of significant weight loss before this temperature indicates a properly activated, solvent-free material.[10][11][12]
Gas Sorption Analysis
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (Brunauer-Emmett-Teller, BET method) and pore volume of the activated MOF-177. A Type I isotherm is characteristic of microporous materials like MOF-177.
Expected Results and Data Presentation
The successful synthesis and activation of MOF-177 following this protocol should yield a highly crystalline material with the following characteristic properties:
| Property | Typical Value |
| BET Surface Area | 4000 - 5200 m²/g |
| Pore Volume | 1.5 - 2.0 cm³/g |
| Dominant Pore Size | ~1.1 nm |
| Decomposition Temperature | ~420 °C |
Note: These values are representative and can vary slightly depending on the specific synthesis and activation conditions.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis and characterization of MOF-177.
Caption: Experimental workflow for MOF-177 synthesis and characterization.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of the highly porous metal-organic framework, MOF-177, using H3BTB as the organic linker. By carefully controlling the reaction conditions and, most importantly, by performing a thorough activation procedure, researchers can reliably produce high-quality MOF-177 suitable for a wide range of advanced applications. The characterization methods outlined herein are essential for verifying the successful synthesis and for ensuring the material possesses the exceptional porosity for which it is known.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound ≥98 , ≤20 wt. solvent H3BTB [sigmaaldrich.com]
- 3. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 4. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. tainstruments.com [tainstruments.com]
1,3,5-Tris(4-carboxyphenyl)benzene in the synthesis of covalent organic frameworks (COFs)
An In-Depth Guide to 1,3,5-Tris(4-carboxyphenyl)benzene and its Analogs in the Synthesis of Covalent Organic Frameworks
Introduction: The Architectural Excellence of a Tritopic Linker
In the landscape of materials science, the rational design of porous crystalline materials has paved the way for unprecedented advancements in catalysis, separation, and biomedical applications.[1][2] Covalent Organic Frameworks (COFs), a class of polymers constructed from light elements, are at the forefront of this revolution, offering highly ordered, porous structures with tunable functionalities.[3][4] Central to the design of COFs is the choice of molecular building blocks. This compound, also known as H3BTB, is a C3-symmetric aromatic tricarboxylic acid that serves as an exemplary building block, primarily for the synthesis of Metal-Organic Frameworks (MOFs).[5] Its rigid, planar geometry and pre-defined C3 symmetry make it an ideal candidate for forming extended, porous networks.
While H3BTB itself, with its carboxylic acid groups, is a quintessential linker for MOFs, its structural motif is foundational to a family of analogous linkers used in COF synthesis.[6][7] For COF construction, which relies on dynamic covalent bonds like imines or boronate esters, derivatives or analogs of H3BTB are typically employed.[4] For instance, the amine analog, 1,3,5-Tris(4-aminophenyl)benzene (TAPB) , and the aldehyde analog, 1,3,5-Tris(4-formylphenyl)benzene (TFPB) , are widely used to create highly crystalline and porous imine-linked COFs.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and applications related to the H3BTB structural family in COF synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the applications of these remarkable materials, particularly in the pharmaceutical arena.[1]
Core Principles of COF Synthesis
The formation of crystalline COFs, as opposed to amorphous polymers, is governed by the principle of Dynamic Covalent Chemistry (DCC) .[11] This involves the use of reversible reactions that allow for "error-checking" and "self-healing" during the polymerization process.[11] Under thermodynamic control, the building blocks can reversibly connect and disconnect until the most stable, ordered crystalline framework is formed.
For the H3BTB family of linkers, the most prominent linkage used in COF synthesis is the imine bond .
Imine Linkage: The Workhorse of COF Chemistry
Imine-linked COFs are synthesized through the condensation reaction between an amine and an aldehyde (a Schiff base reaction).[4][12] These COFs are now the most widely reported type due to their high chemical stability compared to early boroxine and boronate ester linkages.[4] The synthesis typically involves reacting a C3-symmetric triamine (like TAPB) with a C2-symmetric dialdehyde, or a C3-symmetric trialdehyde (like TFPB) with a C2-symmetric diamine. This combination predictably yields 2D hexagonal porous sheets that stack to form a crystalline solid.[10]
Caption: Reticular synthesis of a 2D COF from C3 and C2 linkers.
Detailed Application Protocol: Solvothermal Synthesis of a 2D Imine-Linked COF (TAPB-PDA-COF)
This protocol describes the synthesis of a highly crystalline, porous 2D COF using 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (PDA) as building blocks. The solvothermal method provides the necessary energy to overcome the crystallization barrier, promoting the formation of a well-ordered framework.[13]
Rationale for Experimental Choices
-
Solvent System: A mixture of a polar solvent (like 1,4-dioxane or o-dichlorobenzene) and a less polar, high-boiling point solvent (mesitylene) is often used. This combination ensures the monomers are soluble while allowing the resulting COF to precipitate as a crystalline solid.
-
Catalyst: An acidic catalyst, typically aqueous acetic acid, is used to protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the reversible imine bond formation.
-
Temperature: The reaction is conducted at an elevated temperature (e.g., 120 °C) to ensure the reversibility of the imine linkage, which is crucial for self-healing and crystallization.
-
Inert Atmosphere: The reaction is performed in a sealed vessel after freeze-pump-thaw cycles to remove oxygen, which can cause side reactions with the aldehyde and amine monomers.
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number |
| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >98% | Various | 115933-93-6 |
| Terephthalaldehyde (PDA) | >99% | Sigma-Aldrich | 623-27-8 |
| o-Dichlorobenzene (o-DCB) | Anhydrous | Sigma-Aldrich | 95-50-1 |
| Mesitylene | Anhydrous | Sigma-Aldrich | 108-67-8 |
| Acetic Acid (6 M aqueous solution) | ACS Grade | Fisher Scientific | 64-19-7 |
| Acetone | ACS Grade | VWR | 67-64-1 |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | 109-99-9 |
Experimental Workflow
Caption: General workflow for solvothermal COF synthesis and activation.
Step-by-Step Protocol
-
Preparation: In a Pyrex tube (10 mm O.D., 7.5 mm I.D.), add 1,3,5-Tris(4-aminophenyl)benzene (TAPB, 35.1 mg, 0.1 mmol) and terephthalaldehyde (PDA, 20.1 mg, 0.15 mmol).
-
Solvent Addition: Add 0.8 mL of o-dichlorobenzene and 0.2 mL of mesitylene to the tube.
-
Catalyst Addition: Add 0.1 mL of 6 M aqueous acetic acid.
-
Degassing: Sonicate the mixture for 5 minutes to ensure homogeneity. Attach the Pyrex tube to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly degas the system.
-
Sealing: While the tube is under vacuum, use a propane/oxygen torch to flame-seal the tube, ensuring the final length is approximately 15 cm.
-
Reaction: Place the sealed tube in an oven preheated to 120 °C for 3 days. A yellow precipitate will form.
-
Work-up: After cooling to room temperature, carefully open the tube. Collect the solid product by vacuum filtration through a medium porosity fritted funnel.
-
Washing: Wash the collected solid copiously with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL) to remove any unreacted monomers and catalyst.
-
Activation: Transfer the solid to a cellulose thimble and perform Soxhlet extraction with anhydrous THF for 24 hours to clean the pores.
-
Drying: Dry the activated COF powder under a dynamic vacuum at 150 °C for 12 hours to yield a fine, yellow crystalline powder.
Validation and Characterization of the Synthesized COF
Every protocol must be a self-validating system. The following characterization techniques are essential to confirm the successful synthesis of a crystalline, porous TAPB-PDA-COF.
| Technique | Purpose | Expected Result |
| Powder X-ray Diffraction (PXRD) | Confirm crystallinity and long-range order. | Sharp diffraction peaks, with the most intense peak (100 plane) at ~3.8° 2θ. |
| FT-IR Spectroscopy | Confirm imine bond formation. | Disappearance of N-H (~3400 cm⁻¹) and C=O (~1690 cm⁻¹) stretches from monomers. Appearance of a strong C=N stretch at ~1620 cm⁻¹.[14] |
| N₂ Adsorption (77 K) | Determine surface area and porosity. | Type I isotherm, characteristic of microporous materials. BET surface area >1000 m²/g.[15] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High thermal stability, with decomposition onset temperature typically >400 °C under an inert atmosphere.[8] |
Applications in Drug Development and Beyond
The inherent porosity, high surface area, and tunable nature of COFs derived from the H3BTB structural family make them highly promising for biomedical applications.[1][11]
COFs as Advanced Drug Delivery Vehicles
The well-defined pores of COFs can serve as reservoirs for therapeutic agents. The ability to functionalize the COF framework allows for tailored drug loading and release profiles, making them smart carriers for targeted therapies.[16][17]
-
High Loading Capacity: The large pore volume and high surface area enable significant loading of drug molecules, a challenge for many traditional carriers, especially for hydrophobic drugs.[18]
-
Controlled Release: Drug release can be triggered by various stimuli in the target environment, such as pH changes or the presence of specific enzymes.
-
Biocompatibility: Constructed from organic building blocks, COFs often exhibit good biocompatibility and low toxicity, which is essential for in vivo applications.[11]
A recent study demonstrated the use of a 2D crystalline COF as a nanocarrier for the chemotherapy drug cisplatin, showing enhanced cytotoxicity against triple-negative breast cancer cells compared to the free drug.[16] The study quantified a drug loading efficiency of 31.19%.[16] Another example involves fluorinated COFs used to load and release drugs like 5-fluorouracil and captopril, with the loading capacity determined by thermogravimetric analysis.[19]
| COF System | Drug | Loading Capacity | Key Finding | Reference |
| TRIPTA-COF | Cisplatin | 31.19% | Enhanced cytotoxicity in TNBC cells. | [16] |
| DF-TAPB-COF | 5-Fluorouracil | Determined by TGA | Successful loading and in vitro release in PBS buffer. | [19] |
| PI-COF | Ibuprofen | Not specified | Efficient entrapment and release due to large pores. | [20] |
Conclusion and Future Outlook
This compound and its structural analogs like TAPB and TFPB are powerful and versatile building blocks in the construction of highly ordered, porous covalent organic frameworks. The principles of dynamic covalent chemistry allow for the synthesis of crystalline materials with predictable structures and tunable properties. The detailed protocol provided herein for an imine-linked COF serves as a robust starting point for researchers entering this exciting field.
For drug development professionals, COFs represent a next-generation platform for creating sophisticated drug delivery systems.[1] The ability to precisely engineer pore size, shape, and chemical environment opens the door to personalized medicine, targeted therapies, and combination treatments that are currently difficult to achieve. Future research will likely focus on enhancing the in vivo stability of COFs, developing stimuli-responsive release mechanisms, and exploring their potential in theranostics, combining therapeutic delivery with diagnostic imaging.
References
- 1. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 6. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. pablo.araujo.ec [pablo.araujo.ec]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. A conjugated 2D covalent organic framework as a drug delivery vehicle towards triple negative breast cancer malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Covalent Organic Frameworks: From Structures to Applications [mdpi.com]
Application Notes & Protocols: H3BTB as a Tritopic Linker for Polyoxometalate-Based Metal-Organic Frameworks (POMOFs)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) as a versatile tritopic organic ligand for the synthesis of Polyoxometalate-Based Metal-Organic Frameworks (POMOFs). We delve into the rationale behind experimental design, offering detailed, field-proven protocols for the synthesis of the H3BTB ligand and its subsequent integration into a zinc-based POMOF. Furthermore, we outline essential characterization techniques and explore the burgeoning applications of these hybrid materials in catalysis, sensing, and drug delivery, underscoring their potential in modern pharmaceutical and materials science.
Introduction: The Convergence of POMs and MOFs
The strategic integration of polyoxometalates (POMs) into metal-organic frameworks (MOFs) has given rise to a unique class of hybrid materials known as POMOFs. These materials synergistically combine the unparalleled structural and functional diversity of MOFs—such as high porosity, vast surface area, and tunable frameworks—with the intrinsic properties of POMs, which include strong acidity, photoactivity, and multi-electron redox capabilities.[1] This fusion creates robust, crystalline materials with significant potential for applications ranging from heterogeneous catalysis to advanced drug delivery systems.[1][2]
The choice of organic linker is paramount in dictating the final topology and properties of the POMOF. This compound (H3BTB), a rigid, tritopic carboxylate ligand, has emerged as an exceptional building block. Its C3 symmetry and extended aromatic system allow for the construction of highly porous, three-dimensional frameworks with enhanced stability.[3] The carboxylate groups provide strong coordination points for metal ions, while the large, planar structure of the ligand helps to create the extensive internal cavities necessary for applications like gas storage and drug encapsulation.[4][5]
This guide will focus on a representative POMOF system constructed from H3BTB, zinc metal nodes, and a Keggin-type phosphomolybdate anion, providing a foundational understanding for researchers to build upon.
Synthesis of the H3BTB Ligand
The synthesis of the H3BTB ligand is a critical prerequisite for POMOF construction. While commercially available, in-house synthesis can be a cost-effective alternative. A common route involves the condensation of trimesic acid and o-phenylenediamine in the presence of polyphosphoric acid (PPA).[6]
Protocol 2.1: Synthesis of this compound (H3BTB)
Rationale: This protocol utilizes a condensation reaction where PPA acts as both a solvent and a dehydrating agent, driving the reaction towards the formation of the desired benzimidazole intermediate, which is then hydrolyzed to the final tricarboxylic acid product.
Materials:
-
Trimesic acid
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA)
-
Deionized water
-
20% Sodium bicarbonate solution
-
Ice
Procedure:
-
In a reaction vessel, add polyphosphoric acid (50 mL).
-
To the PPA, add trimesic acid (4 g, 0.03 mmol) and o-phenylenediamine (7.2 g, 0.06 mol).[6]
-
Heat the reaction mixture to 230 °C and maintain for 12 hours with continuous stirring.[6] The mixture will become yellowish.
-
After 12 hours, carefully pour the hot, viscous reaction mixture into a beaker containing 500 mL of ice-cold water.
-
Stir the aqueous mixture vigorously. A brown precipitate will form.
-
Collect the precipitate by filtration or centrifugation (e.g., 4000 rpm).
-
Neutralize the collected solid by washing it with a 20% sodium bicarbonate solution until the effervescence ceases.
-
Wash the final product thoroughly with deionized water and dry under vacuum.
Synthesis of H3BTB-Based POMOFs
The construction of POMOFs is typically achieved via solvothermal synthesis. This method employs elevated temperatures and pressures in a sealed reaction vessel, facilitating the crystallization of complex, thermodynamically stable framework structures that may not form under ambient conditions.[6]
Logical Workflow for POMOF Synthesis and Analysis
The overall process, from precursor preparation to final material application, follows a structured workflow.
Caption: General workflow for the synthesis, activation, characterization, and application screening of H3BTB-based POMOFs.
Protocol 3.1: Solvothermal Synthesis of [TBA]6[H3PMo12O40]2[Zn8(BTB)2]
Rationale: This protocol is based on the successful synthesis of a porous, zinc-based POMOF functionalized with H3BTB.[3] Zinc nitrate serves as the metal node source, H3PMo12O40 is the Keggin ion building block, and H3BTB is the tritopic organic linker. Dimethylformamide (DMF) is used as a high-boiling point solvent that effectively dissolves the precursors. The tetrabutylammonium (TBA) cation acts as a template and charge-balancing agent.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Phosphomolybdic acid (H₃PMo₁₂O₄₀)
-
This compound (H₃BTB)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Deionized water
-
Acetone
Procedure:
-
Prepare a solution by dissolving zinc nitrate hexahydrate, H₃PMo₁₂O₄₀, H₃BTB, and TBAB in a solvent system of DMF and water.[3][4]
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.[4]
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Purification: Wash the crystals thoroughly with fresh DMF to remove any unreacted precursors.
-
Activation: To remove residual DMF solvent molecules from the pores, perform a solvent exchange by immersing the crystals in acetone for 24-48 hours, replacing the acetone several times.[4]
-
After solvent exchange, dry the activated POMOF material under vacuum to ensure complete removal of guest molecules.[4]
Essential Characterization Techniques
Thorough characterization is crucial to confirm the successful synthesis of the desired POMOF and to understand its properties.
| Technique | Purpose | Typical Expected Results for H3BTB-POMOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the synthesized material.[7] | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data, indicating the formation of the desired framework without significant impurities. |
| Infrared (IR) Spectroscopy | To verify the presence of functional groups from the ligand and POM.[4] | Strong peaks around 1680 cm⁻¹ (C=O stretch) and the absence of the broad O-H peak (2500–3000 cm⁻¹) from the carboxylic acid indicate successful deprotonation and coordination. Characteristic POM vibrations will also be present.[4] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and quantify solvent content.[3] | A multi-step weight loss curve: an initial loss below 150 °C corresponding to guest water/solvent molecules, followed by a plateau, and then sharp decomposition of the organic ligand above 400 °C.[4] |
| Nitrogen Adsorption-Desorption Isotherms | To determine the porosity, specific surface area (BET), and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High N₂ uptake at low relative pressures indicates a permanently porous structure. |
Applications in Research and Drug Development
The unique architecture of H3BTB-based POMOFs, featuring both Lewis acidic metal sites and redox-active POMs within a porous structure, makes them highly attractive for several applications relevant to the pharmaceutical industry.[8]
Catalysis
POMOFs can act as robust heterogeneous catalysts. The intrinsic acidity and redox properties of the POM clusters, combined with the high surface area of the MOF structure, create highly accessible active sites.[1]
-
Acid Catalysis: The Brønsted acidity of certain POMs can be utilized for reactions like esterification or hydrolysis.
-
Oxidation Catalysis: The ability of POMs to undergo reversible multi-electron redox processes makes them suitable for selective oxidation reactions.
-
Electrocatalysis: H3BTB-based POMOFs have demonstrated effective catalytic activity in the reduction of bromate, showcasing their potential in electrochemical applications.[3]
Drug Delivery
The high porosity and large pore volume of MOFs make them excellent candidates for drug delivery systems (DDS).[9][10][11] The tunable nature of the framework allows for the encapsulation of a wide variety of active pharmaceutical ingredients (APIs).
-
High Drug Loading: The large cavities created by the H3BTB linker can accommodate significant quantities of drug molecules.[10]
-
Controlled Release: Drug release can be modulated by the host-guest interactions between the API and the POMOF framework. Release can be triggered by stimuli such as pH changes, which is particularly relevant for targeted delivery to specific tissues or cellular compartments.[9]
-
Bio-Active Components: The H3BTB ligand itself has been investigated for its potential as an anticancer agent due to its ability to bind to DNA grooves.[5] This opens the possibility of designing POMOFs where the framework itself possesses therapeutic activity.
Diagram of POMOF Assembly and Function
Caption: Schematic of POMOF self-assembly from H3BTB, POM, and metal nodes, leading to a porous material with diverse applications.
Chemical Sensing
The luminescence properties of certain metal ions (e.g., Lanthanides) or the electrochemical activity of the POMs can be harnessed for chemical sensing. When an analyte enters the pores and interacts with the framework, it can cause a detectable change in the material's signal (e.g., fluorescence quenching or enhancement). MOFs incorporating H3BTB have been developed for the fluorescent turn-on sensing of chemical vapors, demonstrating high sensitivity.[12]
Conclusion and Future Outlook
The use of the H3BTB ligand provides a powerful and rational design strategy for constructing highly porous and functional polyoxometalate-based metal-organic frameworks. The protocols and characterization methods outlined in this guide offer a solid foundation for researchers to synthesize and validate these advanced materials. The demonstrated potential in catalysis, drug delivery, and sensing highlights the promise of H3BTB-based POMOFs, particularly for professionals in drug development who require novel materials for targeted therapies, bio-catalysis, and advanced diagnostics. Future research will likely focus on synthesizing multifunctional POMOFs with enhanced biocompatibility and stimulus-responsive behaviors for even more sophisticated biomedical applications.
References
- 1. Polyoxometalate-based metal–organic frameworks for heterogeneous catalysis - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 5. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Coordinating POPD in H3BTB-Sensitized EuMOF-Enabled Tunable Antenna Effects for Fluorescence Turn-On Sensing of Sarin Analogue Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unlocking the Anticancer Potential of 1,3,5-Tris(4-carboxyphenyl)benzene and its Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a C3-symmetric aromatic tricarboxylic acid, has emerged as a molecule of significant interest in medicinal chemistry due to its demonstrated anticancer properties.[1][2] Its unique planar structure and the presence of three carboxylic acid groups facilitate interactions with biological macromolecules, notably DNA.[1][3] This document provides a comprehensive guide to understanding and evaluating the anticancer potential of H3BTB and its derivatives. We will delve into its mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and explore its application in advanced drug delivery systems.
Introduction: The Therapeutic Promise of this compound
This compound, also known as H3BTB, is a triphenylbenzene derivative characterized by a central benzene ring connected to three phenyl rings, each bearing a carboxylic acid group.[1] This symmetrical, planar molecule is not only a key building block for Metal-Organic Frameworks (MOFs) but also exhibits intrinsic biological activity.[1][4] Its water solubility, conferred by the carboxylic acid groups, is an advantageous property for a potential therapeutic agent.[1]
Initial studies have revealed that H3BTB demonstrates cytotoxic effects against various cancer cell lines, including breast (MDA-MB231 and MCF-7) and cervical (HeLa) cancers.[1][3] The primary proposed mechanism for its anticancer activity is the binding to the minor groove of DNA, which leads to the unwinding of the DNA helix and subsequent disruption of cellular processes.[1][2][3]
While the anticancer potential of the parent H3BTB molecule is established, the exploration of its derivatives remains a promising and relatively untapped area of research. Functionalization of the H3BTB scaffold could lead to enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, H3BTB serves as a critical linker in the synthesis of MOFs, which are being extensively investigated as sophisticated drug delivery platforms and therapeutic agents in their own right.[4]
This guide will provide researchers with the foundational knowledge and practical protocols to explore the anticancer potential of H3BTB and its derivatives, from initial in vitro screening to more complex mechanistic and in vivo studies.
Mechanistic Insights: How this compound Exerts its Anticancer Effects
The anticancer activity of H3BTB is believed to be multi-faceted, with DNA interaction being the most experimentally supported mechanism. However, computational studies suggest that H3BTB may also modulate key protein signaling pathways involved in cancer progression.
DNA Groove Binding: The Primary Mode of Action
Experimental evidence strongly suggests that H3BTB interacts with DNA primarily through groove binding.[1][2][3] This non-covalent interaction is thought to cause a conformational change in the DNA, leading to the unwinding of the helix.[1] This disruption of DNA integrity can interfere with critical cellular processes such as replication and transcription, ultimately triggering cell death in rapidly proliferating cancer cells.
-
Key takeaway: The interaction of H3BTB with the DNA minor groove is a critical event in its anticancer mechanism.
Predicted Interactions with Key Cancer-Related Proteins
Molecular docking and molecular dynamics simulations have provided valuable insights into the potential of H3BTB to interact with key proteins that regulate apoptosis and cell survival.[1] It is crucial to note that these interactions are, at present, predicted by computational models and await comprehensive experimental validation.
-
Caspase-3: This protein is a key executioner of apoptosis. Computational models suggest a strong binding affinity between H3BTB and caspase-3, indicating a potential to modulate the apoptotic pathway.[1]
-
p53: Known as the "guardian of the genome," the p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis.[1] Computational studies have explored the interaction between H3BTB and p53.[1]
-
NF-κB: This transcription factor is involved in regulating genes associated with cell growth and survival and is often dysregulated in cancer.[1] Molecular docking studies have indicated a potential interaction between H3BTB and NF-κB.[1]
The following diagram illustrates the proposed and predicted mechanisms of action of H3BTB.
References
- 1. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
Welcome to the Technical Support Center for the synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a critical tritopic linker for the construction of high-quality Metal-Organic Frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of H₃BTB synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
Introduction to H₃BTB Synthesis
This compound, also known as H₃BTB or BTB-3COOH, is a C3-symmetric aromatic tricarboxylic acid.[1] Its rigid, planar structure and threefold carboxylate functionality make it an exceptional building block for creating porous and stable MOFs with applications in gas storage, separation, and catalysis.[1][2]
The most prevalent and reliable method for synthesizing H₃BTB is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (1,3,5-tribromobenzene) with an arylboronic acid (4-carboxyphenylboronic acid) in the presence of a palladium catalyst and a base.[1] While seemingly straightforward, this triple coupling presents unique challenges that can impact yield and purity. This guide will provide in-depth insights into optimizing this process.
Optimized Experimental Protocol
This protocol is a synthesis of best practices for achieving high yields and purity of H₃BTB.
Reagents and Materials
-
1,3,5-Tribromobenzene (≥98% purity)
-
4-Carboxyphenylboronic acid (≥98% purity)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Dimethylformamide (DMF)
-
Standard laboratory glassware, including a three-neck round-bottom flask, condenser, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 equiv), 4-carboxyphenylboronic acid (3.3 equiv), and anhydrous potassium carbonate (6.0 equiv).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of toluene, ethanol, and deionized water in a 4:1:1 ratio. Degas the solvent mixture by bubbling with nitrogen for at least 30 minutes.
-
Under a positive flow of nitrogen, add the degassed solvent mixture to the reaction flask.
-
-
Catalyst Addition and Reaction:
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2 with 2M HCl. A precipitate should form.
-
Filter the precipitate and wash thoroughly with deionized water to remove inorganic salts.
-
Wash the solid with a small amount of cold ethanol to remove any remaining organic impurities.
-
Dry the crude product under vacuum.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot dimethylformamide (DMF).
-
Slowly add deionized water until the solution becomes slightly turbid.
-
Heat the mixture until the solution is clear again, then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Yield
Following this optimized protocol, yields of 85-95% of high-purity H₃BTB can be expected.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis of H₃BTB.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes?
A1: Low yields in the triple Suzuki-Miyaura coupling for H₃BTB synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The triple coupling requires forcing conditions. Ensure the reaction has gone to completion by monitoring via TLC or HPLC. If starting materials or partially substituted intermediates (mono- and di-substituted benzenes) are still present, consider extending the reaction time or slightly increasing the temperature.
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.[3] Inadequate degassing of solvents and the reaction vessel can lead to oxidation of the catalyst to inactive Pd(II), often observed as the formation of palladium black.[3] Ensure your inert gas technique is rigorous. Using a more robust pre-catalyst, such as a palladacycle, can also be beneficial.[3]
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3] This is more prevalent with strong bases and in the presence of excess water. While some water is necessary for the catalytic cycle, an excessive amount can be detrimental. Using a milder base like potassium fluoride (KF) or ensuring your K₂CO₃ is anhydrous can mitigate this.[3]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[4] Rigorous degassing is the primary preventative measure.
-
-
Purity of Starting Materials: Impurities in 1,3,5-tribromobenzene or 4-carboxyphenylboronic acid can interfere with the reaction. Use high-purity reagents and consider recrystallizing them if their quality is questionable.
Q2: My final product is off-white or grey, suggesting palladium contamination. How can I effectively remove the residual palladium?
A2: Residual palladium is a common issue in cross-coupling reactions and can be detrimental to the performance of H₃BTB in MOF synthesis. Here are several effective purification strategies:
-
Aqueous Work-up with Thiol Reagents: After the initial filtration, the crude product can be dissolved in a suitable solvent and washed with an aqueous solution of a thiol-containing scavenger, such as sodium bisulfite (NaHSO₃) or thiourea.[5] These reagents chelate with the palladium, facilitating its removal into the aqueous phase.
-
Activated Carbon Treatment: Dissolving the crude product in a solvent like DMF and stirring with activated charcoal at a slightly elevated temperature (e.g., 45 °C) can effectively adsorb the palladium.[6] The charcoal is then removed by filtration through Celite.
-
Thiol-Functionalized Silica Gel: For very low levels of palladium contamination, filtering a solution of the product through a pad of thiol-functionalized silica gel can be highly effective.[6]
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify common impurities?
A3: The ¹H NMR spectrum of pure H₃BTB in a solvent like DMSO-d₆ should be relatively simple due to the molecule's high symmetry. You should expect to see signals for the aromatic protons and a broad singlet for the carboxylic acid protons.[1] Common impurities and their expected spectral signatures include:
-
Partially Substituted Intermediates: The presence of mono- and di-substituted bromophenyl intermediates will result in more complex aromatic signals with different splitting patterns and integrations than the final product.
-
Homocoupled Biphenyl-4,4'-dicarboxylic acid: This common byproduct will show a distinct set of aromatic protons.
-
Residual Solvents: Solvents used in the reaction or purification, such as toluene, ethanol, or DMF, may be present. Comparing your spectrum to a reference spectrum of these common laboratory solvents can help in their identification.
-
Protodeboronated Starting Material (Benzoic Acid): If protodeboronation of 4-carboxyphenylboronic acid occurs, you may see signals corresponding to benzoic acid.
Q4: I am having trouble with the solubility of my starting materials and product during the reaction and work-up. What can I do?
A4: Solubility can be a challenge in this synthesis.
-
During the Reaction: The use of a mixed solvent system (toluene/ethanol/water) is designed to solubilize both the organic and inorganic components.[1] Vigorous stirring is crucial to ensure good mixing of the phases. If solubility remains an issue, increasing the proportion of the more polar solvent (ethanol or using a co-solvent like DMF) can help.
-
During Work-up and Purification: H₃BTB is poorly soluble in many common organic solvents but is soluble in polar aprotic solvents like DMF and DMSO.[1] For recrystallization, DMF is an excellent choice. The addition of a co-solvent like water as an anti-solvent is a standard technique to induce crystallization.[1]
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium catalyst?
A: Yes, other palladium catalysts can be used. Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine or a more electron-rich Buchwald ligand) is a common alternative.[3] If using a Pd(II) source, it will be reduced in situ to the active Pd(0) species.[4] The choice of ligand can significantly impact the reaction efficiency, especially for sterically hindered couplings.
Q: What is the role of the base in the Suzuki-Miyaura reaction?
A: The base plays a crucial role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[7][8] The choice of base can influence the reaction rate and the prevalence of side reactions. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.
Q: Can I use 1,3,5-trichlorobenzene instead of 1,3,5-tribromobenzene?
A: While technically possible, using aryl chlorides in Suzuki-Miyaura couplings is generally more challenging than using aryl bromides or iodides due to the stronger C-Cl bond. This requires more reactive catalysts and harsher reaction conditions, which can lead to more side products. For the synthesis of H₃BTB, 1,3,5-tribromobenzene is the preferred starting material.
Visualizations
Experimental Workflow for H₃BTB Synthesis
Caption: A streamlined workflow for the synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common yet critical challenge of achieving complete and consistent dissolution of H3BTB in experimental settings. As a tritopic linker essential for the synthesis of high-surface-area Metal-Organic Frameworks (MOFs) like MOF-177, its solubility is paramount to successful downstream applications.[1] This center is designed to provide not just procedural steps, but the scientific rationale behind them, empowering you to overcome solubility hurdles with confidence.
Understanding the Solubility Profile of H3BTB
This compound is a large, rigid, and highly aromatic molecule.[2][3] Its structure, characterized by a central benzene ring connected to three carboxyphenyl groups, dictates its solubility behavior. The three carboxylic acid moieties provide sites for hydrogen bonding and deprotonation, making its solubility highly dependent on the solvent's properties and the solution's pH.[2][3]
dot graph "H3BTB_Structure" { layout=neato; node [shape=plaintext]; edge [color="#4285F4"];
C_center [label="C", pos="0,0!"]; C1 [label="C", pos="-1,1.732!"]; C2 [label="C", pos="-2,0!"]; C3 [label="C",pos="-1,-1.732!"]; C4 [label="C", pos="1,-1.732!"]; C5 [label="C", pos="2,0!"]; C6 [label="C", pos="1,1.732!"];
C_center -- C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C_center;
// Phenyl rings P1_C1 [label="C", pos="-2,3.464!"]; P1_C2 [label="C", pos="-3,1.732!"]; P1_C3 [label="C", pos="-4,3.464!"]; P1_C4 [label="C", pos="-5,1.732!"]; P1_C5 [label="C", pos="-4,0!"]; P1_C6 [label="C", pos="-3,0!"];
C1 -- P1_C1; P1_C1 -- P1_C2 -- P1_C3 -- P1_C4 -- P1_C5 -- P1_C6 -- P1_C1;
P2_C1 [label="C", pos="1,-3.464!"]; P2_C2 [label="C", pos="0,-5.196!"]; P2_C3 [label="C", pos="-1,-3.464!"]; P2_C4 [label="C", pos="-2,-5.196!"]; P2_C5 [label="C", pos="-3,-3.464!"]; P2_C6 [label="C", pos="-2,-3.464!"];
C4 -- P2_C1; P2_C1 -- P2_C2 -- P2_C3 -- P2_C4 -- P2_C5 -- P2_C6 -- P2_C1;
P3_C1 [label="C", pos="4,0!"]; P3_C2 [label="C", pos="5,1.732!"]; P3_C3 [label="C", pos="6,0!"]; P3_C4 [label="C", pos="5,-1.732!"];
C5 -- P3_C1; P3_C1 -- P3_C2 -- P3_C3 -- P3_C4 -- P3_C1;
// Carboxyl groups COOH1_C [label="C", pos="-6,0!"]; COOH1_O1 [label="O", pos="-6.5,1!"]; COOH1_O2 [label="OH", pos="-6.5,-1!"];
P1_C5 -- COOH1_C; COOH1_C -- COOH1_O1 [style=double]; COOH1_C -- COOH1_O2;
COOH2_C [label="C", pos="0,-7!"]; COOH2_O1 [label="O", pos="0.5,-8!"]; COOH2_O2 [label="OH", pos="-0.5,-8!"];
P2_C4 -- COOH2_C; COOH2_C -- COOH2_O1 [style=double]; COOH2_C -- COOH2_O2;
COOH3_C [label="C", pos="7,0!"]; COOH3_O1 [label="O", pos="7.5,1!"]; COOH3_O2 [label="OH", pos="7.5,-1!"];
P3_C3 -- COOH3_C; COOH3_C -- COOH3_O1 [style=double]; COOH3_C -- COOH3_O2; } enddot Figure 1: Chemical structure of this compound (H3BTB).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: In which organic solvents is H3BTB soluble, and what are the recommended starting points for dissolution?
A1: H3BTB exhibits the highest solubility in polar aprotic solvents due to their ability to disrupt the intermolecular hydrogen bonding of the carboxylic acid groups and engage in favorable dipole-dipole interactions.
Recommended Solvents and Starting Conditions:
| Solvent | Polarity Index | Boiling Point (°C) | Recommended Starting Concentration | Notes |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 1-5 mg/mL | Often the solvent of choice for MOF synthesis.[4] Can be heated to facilitate dissolution. |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | 1-5 mg/mL | Higher polarity than DMF, can be effective when DMF fails.[5] May be difficult to remove completely. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Lower solubility | Generally exhibits lower solubility compared to DMF and DMSO but can be a suitable solvent for certain applications.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | 1-5 mg/mL | Similar to DMF and DMSO, a high-boiling polar aprotic solvent. |
Experimental Protocol for Dissolution in Organic Solvents:
-
Weighing: Accurately weigh the desired amount of H3BTB in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMF, DMSO) to achieve the target concentration.
-
Initial Mixing: Vortex the mixture at room temperature for 1-2 minutes.
-
Sonication (Optional but Recommended): Place the vial in a sonication bath for 15-30 minutes.[4] This helps to break up any aggregates and accelerate the dissolution process.
-
Heating (If Necessary): If the solid is not fully dissolved, heat the mixture with stirring. A starting point is 60-80°C. For higher boiling point solvents like DMF and DMSO, temperatures can be increased, but caution should be exercised to avoid solvent degradation, especially for prolonged heating.
-
Visual Inspection: A complete dissolution should result in a clear, particle-free solution.
Q2: My H3BTB is not dissolving in DMF, even with heating and sonication. What could be the issue?
A2: This is a common issue that can stem from several factors, ranging from the purity of the H3BTB to the solvent quality.
Troubleshooting Workflow:
-
Purity of H3BTB: Impurities from the synthesis of H3BTB, such as unreacted starting materials (e.g., 1,3,5-tribromobenzene) or by-products, can significantly impact its solubility.[5]
-
Recommendation: If possible, verify the purity of your H3BTB using techniques like ¹H NMR or elemental analysis. Purification via recrystallization or column chromatography may be necessary.[7]
-
-
Solvent Quality: The presence of water in polar aprotic solvents can affect the solubility of carboxylic acids.
-
Recommendation: Use anhydrous grade solvents, especially for moisture-sensitive applications like MOF synthesis. Using a fresh, unopened bottle of solvent is also advisable.
-
-
Dissolution Protocol: The dissolution of H3BTB can be slow.
-
Recommendation: Increase the heating temperature (e.g., up to 120°C for DMF) and sonication time. Ensure vigorous stirring.
-
Q3: Can I use a base to improve the solubility of H3BTB?
A3: Yes, using a base is a highly effective method to significantly increase the solubility of H3BTB, particularly in aqueous or mixed aqueous/organic systems. The base deprotonates the carboxylic acid groups to form carboxylate salts, which are generally more soluble.
Recommended Bases:
-
Triethylamine (TEA): A common organic base used in MOF synthesis. It forms a triethylammonium carboxylate salt with H3BTB.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong inorganic bases that are effective for deprotonation, especially for preparing aqueous stock solutions.
Experimental Protocol for Base-Assisted Dissolution:
-
Slurry Preparation: Disperse the H3BTB powder in the chosen solvent at room temperature.
-
Base Addition:
-
For TEA: Add a stoichiometric amount or a slight excess (e.g., 3-4 equivalents) of TEA to the H3BTB slurry.
-
For NaOH/KOH: Prepare a dilute aqueous solution of the base (e.g., 0.1 M) and add it dropwise to the H3BTB slurry until the solid dissolves. Monitor the pH if necessary.
-
-
Mixing: Stir the mixture at room temperature. Dissolution should occur relatively quickly. Gentle heating can be applied if needed.
Important Considerations:
-
The choice of base should be compatible with your downstream application. For MOF synthesis, the choice of base can influence the final crystal structure.
-
When using a base, you are creating a salt of H3BTB. This may affect the reactivity and coordination chemistry in subsequent steps.
Q4: I need to dissolve H3BTB in an aqueous solution. How can I achieve this?
A4: The aqueous solubility of H3BTB is highly pH-dependent. At neutral or acidic pH, it is poorly soluble in water. To dissolve it, the pH of the solution must be raised to deprotonate the carboxylic acid groups.
Experimental Protocol for Aqueous Dissolution:
-
Initial Slurry: Create a slurry of H3BTB in deionized water.
-
pH Adjustment: While stirring vigorously, slowly add a dilute solution of a strong base, such as 0.1 M NaOH, dropwise.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the H3BTB is fully dissolved. The pH will typically need to be above 7 for complete dissolution.
-
Final Adjustment: Once dissolved, you can adjust the pH to the desired value for your experiment, keeping in mind that lowering the pH may cause the H3BTB to precipitate out of solution.
Q5: What is the role of co-solvents in dissolving H3BTB?
A5: Co-solvents can be used to fine-tune the polarity of the solvent system and improve the solubility of compounds like H3BTB. For instance, in a mixed solvent system, a small amount of a highly polar solvent can enhance the overall solvating power.
Example of a Co-solvent System:
In some MOF syntheses, a mixture of DMF and ethanol or water is used. While H3BTB has low solubility in ethanol and water alone, their presence as co-solvents with DMF can influence the crystallization process.
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Dissolution | Impure H3BTB, poor solvent quality, insufficient energy input | Verify purity, use anhydrous solvent, increase temperature and sonication time. |
| Slow Dissolution Rate | High crystallinity, large particle size | Grind the H3BTB to a fine powder, use sonication. |
| Precipitation Upon Cooling | Supersaturation | Prepare a less concentrated solution, or maintain a slightly elevated temperature. |
| Inconsistent Solubility | Batch-to-batch variation in H3BTB purity | Characterize each new batch of H3BTB for purity. |
References
- 1. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with H3BTB
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the tritopic linker 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of MOFs with the H3BTB linker.
Q1: What is H3BTB and why is it a common choice for MOF synthesis?
A: this compound, or H3BTB, is a C3-symmetric aromatic tricarboxylic acid.[1][2] Its rigid, star-shaped structure and three carboxylate groups make it an excellent building block, or "linker," for constructing highly porous, 3D Metal-Organic Frameworks.[2] MOFs synthesized with H3BTB, such as MOF-177, are known for their exceptionally high surface areas, making them promising candidates for applications in gas storage, separations, and catalysis.[2]
Q2: What are the most common metal sources used with the H3BTB linker?
A: A variety of metal ions can be used to form nodes in H3BTB-based MOFs. Divalent cations are particularly common. Zinc(II) is arguably the most famous, forming the iconic MOF-177. Other frequently used metal ions include copper(II), cobalt(II), nickel(II), and cadmium(II).[3] The choice of metal ion is critical as it directly influences the resulting framework's topology, stability, and functional properties.
Q3: Which solvents are typically recommended for H3BTB-based MOF synthesis?
A: The choice of solvent is crucial as it affects the solubility of the precursors and can influence the final MOF structure.[4][5] High-boiling point, polar aprotic solvents are most common. N,N-Dimethylformamide (DMF) is widely used, although N,N-diethylformamide (DEF) and N,N-dimethylacetamide (DMAc) are also effective.[6] It is important to be aware that at elevated temperatures, solvents like DMF can decompose to form species like dimethylamine or formic acid, which can sometimes be incorporated into the MOF structure or lead to the formation of unintended phases.[3][7]
Q4: What is a "modulator" and why is it used in MOF synthesis?
A: A modulator is a chemical agent, typically a monocarboxylic acid (e.g., formic acid, acetic acid, benzoic acid), added to the reaction mixture to influence the crystallization process.[8][9][10] Modulators compete with the multidentate H3BTB linker for coordination to the metal centers.[8][9] This competitive binding slows down the rate of nucleation and crystal growth. The primary benefits of using a modulator are:
-
Improved Crystallinity: Slower growth often leads to larger, more ordered crystals with fewer defects.[11]
-
Phase Purity: It can help prevent the formation of undesirable, kinetically favored phases.[8]
-
Control over Crystal Size and Morphology: The concentration and type of modulator can be tuned to control the size and shape of the resulting MOF crystals.[10][11]
Q5: What are the essential characterization techniques for H3BTB-based MOFs?
A: To confirm the successful synthesis and purity of your MOF, a suite of characterization techniques is necessary:
-
Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of your bulk sample. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if the structure is known.[12]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation.[13]
-
Surface Area Analysis (BET): Nitrogen or argon sorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area, a key metric for porous materials.
-
Scanning Electron Microscopy (SEM): SEM provides information on the crystal size, morphology (shape), and homogeneity of your sample.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the carboxylate groups of the H3BTB linker to the metal centers by observing a shift in the C=O stretching frequency.[15]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of H3BTB-based MOFs.
Issue 1: The product is amorphous or has very low crystallinity.
An amorphous product, characterized by a broad, featureless PXRD pattern, is a frequent outcome when reaction kinetics are not properly controlled.
-
Possible Cause 1: Reaction rate is too fast.
-
Causality: Rapid nucleation and growth prevent the formation of a long-range ordered crystalline structure. This is often the case in unmodulated syntheses or at excessively high temperatures.
-
Solution 1a: Decrease the reaction temperature. Lowering the temperature by 10-20 °C can significantly slow down the kinetics of framework formation, favoring crystalline growth over amorphous precipitation.[16]
-
Solution 1b: Introduce a modulator. Add a monocarboxylic acid like benzoic acid or acetic acid to the reaction mixture. The modulator competes with the H3BTB linker, slowing the coordination process and promoting the growth of well-defined crystals.[8][11] Start with a low modulator-to-linker molar ratio and gradually increase it.
-
-
Possible Cause 2: Poor solubility of precursors.
-
Causality: If the H3BTB linker or metal salt does not fully dissolve, the reaction will be heterogeneous, leading to an impure or amorphous product. H3BTB is soluble in DMF and DMSO but only slightly soluble in water.[17]
-
Solution 2a: Ensure complete dissolution. Use sonication to help dissolve all solid reagents in the solvent before sealing the reaction vessel for heating.
-
Solution 2b: Adjust the solvent system. Experiment with different solvents or solvent mixtures (e.g., DMF/ethanol) to find a system that provides optimal solubility for all components at the reaction temperature.[4][18]
-
-
Possible Cause 3: Incorrect pH of the reaction mixture.
-
Causality: The deprotonation of the H3BTB linker's carboxylic acid groups is essential for coordination to the metal center. The pH of the solution influences this deprotonation.
-
Solution 3a: Use a deprotonating agent/base. In some syntheses, a small amount of a base like triethylamine or piperidine can facilitate linker deprotonation and promote crystallization. Use this approach with caution, as excess base can lead to the precipitation of metal hydroxides.
-
dot
Caption: Troubleshooting workflow for low crystallinity.
Issue 2: The product yield is consistently low.
Low yield can be caused by incomplete reaction, loss of product during workup, or unfavorable reaction equilibria.
-
Possible Cause 1: Insufficient reaction time or temperature.
-
Causality: The solvothermal synthesis of MOFs is often a slow process. The reaction may not have reached completion.
-
Solution 1a: Increase reaction time. Extend the heating time in increments of 12 or 24 hours. Monitor the yield to determine the optimal duration. Some syntheses may require 72 hours or more.[14][19]
-
Solution 1b: Increase reaction temperature. A modest increase in temperature (e.g., from 100 °C to 120 °C) can increase the reaction rate and improve yield, but be mindful that it can also decrease crystallinity if not balanced correctly.[16]
-
-
Possible Cause 2: Suboptimal stoichiometry.
-
Causality: The molar ratio of metal salt to H3BTB linker is a critical parameter. An excess of one component can inhibit the formation of the desired framework.
-
Solution 2a: Vary the metal-to-linker ratio. Systematically vary the ratio around the literature-reported values to find the optimum for your specific conditions.
-
-
Possible Cause 3: Product loss during purification.
-
Causality: Fine microcrystalline powders can be difficult to separate from the mother liquor by centrifugation or filtration, leading to significant product loss.
-
Solution 3a: Optimize separation. Use a high-speed centrifuge with appropriate tubes. If filtering, use a fine-porosity membrane filter (e.g., 0.22 µm PTFE).
-
Solution 3b: Promote larger crystal growth. Use the strategies from "Issue 1" (e.g., modulators, lower temperature) to grow larger crystals that are easier to handle and isolate.
-
Issue 3: An unexpected crystalline phase or impurity is formed.
The formation of an incorrect phase is often related to subtle changes in the reaction conditions or the decomposition of reaction components.
-
Possible Cause 1: Solvent decomposition.
-
Causality: At high temperatures (>120 °C), DMF can hydrolyze to form formic acid and dimethylamine.[7] The resulting formate ions can act as competing linkers, leading to the formation of dense-phase metal formates or mixed-linker frameworks instead of the desired porous MOF.
-
Solution 1a: Use an alternative solvent. Consider replacing DMF with a more stable solvent like DMAc or DEF, especially for high-temperature syntheses.
-
Solution 1b: Lower the reaction temperature. If possible, conduct the synthesis at a temperature where DMF decomposition is minimal (<120 °C).
-
-
Possible Cause 2: Contaminants in reagents.
-
Causality: Impurities in the metal salt or H3BTB linker can nucleate the growth of undesired phases. Water content in the metal salt hydrate can also play a significant role.
-
Solution 2a: Use high-purity reagents. Ensure that the starting materials are of high purity (≥97-98%).[17]
-
Solution 2b: Control water content. Be aware of the hydration state of your metal salt. Traces of water can be critical for the formation of certain metal-oxo clusters that act as secondary building units (SBUs), but large amounts can be detrimental.[18]
-
Issue 4: The activated MOF shows low surface area or evidence of pore collapse.
Activating a MOF involves removing the solvent molecules from its pores to make the internal surface accessible. This process can sometimes lead to the collapse of the delicate framework.
-
Possible Cause 1: Harsh activation conditions.
-
Causality: Directly heating a freshly synthesized, solvent-filled MOF under high vacuum can cause the rapid evaporation of solvent. The resulting capillary forces can exert immense stress on the framework, leading to structural collapse.
-
Solution 1a: Perform solvent exchange. Before heating, soak the purified MOF crystals in a low-boiling-point solvent with low surface tension, such as acetone or chloroform, for 2-3 days.[6] Replace the solvent several times to ensure the complete exchange of the high-boiling synthesis solvent (e.g., DMF). This makes the final vacuum-heating step much gentler.
-
Solution 1b: Use supercritical CO2 drying. For exceptionally delicate frameworks, supercritical CO2 drying is the gold standard for activation.[6][20] This technique avoids the liquid-gas phase transition and its associated capillary forces entirely, thus preserving the framework's integrity.[6]
-
Detailed Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zn-H3BTB MOF
This protocol provides a representative starting point for the synthesis of a zinc-based MOF using the H3BTB linker.
Reagents & Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H3BTB)
-
N,N-Dimethylformamide (DMF), high purity
-
Benzoic Acid (Modulator, optional)
-
20 mL Scintillation Vials or Teflon-lined Autoclaves
-
Programmable Laboratory Oven
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Preparation of Precursor Solution: In a 20 mL scintillation vial, combine Zinc Nitrate Hexahydrate and H3BTB in the desired molar ratio (e.g., a 3:1 ratio of Zn:H3BTB is a common starting point).
-
(Optional) Addition of Modulator: If using a modulator, add the desired amount of benzoic acid (e.g., 10-50 molar equivalents relative to the H3BTB linker).
-
Dissolution: Add 15 mL of DMF to the vial. Tightly cap the vial.
-
Place the vial in an ultrasonicator bath for 15-20 minutes to ensure all solids are completely dissolved. The solution should be clear.
-
Solvothermal Reaction: Place the sealed vial in a programmable oven. Heat the oven to the desired temperature (e.g., 100 °C) and hold for 24-48 hours.[21]
-
Cooling: After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature over several hours. Crystalline product should be visible at the bottom of the vial.
Protocol 2: Purification and Solvent Exchange
This crucial step ensures the removal of unreacted precursors and prepares the MOF for activation.
-
Isolation: Carefully decant the mother liquor from the crystalline product.
-
Washing: Add 15 mL of fresh DMF to the vial. Resuspend the crystals by gentle vortexing or shaking.
-
Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes) to pellet the MOF crystals. Decant and discard the supernatant.
-
Repeat the DMF washing step two more times to thoroughly remove residual reactants.[6]
-
Solvent Exchange: After the final DMF wash, add 15 mL of a volatile solvent like acetone. Resuspend the crystals and let them soak for at least 6-8 hours.
-
Centrifuge, decant the acetone, and add a fresh portion. Repeat this solvent exchange process at least 4-5 times over 2-3 days. This step is critical for successful activation.[6]
-
After the final exchange, the MOF is ready for activation by gentle heating under vacuum.
dot
Caption: General workflow for MOF synthesis and activation.
Summary of Key Optimization Parameters
| Parameter | Typical Range | Rationale and Key Considerations |
| Temperature | 80 - 140 °C | Affects reaction kinetics and thermodynamics. Higher temperatures can increase yield but may lead to solvent decomposition and reduced crystallinity.[14][16] |
| Time | 12 - 96 hours | Longer times can improve yield and crystallinity, but excessively long times offer no benefit and may promote phase transitions.[14][19] |
| Solvent | DMF, DEF, DMAc | Solvent choice impacts precursor solubility and can direct the formation of specific framework topologies.[4][18] |
| Modulator | Benzoic Acid, Acetic Acid, Formic Acid | Competes with the linker to slow crystallization, improving crystal quality and size. The amount (e.g., 5-100 eq.) is a critical variable.[8][9] |
| Metal:Linker Ratio | Varies (e.g., 1:1 to 3:1) | Stoichiometry dictates the composition of the secondary building unit (SBU) and the final framework. |
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 17. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), also known as 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid). As a foundational tritopic linker for synthesizing advanced materials like Metal-Organic Frameworks (MOFs), the integrity of H3BTB is paramount to achieving reproducible and high-quality experimental outcomes.[1][2] Its C3-symmetric and planar structure is key to building porous frameworks with exceptionally high surface areas, crucial for applications in gas storage and separation.[1][2][3]
This guide is designed to move beyond simple data sheets, providing you with the causal logic behind stability issues and offering field-proven troubleshooting strategies. We will address the common challenges researchers face regarding the stability and degradation of H3BTB under various experimental stressors.
Section 1: Frequently Asked Questions (FAQs) on H3BTB Stability
This section addresses the most common initial questions regarding the handling and storage of H3BTB.
Question 1: What are the optimal long-term storage conditions for solid H3BTB?
Answer: For optimal long-term stability, solid H3BTB should be stored in a tightly sealed container in a cool, dry, and dark environment. While H3BTB is a relatively robust molecule, its three carboxylic acid groups can adsorb atmospheric moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent any potential slow, long-term oxidative degradation.
Question 2: What is the thermal decomposition profile of H3BTB?
Answer: H3BTB exhibits high thermal stability, which is essential for its use in solvothermal MOF synthesis. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown two main thermal events:
-
Dehydration: A minor mass loss of approximately 10% is typically observed below 150°C, corresponding to the loss of adsorbed water or solvent.[4]
-
Decomposition: The ligand itself begins to decompose at temperatures above 400°C, with significant breakdown products including CO₂ and H₂O.[4] Therefore, for synthetic applications, temperatures should ideally be maintained well below this 400°C threshold to ensure linker integrity.
Question 3: Which solvents are recommended for dissolving H3BTB, and are there stability concerns for solutions?
Answer: H3BTB has good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[2][5] These are the most common solvents used for MOF synthesis involving this linker.
Regarding solution stability, it is a critical parameter to control. While stable for the duration of most experiments, long-term storage in solution is not recommended. Solvents like DMF can degrade over time to form basic impurities (dimethylamine), which can deprotonate the carboxylic acids of H3BTB, altering its reactivity. For maximum reproducibility, always use fresh, high-purity solvents and prepare H3BTB solutions immediately before use.
Question 4: How does pH influence the stability and solubility of H3BTB?
Answer: The pH of the medium has a profound effect on H3BTB due to its three carboxylic acid groups.
-
Solubility: In acidic to neutral aqueous media, H3BTB is largely insoluble. As the pH increases and the carboxylic acid groups deprotonate, it becomes significantly more soluble as the carboxylate salt.
-
Stability: H3BTB is most stable in the neutral pH range. Under strongly acidic or strongly basic conditions, particularly at elevated temperatures, the risk of degradation increases. While the core benzene rings are robust, extreme conditions can promote unwanted side reactions. Forced degradation studies, a common practice in pharmaceutical stability testing, often employ 0.1 M HCl and 0.1 M NaOH to assess these limits.[6]
Question 5: Is H3BTB sensitive to light?
Answer: Yes, caution is advised. Like many complex aromatic compounds, H3BTB has the potential to be photolabile. Its aromatic rings can absorb UV-Vis radiation, which may lead to photochemical degradation over time.[6] To ensure the integrity of your experiments, solutions of H3BTB should be stored in amber vials or protected from direct light, especially if they are to be used over several hours or for highly sensitive quantitative studies.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a cause-and-effect analysis for specific problems you may encounter during your research.
Scenario 1: Inconsistent Yields and Impurities in MOF Synthesis
-
Question: "I am following a published procedure for a MOF synthesis with H3BTB, but my yields are inconsistent, and I observe unidentified peaks in my powder X-ray diffraction (PXRD) pattern. Could the H3BTB linker be the problem?"
-
Expert Analysis & Solution: This is a classic issue where linker integrity is a primary suspect. Inconsistent results often trace back to variations in the quality of the starting materials. Let's diagnose the potential causes using a logical workflow.
Workflow for troubleshooting inconsistent MOF synthesis. Troubleshooting Steps:
-
Verify Linker Purity: Before synthesis, confirm the purity of your H3BTB lot using ¹H NMR or HPLC. The characteristic aromatic proton signals should be sharp and at the correct chemical shifts (δ 7.8–8.2 ppm in DMSO-d₆), with a broad singlet for the carboxyl protons around δ 12.5 ppm.[4] Any significant deviation or additional peaks suggest impurities or degradation.
-
Evaluate Solvent Integrity: As mentioned, aged DMF is a common culprit. Use a fresh, sealed bottle of high-purity solvent for your reaction.
-
Confirm Thermal Conditions: Ensure your solvothermal reaction temperature does not approach the 400°C decomposition threshold.[4] Even localized overheating can cause degradation.
-
Re-evaluate pH Modulators: If you are using modulators like formic acid or other acids/bases, ensure their concentration is correct. An incorrect amount could shift the pH to a range where the linker is less stable.
-
Scenario 2: Drifting Baselines or New Peaks in HPLC Analysis Over Time
-
Question: "I prepared an H3BTB standard solution in DMSO for an HPLC assay. When I re-run the same standard a day later, I see a small shoulder peak appearing and the area of my main peak has decreased slightly. What is happening?"
-
Expert Analysis & Solution: This observation points directly to solution-phase instability. The appearance of new peaks, even small ones, is a definitive sign of degradation.
Primary Causes:
-
Photodegradation: If the solution was left on a lab bench exposed to ambient light, photochemical reactions could be occurring. Standard laboratory lighting and sunlight both contain UV components sufficient to induce degradation over 24 hours.[6]
-
Oxidative Degradation: Although less common for this specific structure, dissolved oxygen in the solvent can contribute to the slow oxidation of sensitive organic molecules.
-
Solvent Interaction: The solvent itself may not be perfectly inert, and slow reactions can occur over time.
Preventative Measures:
-
Prepare Fresh: The most reliable protocol is to prepare fresh calibration standards daily from solid H3BTB.
-
Protect from Light: If a stock solution must be used over a workday, store it in an amber HPLC vial or wrap the vial in aluminum foil.
-
Refrigerate: For short-term storage (24-48 hours), refrigerating the stock solution can slow the rate of degradation. Allow the solution to return to room temperature before use to avoid precipitation and volume errors.
-
Section 3: Protocol for a Forced Degradation Study
To empower your research, this section provides a standardized protocol to proactively assess the stability of H3BTB under various stress conditions. This is crucial for developing robust analytical methods and understanding the limits of your experimental designs.
Objective: To identify potential degradation pathways and determine the stability of H3BTB under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology: The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can effectively separate the parent H3BTB from its degradation products.[6][7]
Step-by-Step Protocol:
-
Preparation of H3BTB Stock Solution:
-
Accurately weigh and dissolve H3BTB in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO depending on the HPLC method) to a final concentration of ~1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic conditions often cause more rapid degradation.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours. Also, place a vial of solid H3BTB in the same oven to test solid-state stability.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated UV light source (e.g., 200 Wh/m²) or direct sunlight for 24 hours.[6] Run a control sample stored in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze by a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Monitor at a wavelength where H3BTB has strong absorbance.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control (time zero) sample.
-
Calculate the percentage degradation by comparing the peak area of H3BTB in the stressed sample to the control.
-
Note the retention times and peak areas of any new impurity peaks that form.
-
Section 4: Data Summary Table
This table summarizes the known stability characteristics of H3BTB for quick reference.
| Stress Condition | Observation | Recommended Handling & Causality |
| Thermal (Solid State) | Stable up to ~400°C. Dehydration may occur <150°C.[4] | Why: The robust aromatic backbone requires significant energy to break. Action: Safe for most solvothermal syntheses; avoid excessive temperatures. |
| pH (Aqueous Solution) | Highly dependent on pH. Prone to degradation at strong acidic or basic extremes. | Why: Carboxylic acid groups are reactive sites. Extreme pH can catalyze unwanted reactions. Action: Buffer systems when possible. Avoid prolonged exposure to strong acids/bases. |
| Photochemical | The aromatic system is a chromophore that can absorb UV light, suggesting potential for photolytic degradation.[6] | Why: Absorbed energy can lead to bond cleavage or rearrangement. Action: Store solids and solutions protected from light. Use amber glassware or foil wrapping. |
| Chemical (Solvents) | Generally stable in high-purity DMF, DMSO, and THF for typical reaction times.[2][5] | Why: Impurities in solvents (e.g., amines from DMF degradation) can act as reactants. Action: Use fresh, high-purity solvents. Prepare solutions immediately before use for best results. |
References
- 1. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 3. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies [mdpi.com]
- 4. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing Crystallinity in MOFs Synthesized with 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of achieving high crystallinity in H3BTB-based MOFs. Poor crystallinity can significantly impact the material's porosity, stability, and performance in applications ranging from gas storage to drug delivery. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to rationalize and optimize your experimental designs.
I. Frequently Asked Questions (FAQs)
Q1: My PXRD pattern shows broad peaks or an amorphous halo. What is the most likely cause?
A1: Broad peaks in a Powder X-ray Diffraction (PXRD) pattern are a classic indicator of poor crystallinity or very small crystallite size. The most common culprits are rapid nucleation and crystal growth, which prevent the formation of a well-ordered, long-range crystalline structure. This is often triggered by suboptimal concentrations of reactants, inappropriate solvent systems, or non-ideal temperature profiles.
Q2: What is a "modulator" and why is it important in H3BTB-based MOF synthesis?
A2: A modulator is a molecule, typically a monocarboxylic acid like acetic acid or formic acid, that is added to the synthesis mixture in smaller amounts relative to the primary linker (H3BTB). It competes with the linker for coordination to the metal centers.[1] This competitive binding slows down the nucleation and growth rates of the MOF crystals, allowing for a more ordered and crystalline final product.[2] The choice and concentration of the modulator are critical parameters for controlling crystal size, morphology, and defect density.[3][4]
Q3: Can the solvent system really have that much of an impact on crystallinity?
A3: Absolutely. The solvent plays a crucial role in the solubility of the metal salt and the H3BTB linker, and it also influences the deprotonation of the carboxylic acid groups on the linker.[5][6] The polarity and coordinating ability of the solvent can affect the formation of the secondary building units (SBUs) and the overall assembly of the framework.[7] For instance, using a mixture of solvents, such as DMF and ethanol, can help to fine-tune the solubility and reaction kinetics.[5]
Q4: I've followed a literature procedure exactly, but my MOF is still poorly crystalline. What could be the issue?
A4: Reproducibility in MOF synthesis can be challenging. Subtle variations in reagent purity (including water content in solvents), heating and cooling rates of the oven, and even the specific batch of the H3BTB linker can influence the outcome.[1] It is also possible that the literature procedure is not optimized for your specific laboratory conditions. We recommend systematically troubleshooting the key parameters outlined in this guide.
Q5: What is "activation" and can it affect the apparent crystallinity of my MOF?
A5: Activation is the process of removing the solvent molecules that are trapped within the pores of the MOF after synthesis.[8] This is typically done by solvent exchange followed by heating under vacuum. If not performed correctly, the capillary forces during solvent removal can cause the framework to collapse, leading to a loss of crystallinity and porosity. Therefore, a poorly activated MOF might show a less crystalline PXRD pattern than the as-synthesized material.
II. In-Depth Troubleshooting Guide for Poor Crystallinity
This section provides a systematic approach to troubleshooting and optimizing the synthesis of H3BTB-based MOFs.
Step 1: Re-evaluate Your Reagents and Precursors
The quality of your starting materials is paramount.
-
H3BTB Linker Purity: Ensure the purity of your this compound. Impurities can disrupt the crystal growth process.
-
Metal Salt Hydration State: Be precise about the hydration state of your metal salt (e.g., zinc nitrate hexahydrate vs. anhydrous zinc nitrate). The water molecules can participate in the coordination and affect the SBU formation.
-
Solvent Quality: Use high-purity, dry solvents unless water is intentionally part of the synthesis. Trace amounts of water can sometimes act as a modulator or alter the reaction kinetics in unexpected ways.[1]
Step 2: Optimize the Reaction Conditions
The interplay of temperature, time, and concentration is critical for controlling the thermodynamics and kinetics of MOF formation.
The reaction temperature directly influences the rate of crystal nucleation and growth.[6]
-
Problem: Peaks are broad, suggesting rapid nucleation.
-
Solution: Try lowering the reaction temperature. A slower reaction rate can promote the formation of larger, more ordered crystals. Conversely, if no crystalline product is formed, a higher temperature might be necessary to overcome the activation energy for crystallization.
-
Workflow:
-
Start with a temperature reported in a similar H3BTB-based MOF synthesis.
-
If crystallinity is poor, decrease the temperature in 10-15 °C increments.
-
Conversely, if the product is amorphous, increase the temperature in 10-15 °C increments.
-
Consider a ramped temperature profile, where the temperature is slowly increased to the final reaction temperature. This can help to separate the nucleation and growth phases.
-
The duration of the solvothermal reaction allows for the initial amorphous precipitate to reorganize into a more stable, crystalline phase.
-
Problem: The product is amorphous or has very low crystallinity.
-
Solution: Increase the reaction time. Allow more time for the system to reach thermodynamic equilibrium.
-
Workflow:
-
Start with a 24-hour reaction time.
-
If the product is not crystalline, extend the time to 48 or 72 hours.
-
Monitor the crystallinity at different time points to determine the optimal duration.
-
Step 3: The Critical Role of Modulators
Modulators are often the key to achieving high crystallinity in H3BTB-based MOFs.
-
Problem: Broad peaks, small crystallite size, or intergrowth of different phases.
-
Solution: Introduce a modulator or vary its concentration. Monocarboxylic acids like acetic acid, formic acid, or benzoic acid are common choices.[3]
-
Mechanism: The modulator competes with the H3BTB linker for coordination to the metal clusters. This slows down the formation of the framework, allowing for defects to be "healed" and a more ordered structure to form.[1]
-
Workflow:
-
Start without a modulator to establish a baseline.
-
Introduce a modulator: Begin with a low concentration (e.g., 10-20 equivalents relative to the metal salt).
-
Vary the concentration: Systematically increase the modulator concentration. Be aware that excessive amounts of modulator can inhibit MOF formation altogether.
-
Try different modulators: The acidity (pKa) of the modulator can have a significant effect.[2] Experiment with different monocarboxylic acids to find the optimal one for your system.
-
Table 1: Common Modulators and Their Typical Starting Concentrations
| Modulator | Typical Molar Equivalents (relative to metal salt) | Notes |
| Acetic Acid | 10 - 100 | A commonly used and effective modulator for many MOF systems.[9] |
| Formic Acid | 10 - 100 | Can sometimes lead to different crystal morphologies compared to acetic acid.[1] |
| Benzoic Acid | 5 - 50 | A bulkier modulator that can influence the kinetics differently. |
| Trifluoroacetic Acid | 5 - 50 | A stronger acid that can significantly alter the reaction conditions. |
Step 4: Fine-Tuning the Solvent System
The choice of solvent or solvent mixture is a powerful tool for controlling MOF synthesis.
-
Problem: Amorphous product or poor crystallinity.
-
Solution: Adjust the solvent composition. The polarity, boiling point, and coordinating ability of the solvent all play a role.
-
Workflow:
-
Common Solvents: N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to solvate both the metal salt and the organic linker.[7]
-
Solvent Mixtures: Try mixtures of solvents, such as DMF/ethanol or DMF/water.[5] Changing the ratio of the solvents can fine-tune the solubility of the reactants and the kinetics of the reaction. For example, adding a less polar solvent can sometimes induce precipitation and crystallization.
-
Consider Solvent Decomposition: Be aware that some solvents, like DMF, can decompose at high temperatures to produce amines, which can act as a base and influence the pH of the reaction.
-
Step 5: Post-Synthetic Approaches
In some cases, a poorly crystalline as-synthesized MOF can be improved through post-synthetic treatments.
-
Problem: The as-synthesized MOF has low crystallinity.
-
Solution:
-
Solvent-Assisted Linker Exchange (SALE): Soaking the poorly crystalline MOF in a solution containing the H3BTB linker can sometimes help to "heal" defects and improve crystallinity.
-
Post-Synthetic Annealing: Gently heating the as-synthesized MOF in a fresh batch of solvent may promote recrystallization and improve the overall order.
-
III. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor crystallinity in H3BTB-based MOFs.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 9. Statistically Optimum HKUST-1 Synthesized by Room Temperature Coordination Modulation Method for the Adsorption of Crystal Violet Dye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Welcome to the technical support guide for the purification of 1,3,5-Tris(4-carboxyphenyl)benzene, also known as H3BTB. This document is designed for researchers, scientists, and professionals in drug development and materials science who utilize this versatile tritopic bridging ligand. H3BTB is a critical building block for creating highly porous Metal-Organic Frameworks (MOFs), which have significant applications in gas storage, separation, and catalysis.[1][2] However, achieving the high purity of H3BTB required for the synthesis of crystalline and high-performing MOFs presents several challenges.
This guide provides a structured approach to troubleshooting common purification issues, grounded in scientific principles and practical, field-proven experience.
Understanding the Core Purification Challenges
The primary difficulties in purifying H3BTB stem from its inherent properties and the common byproducts of its synthesis. The Suzuki-Miyaura cross-coupling reaction is a frequent synthetic route, and impurities often include unreacted starting materials, partially reacted intermediates, and catalyst residues.[3] Key challenges include:
-
Low Solubility: H3BTB has limited solubility in many common organic solvents, making recrystallization and chromatographic methods challenging. It is noted to be soluble in tetrahydrofuran (THF) and dimethylformamide (DMF).[1]
-
Presence of Inorganic Salts: The synthesis often involves inorganic bases and palladium catalysts, which can be difficult to remove completely.
-
Structurally Similar Impurities: Byproducts such as mono- and di-substituted phenylbenzoic acids can be difficult to separate due to their similar chemical properties.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the purification of H3BTB.
Frequently Asked Questions
Q1: My final H3BTB product has a low melting point and a broad melting range. What could be the cause?
A1: A low and broad melting point is a classic indicator of impurities. The melting point of pure H3BTB is reported to be in the range of 322-327 °C. The presence of residual starting materials, solvents, or byproducts from the synthesis can disrupt the crystal lattice of the H3BTB, leading to a depression and broadening of the melting point.
Troubleshooting Steps:
-
Confirm Purity: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature and quantity of the impurities. Purity of greater than 98% is often desired for MOF synthesis.[4][5]
-
Re-purification: If significant impurities are detected, a further purification step is necessary. Recrystallization from a suitable solvent system, such as acetic acid/water or DMF/water, can be effective.[3]
-
Solvent Removal: Ensure that all residual solvents are thoroughly removed by drying the product under high vacuum at an elevated temperature.
Q2: I'm seeing extra peaks in the aromatic region of my ¹H NMR spectrum. What are they?
A2: Extra peaks in the aromatic region of the ¹H NMR spectrum of H3BTB likely indicate the presence of structurally related impurities. These could include:
-
Unreacted Starting Materials: Such as 4-bromobenzoic acid or 1,3,5-tribromobenzene, depending on your synthetic route.
-
Partially Substituted Intermediates: For example, 1-(4-carboxyphenyl)-3,5-dibromobenzene or 1,3-bis(4-carboxyphenyl)-5-bromobenzene.
-
Homocoupling Byproducts: Biphenyl-4,4'-dicarboxylic acid is a common byproduct from the Suzuki coupling reaction.
Troubleshooting Steps:
-
Spectrum Analysis: Compare your spectrum with a reference spectrum of pure H3BTB and with the spectra of potential starting materials and byproducts.
-
Chromatographic Purification: If the impurities are difficult to remove by recrystallization, column chromatography may be necessary. A gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate these closely related compounds.[3]
Q3: My purified H3BTB is not completely dissolving in DMF or THF, even with heating. Why is this happening?
A3: While H3BTB is soluble in these solvents, its dissolution can be slow.[1] Incomplete dissolution can be due to a few factors:
-
Inorganic Impurities: Residual inorganic salts from the synthesis are often insoluble in organic solvents.
-
Polymeric Byproducts: High molecular weight polymeric impurities formed during the synthesis may also be insoluble.
-
Insufficient Solvent or Time: You may not be using a sufficient volume of solvent or allowing enough time for dissolution.
Troubleshooting Steps:
-
Filtration: Dissolve the crude product in the solvent and filter out any insoluble material. This will remove inorganic salts and other insoluble impurities.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents, as water can affect the solubility.
-
Optimize Dissolution Conditions: Use a larger volume of solvent and allow for extended stirring or sonication to aid dissolution.
Q4: After purification, my H3BTB still shows poor performance in MOF synthesis, leading to amorphous materials.
A4: The quality of the organic linker is paramount for the successful synthesis of crystalline MOFs.[6][7] If your H3BTB is leading to amorphous products, it is likely due to the presence of subtle impurities that can disrupt the ordered self-assembly process.
Troubleshooting Steps:
-
Trace Metal Analysis: Even trace amounts of palladium from the catalyst can interfere with MOF formation. Consider performing Inductively Coupled Plasma (ICP) analysis to quantify residual metals.
-
Elemental Analysis: Perform elemental analysis (CHN) to confirm the empirical formula and rule out the presence of significant organic impurities.
-
Alternative Purification: If standard methods fail, consider more rigorous purification techniques. This could include a series of solvent washes with different polarity solvents to remove a broader range of impurities.
Experimental Protocols
Here are detailed protocols for common purification techniques for H3BTB.
Protocol 1: Recrystallization
-
Solvent Selection: A mixture of a solvent in which H3BTB is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. A common system is Dimethylformamide (DMF) and water.
-
Dissolution: Dissolve the crude H3BTB in a minimal amount of hot DMF.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water, followed by a non-polar solvent like hexane to remove residual DMF.
-
Drying: Dry the crystals under high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity by adding methanol.[3]
-
Sample Loading: Dissolve the crude H3BTB in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and load it onto the column.
-
Elution and Fraction Collection: Begin eluting with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure H3BTB.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum.
Data Presentation
| Parameter | Typical Value | Analytical Technique | Reference |
| Purity | >98% | HPLC | [4], |
| Melting Point | 322-327 °C | Melting Point Apparatus | |
| ¹H NMR | Conforms to structure | NMR Spectroscopy | [9] |
| Molecular Weight | 438.43 g/mol | Mass Spectrometry | [5] |
Visualizations
Purification Workflow
Caption: General workflow for the purification of H3BTB.
Troubleshooting Logic
Caption: Troubleshooting logic for impure H3BTB.
References
- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 2. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 4. This compound | 50446-44-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. Research on Improved MOF Materials Modified by Functional Groups for Purification of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Controlling Polymorphism in 1,3,5-Tris(4-carboxyphenyl)benzene Self-Assembly
Welcome to the technical support center for controlling polymorphism in the self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your experiments. Here, we synthesize field-proven insights with established scientific principles to help you navigate the complexities of H3BTB self-assembly.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the polymorphic behavior of H3BTB in self-assembly processes.
Q1: What is this compound (H3BTB) and why is its self-assembly important?
This compound, also known as H3BTB or 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid), is a C3-symmetric aromatic tricarboxylic acid.[1][2] Its rigid, planar structure and trifunctional nature make it an exceptional building block in supramolecular chemistry and materials science.[1][3] The self-assembly of H3BTB is crucial for the bottom-up fabrication of highly ordered, porous materials, most notably Metal-Organic Frameworks (MOFs).[1][4][5] The ability to control the self-assembly process allows for the tuning of material properties for applications in gas storage and separation, catalysis, and biomedicine.[1][5][6]
Q2: What is polymorphism and why is it a critical consideration in H3BTB self-assembly?
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties, such as solubility, stability, and morphology.[7][8] In the context of H3BTB self-assembly, controlling polymorphism is paramount as the resulting structure dictates the final properties and performance of the material. For instance, in MOF synthesis, different polymorphs can arise from the same set of components under slightly different conditions, leading to variations in porosity and functionality.[3][9]
Q3: What are the primary driving forces behind the self-assembly of H3BTB?
The self-assembly of H3BTB is primarily governed by non-covalent interactions, with hydrogen bonding playing a dominant role. The carboxylic acid groups of H3BTB can form robust hydrogen bonds, leading to the formation of various supramolecular synthons.[3] At the 1-phenyloctane/graphite interface, scanning tunneling microscopy has revealed that H3BTB molecules can form three distinct hydrogen-bonded networks: one close-packed and two porous structures with hexagonal and rectangular cavities.[10][11] The final assembled structure is a result of a delicate balance between these intermolecular interactions and interactions with the solvent and substrate.[12]
Q4: How does solvent selection influence the polymorphism of H3BTB assemblies?
Solvent selection is a critical parameter that can significantly influence the polymorphic outcome of H3BTB self-assembly.[7][13] The solvent can affect the solubility of the molecule, the stability of different polymorphs, and can even be incorporated into the crystal structure.[3][14] For example, different solvents can promote the formation of different hydrogen-bonding motifs, leading to distinct network structures.[14] It is believed that solvents can act by selectively adsorbing to certain faces of a growing crystal, thereby inhibiting or promoting the nucleation and growth of specific polymorphs.[13]
Q5: What is the role of temperature in controlling H3BTB polymorphism?
Temperature is another key factor that can be used to control the crystallization process and the resulting polymorph.[15][16] Temperature affects the solubility of H3BTB, the kinetics of nucleation and crystal growth, and the relative stability of different polymorphic forms. In the synthesis of MOFs using H3BTB, different reaction temperatures can lead to the formation of frameworks with different topologies.[3] Generally, higher temperatures can lead to the formation of the thermodynamically most stable polymorph, while lower temperatures may favor the formation of kinetically trapped, metastable polymorphs.
Q6: What are "modulators" and how can they be used to direct the self-assembly of H3BTB-based structures?
Modulators are chemical additives, typically monofunctional ligands like monocarboxylic acids, that are introduced into the reaction mixture to influence the self-assembly process.[17][18] In the context of MOF synthesis with H3BTB, modulators can control crystallite size, reduce defects, and even direct the formation of a specific polymorph.[17][19] They function by competing with the primary ligand (H3BTB) for coordination to the metal centers, thereby slowing down the crystallization process and allowing for more ordered growth.[19] The choice of modulator and its concentration can have a profound impact on the final MOF structure and properties.[20]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the self-assembly of H3BTB.
| Problem | Potential Causes | Troubleshooting Steps |
| Uncontrolled Precipitation/Amorphous Product | 1. Supersaturation is too high: Rapid precipitation prevents ordered crystal growth. 2. Inappropriate solvent: The solvent may not be suitable for promoting self-assembly. 3. Impurities present: Impurities can disrupt the crystallization process. | 1. Control Supersaturation: a. Decrease the concentration of H3BTB. b. Employ a slower method for inducing crystallization (e.g., slow cooling, vapor diffusion). 2. Solvent Screening: a. Experiment with a range of solvents with varying polarities. b. Consider using a solvent mixture to fine-tune solubility.[7] 3. Ensure Purity: a. Purify the H3BTB starting material (e.g., by recrystallization). b. Use high-purity solvents. |
| Formation of an Undesired Polymorph | 1. Incorrect Temperature: The crystallization temperature may favor the formation of an unwanted polymorph. 2. Solvent Effects: The chosen solvent may preferentially stabilize the undesired polymorph.[13] 3. Kinetic vs. Thermodynamic Control: The experiment may be under kinetic control, leading to a metastable polymorph. | 1. Vary Temperature: a. Systematically vary the crystallization temperature to map out the polymorphic landscape.[15] 2. Change Solvent System: a. Attempt crystallization from a different solvent or solvent mixture. 3. Annealing/Slurry Experiments: a. Anneal the obtained polymorph at a higher temperature to potentially convert it to a more stable form. b. Perform a slurry experiment by stirring the undesired polymorph in a solvent where it has slight solubility to facilitate transformation to the stable form. |
| Poor Crystal Quality or Small Crystal Size | 1. Rapid Nucleation: Fast nucleation leads to a large number of small crystals. 2. Lack of Control Over Growth: Uncontrolled growth can lead to defects and poor crystal quality. | 1. Introduce a Modulator: a. Add a monocarboxylic acid modulator (e.g., acetic acid, benzoic acid) to the crystallization mixture to slow down the growth rate.[17][19] 2. Optimize Temperature Profile: a. Employ a slow cooling ramp to allow for larger, higher-quality crystals to form. 3. Use a Seed Crystal: a. Introduce a small, high-quality crystal of the desired polymorph to promote controlled growth. |
| Inconsistent Results/Poor Reproducibility | 1. Sensitivity to Minor Variations: The self-assembly process may be highly sensitive to slight changes in experimental conditions. 2. Purity of Reagents: Variations in the purity of H3BTB or solvents can lead to different outcomes. | 1. Standardize Protocol: a. Carefully document and control all experimental parameters, including concentrations, temperatures, and addition rates. 2. Characterize Starting Materials: a. Ensure the purity and identity of the H3BTB and solvents before each experiment. 3. Control Atmosphere: a. Consider performing experiments under an inert atmosphere to prevent the influence of atmospheric moisture or carbon dioxide. |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Polymorph Screening of H3BTB via Slow Evaporation
-
Prepare saturated or near-saturated solutions of H3BTB in a variety of solvents (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), ethanol, acetone, toluene).
-
Filter the solutions to remove any particulate matter.
-
Transfer the filtered solutions to clean vials.
-
Cover the vials with perforated parafilm or leave them loosely capped to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the vials for crystal formation over several days to weeks.
-
Once crystals have formed, carefully isolate them from the mother liquor.
-
Wash the crystals with a small amount of the crystallization solvent and dry them under vacuum.
-
Characterize the resulting crystals using techniques such as X-ray diffraction (XRD), microscopy, and thermal analysis to identify the polymorphic form.
Protocol 2: Modulated Synthesis of a H3BTB-based MOF (Illustrative Example)
This is a general guideline; specific conditions will vary depending on the target MOF.
-
In a vial, dissolve the metal salt (e.g., zinc nitrate) in a suitable solvent (e.g., DMF).
-
In a separate vial, dissolve H3BTB in the same solvent.
-
Add a modulator (e.g., acetic acid) to the H3BTB solution. The molar ratio of modulator to H3BTB is a critical parameter to vary (e.g., 1:1, 10:1, 100:1).
-
Combine the metal salt solution and the H3BTB/modulator solution.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh solvent to remove unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.
-
Characterize the product to confirm its structure and properties.
Part 4: Visualization & Data Presentation
Diagram 1: Factors Influencing H3BTB Self-Assembly
Caption: Key experimental parameters influencing the nucleation and growth stages of H3BTB self-assembly, ultimately determining the polymorphic outcome.
Diagram 2: Workflow for Troubleshooting Polymorphism
Caption: A logical workflow for troubleshooting the formation of an undesired polymorph by considering kinetic and thermodynamic factors.
Part 5: References
-
Self-Assembly of Rigid Three-Connecting Mesitylenetribenzoic Acid: Multifarious Supramolecular Synthons and Solvent-Induced Supramolecular Isomerism. (2018). ResearchGate. --INVALID-LINK--
-
This compound | 50446-44-1. Benchchem. --INVALID-LINK--
-
Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal–organic framework topology. Chemical Communications, 48(75), 9370-9372. --INVALID-LINK--
-
Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal-organic framework topology. PubMed. --INVALID-LINK--
-
Foo, M. L., Horike, S., & Kitagawa, S. (2011). Synthesis and characterization of a 1-D porous barium carboxylate coordination polymer, [Ba(HBTB)] (H3BTB = benzene-1,3,5-trisbenzoic acid). Inorganic chemistry, 50(23), 11853–11855. --INVALID-LINK--
-
Dau, P. V., Tanabe, K. K., & Cohen, S. M. (2012). Functional group effects on metal–organic framework topology. FAO AGRIS. --INVALID-LINK--
-
Li, J., Zhang, J., Wang, J., An, X., & Wang, J. (2017). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 46(10), 3243-3249. --INVALID-LINK--
-
Al-Shabib, N. A., Al-Jitan, S. A., Arshad, M. N., Al-Lohedan, H. A., & Wani, T. A. (2023). Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Cells, 12(8), 1120. --INVALID-LINK--
-
Foo, M. L., Horike, S., & Kitagawa, S. (2011). Synthesis and Characterization of a 1-D Porous Barium Carboxylate Coordination Polymer, [Ba(HBTB)] (H3BTB = Benzene-1,3,5-trisbenzoic Acid). ResearchGate. --INVALID-LINK--
-
Forgan, R. S. (2020). Modulated self-assembly of metal–organic frameworks. Chemical Communications, 56(34), 4615-4626. --INVALID-LINK--
-
Functionalized H3BTB linkers are assembled with various functional... (2015). ResearchGate. --INVALID-LINK--
-
(A) Conformational switching of 1,3,5-tris(4-carboxyphenyl) benzene... (2015). ResearchGate. --INVALID-LINK--
-
Functional group tolerance in BTB-based metal–organic frameworks (BTB – benzene-1,3,5-tribenzoate). ResearchGate. --INVALID-LINK--
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). White Rose Research Online. --INVALID-LINK--
-
Study and characterization of polymorphs of BTBT derivatives and their application in organic electronics. ResearchGate. --INVALID-LINK--
-
Foo, M. L., Horike, S., & Kitagawa, S. (2011). Synthesis and Characterization of a 1-D Porous Barium Carboxylate Coordination Polymer, [Ba(HBTB)] (H3BTB = Benzene-1,3,5. ElectronicsAndBooks. --INVALID-LINK--
-
Tu, B., et al. (2019). Harnessing Bottom-Up Self-Assembly To Position Five Distinct Components in an Ordered Porous Framework. ResearchGate. --INVALID-LINK--
-
This compound ≥98 , ≤20 wt. solvent H3BTB. Sigma-Aldrich. --INVALID-LINK--
-
Silly, F. (2012). Two-Dimensional this compound Self-Assembly at the 1-Phenyloctane/Graphite Interface Revisited. The Journal of Physical Chemistry C, 116(20), 11248-11252. --INVALID-LINK--
-
Marshall, R. J., & Forgan, R. S. (2016). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design, 16(12), 7144-7151. --INVALID-LINK--
-
Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ResearchGate. --INVALID-LINK--
-
Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(5), 890. --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. Google Patents. --INVALID-LINK--
-
Al-Shabib, N. A., et al. (2023). Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. PubMed Central. --INVALID-LINK--
-
This compound 50446-44-1. Tokyo Chemical Industry Co., Ltd. (JP). --INVALID-LINK--
-
STM image of the this compound self- assembled... ResearchGate. --INVALID-LINK--
-
This compound | C27H18O6. PubChem. --INVALID-LINK--
-
Two-Dimensional this compound Self-Assembly at the 1-Phenyloctane/Graphite Interface Revisited. SciSpace. --INVALID-LINK--
-
Forgan, R. S. (2020). Modulated self-assembly of metal–organic frameworks. RSC Publishing. --INVALID-LINK--
-
Solvent-Induced Polymorphism of Three-Dimensional Hydrogen-Bonded Networks of Hexakis(4-carbamoylphenyl)benzene. ResearchGate. --INVALID-LINK--
-
Directed Self-Assembly of the Organic Semiconductor C8-BTBT-C8 in Anodic Aluminum Oxide Nanopores. ChemRxiv. --INVALID-LINK--
-
Manana, P., Hosten, E. C., & Betz, R. (2021). Redetermination of the crystal structure of 3-bromonitrobenzene at 200 K, C 6 H 4 BrNO 2 – temperature effects on cell constants. Zeitschrift für Kristallographie-New Crystal Structures, 236(6), 1183-1185. --INVALID-LINK--
-
Bērziņš, A., Trimdale-Deksne, A., Belyakov, S., & ter Horst, J. H. (2022). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. ChemRxiv. --INVALID-LINK--
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate. --INVALID-LINK--
-
Temperature dependences of structure and coercivity for melt-spun MnBi compound. (2012). Journal of Magnetism and Magnetic Materials, 324(21), 3589-3592. --INVALID-LINK--
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Impact of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTCB) Impurities on MOF Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTCB) in the synthesis of Metal-Organic Frameworks (MOFs). The purity of this tritopic linker is paramount to achieving crystalline, porous materials with predictable properties. This guide provides in-depth troubleshooting advice, step-by-step protocols, and a scientific rationale for overcoming common challenges associated with H₃BTCB impurities.
Introduction: The Critical Role of Linker Purity
This compound is a foundational building block for numerous high-surface-area MOFs, such as the renowned MOF-177.[1][2] Its rigid, C3-symmetric structure is designed to produce highly ordered, porous networks. However, the multi-step synthesis of H₃BTCB, typically via a Suzuki-Miyaura cross-coupling reaction, can introduce a variety of impurities.[3] These impurities, even at low levels, can disrupt the delicate process of crystal nucleation and growth, leading to materials with compromised performance.
This guide will address the most common issues stemming from impure H₃BTCB and provide actionable solutions to ensure the integrity of your MOF synthesis.
Part 1: Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common problems encountered during MOF synthesis when using H₃BTCB.
Q1: My MOF synthesis resulted in a low yield of amorphous powder instead of the expected crystalline product. What's wrong?
A1: This is a classic symptom of linker impurities acting as crystal growth terminators.
-
The Scientific Reason: MOF crystallization is a precise self-assembly process. The H₃BTCB linker is a "tritopic" connector, meaning it's designed to connect to three different metal centers to extend the framework in three dimensions. Common impurities from its synthesis are often "monotopic" (connecting to only one metal center) or "ditopic" (connecting to two). These incompletely substituted linkers cap the growing crystal surface, preventing the long-range order necessary for a crystalline material. This leads to the formation of small, disordered oligomers or amorphous polymer networks instead of well-defined MOF crystals.[3][4]
-
Common Culprits:
-
Monotopic Impurity: 4-Carboxybiphenyl (or benzoic acid derivatives).
-
Ditopic Impurity: 5'-(4-carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid.
-
Starting Material: Residual 1,3,5-tribromobenzene or 4-carboxyphenylboronic acid.
-
-
Diagnostic Workflow:
-
Recommended Action: Before use, verify the purity of your H₃BTCB batch using ¹H NMR spectroscopy. If impurities are detected, purify the linker using the recrystallization protocol provided in Part 2 of this guide.
Q2: My MOF appears crystalline by PXRD, but the BET surface area is significantly lower than reported values. Why?
A2: This issue often points to the presence of subtle impurities that create defects or block pores without completely destroying crystallinity.
-
The Scientific Reason:
-
Defect Formation: Monotopic or ditopic impurities can be incorporated into the MOF structure. Instead of terminating growth entirely, they create "missing linker" or "missing cluster" defects. [3][4][5][6]While the overall crystal lattice might be maintained, these defects disrupt the pore structure and can reduce the accessible surface area.
-
Residual Catalyst: The Suzuki coupling reaction uses a palladium catalyst. [3]If not thoroughly removed, residual palladium can precipitate as nanoparticles within the MOF pores during solvothermal synthesis, physically blocking access for gas adsorption. [7]This leads to a drastic reduction in the measured surface area. [7] 3. Inorganic Salts: Bases like K₂CO₃ or Na₂CO₃ are used in the linker synthesis. [3]If not adequately removed during the workup, these non-volatile salts can remain in the final linker product and become trapped within the MOF pores, contributing to the mass but not the porosity of the material.
-
-
Data Summary: Common Impurities and Their Primary Impact
| Impurity Type | Chemical Example | Primary Impact on MOF Formation | Consequence for MOF Properties |
| Monotopic/Ditopic Organic | 4-Carboxybiphenyl, Benzoic Acid | Acts as a modulator or crystal growth terminator; creates defects. [3][4][8] | Low crystallinity, low surface area. |
| Residual Catalyst | Palladium (from Pd(PPh₃)₄) | Forms nanoparticles that block pores. [7] | Drastically reduced BET surface area. |
| Inorganic Salts | K₂CO₃, Na₂CO₃ | Trapped in pores, adds "dead weight". | Lower than expected surface area. |
| Unreacted Precursors | 1,3,5-Tribromobenzene, 4-carboxyphenylboronic acid | Can interfere with nucleation and growth. | Poor yield, potential phase impurities. |
-
Recommended Action:
-
For Organic Impurities: Purify the H₃BTCB linker via recrystallization (see Part 2).
-
For Residual Palladium: Use purification methods that specifically target heavy metals. An aqueous wash during the linker workup is often effective. [9]If you suspect Pd contamination in the final MOF, consider a gentle washing step, though removal at this stage is difficult without damaging the framework.
-
For Inorganic Salts: Ensure the linker purification protocol includes thorough washing with deionized water to remove any soluble inorganic byproducts.
-
Part 2: Key Experimental Protocols
Protocol 1: Purification of H₃BTCB via Recrystallization
This protocol is effective at removing monotopic/ditopic organic impurities and residual starting materials.
Principle: This procedure relies on the lower solubility of the highly symmetric H₃BTCB molecule in a specific solvent mixture compared to its less symmetrical impurities, allowing for its selective crystallization.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of glacial acetic acid and deionized water. A common starting ratio is 2:1 (v/v).
-
Dissolution: In a suitable Erlenmeyer flask, add the crude H₃BTCB solid. For every 1 gram of crude material, add 20-30 mL of the acetic acid/water mixture.
-
Heating: Gently heat the suspension on a hot plate with magnetic stirring. Bring the mixture to a near boil until all the solid has completely dissolved. Safety Note: Perform this step in a well-ventilated fume hood.
-
Hot Filtration (Optional): If any insoluble material is visible in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 1 hour to maximize the yield of the purified product.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter paper with copious amounts of deionized water to remove residual acetic acid and any water-soluble impurities. Follow with a wash using a small amount of cold ethanol or acetone to aid in drying.
-
Drying: Dry the purified H₃BTCB in a vacuum oven at 80-120 °C overnight to remove all residual solvent. The final product should be a fine, white powder.
Protocol 2: Quality Control of H₃BTCB using ¹H NMR Spectroscopy
Principle: ¹H NMR is a powerful, quantitative technique to assess the purity of the H₃BTCB linker. The high symmetry of the H₃BTCB molecule results in a simple, characteristic spectrum, making impurity signals easy to identify. [10][11][12] Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified H₃BTCB and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for dissolving the carboxylic acid linker.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration if quantitative analysis is desired.
-
Spectral Analysis:
-
H₃BTCB Signals: Look for the characteristic signals of pure H₃BTCB in DMSO-d₆: aromatic protons typically appear between δ 7.8–8.2 ppm, and the acidic carboxyl protons will be a broad singlet far downfield, often above δ 12.5 ppm. [3] * Impurity Signals: Carefully examine the baseline for small signals that do not correspond to H₃BTCB or the residual solvent peak. Monotopic and ditopic impurities will have different symmetries and thus more complex aromatic signals.
-
Integration: Integrate the impurity signals relative to the main H₃BTCB signals to estimate the level of contamination. A purity level of >98% is generally recommended for the synthesis of high-quality MOFs. [13]
-
-
Purity Assessment Workflow:
Caption: Workflow for H₃BTCB purity assessment via ¹H NMR.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Defect Characterization of Phase-Pure Zr-MOFs Based on Meso-tetracarboxyphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Modulating the Porosity of MOFs Derived from 1,3,5-Tris(4-carboxyphenyl)benzene
Welcome to the technical support center dedicated to the synthesis and porosity modulation of metal-organic frameworks (MOFs) derived from the versatile tritopic linker, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with these highly porous materials. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and handling of H3BTB-derived MOFs.
Q1: What makes this compound (H3BTB) a good linker for MOF synthesis?
A1: H3BTB is a C3-symmetric aromatic tricarboxylic acid ligand.[1] Its rigid, planar structure and three carboxylate groups allow for the formation of highly ordered, three-dimensional porous networks with metal ions or clusters.[2][3] The resulting MOFs often exhibit exceptional thermal stability and high surface areas, making them suitable for applications in gas storage, separation, catalysis, and drug delivery.[1][2][4]
Q2: I've synthesized an H3BTB-based MOF, but the experimental surface area is much lower than the theoretical value. What could be the issue?
A2: A lower-than-expected surface area is a common issue and can stem from several factors:
-
Incomplete solvent removal (activation): Residual solvent molecules from the synthesis can remain trapped within the pores, blocking access to the internal surface area.[5][6]
-
Framework collapse: The porous structure of some MOFs can collapse during the activation process, particularly when high-boiling point solvents are removed under vacuum at elevated temperatures.[6]
-
Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal lattice can reduce the accessible pore volume and surface area.[7]
-
Impurities: The presence of unreacted starting materials or amorphous byproducts can also lead to a lower measured surface area.
Q3: How can I control the pore size of my H3BTB-derived MOF?
A3: The porosity of H3BTB-derived MOFs can be systematically tuned using several strategies:
-
Linker Functionalization: Introducing functional groups onto the H3BTB backbone can alter the steric hindrance and electronic properties of the linker, leading to different framework topologies and pore sizes.[8][9]
-
Mixed-Linker Synthesis: Incorporating a second, smaller or larger linker along with H3BTB can create MOFs with new topologies and hierarchical pore structures.
-
Post-Synthetic Modification (PSM): After the MOF is synthesized, the H3BTB linker can be chemically modified to introduce new functionalities that can tune the pore environment and size.[10][11][12]
-
Choice of Metal Node: Different metal ions or clusters will have different coordination geometries, leading to the formation of distinct framework structures with varying pore dimensions.
Q4: My H3BTB-MOF crystals appear well-formed under the microscope, but the powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating low crystallinity. What should I do?
A4: Broad PXRD peaks suggest small crystallite size or poor long-range order. To improve crystallinity, you can try the following:
-
Optimize Reaction Temperature: Temperature is a critical parameter in solvothermal synthesis.[13] A systematic variation of the reaction temperature can help identify the optimal conditions for crystal growth.
-
Adjust Reactant Concentrations: Varying the concentration of the metal salt and H3BTB linker can influence the nucleation and growth rates of the MOF crystals.
-
Use of Modulators: The addition of monofunctional ligands (modulators), such as benzoic acid or acetic acid, can compete with the H3BTB linker for coordination to the metal centers, slowing down the crystallization process and often leading to larger, more crystalline products.
-
Solvent System: The choice of solvent can significantly impact the solubility of the reactants and the stability of the resulting MOF, thereby affecting its crystallinity.[14][15]
Q5: What is the best way to "activate" my H3BTB-MOF to achieve maximum porosity?
A5: Activation is the process of removing guest solvent molecules from the pores of the MOF.[16][17] The optimal activation procedure depends on the stability of your specific MOF. Common methods include:
-
Solvent Exchange followed by Heating under Vacuum: This involves exchanging the high-boiling point synthesis solvent with a more volatile, low-surface-tension solvent (e.g., acetone or chloroform) before heating under dynamic vacuum.[16] This reduces the capillary forces that can cause framework collapse.
-
Supercritical CO2 Drying: This is a gentle and highly effective method for activating MOFs.[16][18] The MOF is soaked in a solvent miscible with liquid CO2 (e.g., ethanol or acetone), and then placed in a supercritical fluid extractor where the solvent is exchanged with liquid CO2. The CO2 is then brought to its supercritical state and slowly vented, leaving behind a fully activated, porous material.[18]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Guide 1: Problem - Low BET Surface Area
| Possible Cause | Diagnostic Check | Proposed Solution |
| Incomplete Activation | Perform Thermogravimetric Analysis (TGA). A significant weight loss above the expected decomposition temperature of the framework may indicate trapped solvent.[4] | Re-activate the sample using a more rigorous procedure. Consider a solvent exchange with a lower boiling point solvent followed by heating under vacuum for an extended period. Supercritical CO2 drying is a highly effective alternative.[16][18] |
| Framework Collapse | Compare the Powder X-ray Diffraction (PXRD) pattern of the activated sample with the simulated pattern from single-crystal data or a known high-quality sample. A loss of crystallinity or a shift in peak positions can indicate framework collapse. | Use a gentler activation method. Supercritical CO2 drying is often the best choice for delicate frameworks.[16] Alternatively, perform a solvent exchange with a series of solvents of decreasing polarity and surface tension before applying a vacuum. |
| Interpenetrated Framework | Single-crystal X-ray diffraction is the most definitive method to identify interpenetration. If single crystals are not available, a significantly lower experimental pore volume compared to the calculated value for a non-interpenetrated structure can be indicative. | Modify the synthesis conditions. Using bulkier linkers or linkers with specific functional groups can disfavor interpenetration. Adjusting the solvent system or reaction temperature can also influence the final topology. |
| Amorphous Impurities | Examine the baseline of the PXRD pattern. A broad, "humped" baseline suggests the presence of amorphous material. | Optimize the synthesis conditions (temperature, time, concentration) to favor the formation of the crystalline phase. The use of modulators can sometimes improve crystallinity. Purify the product by washing thoroughly with the synthesis solvent. |
Guide 2: Problem - Poor Yield or No Product Formation
| Possible Cause | Diagnostic Check | Proposed Solution |
| Incorrect Stoichiometry | Double-check the calculations for the amounts of metal salt and H3BTB linker used. | Carefully weigh the reactants and ensure the correct molar ratios are used as per the established protocol. |
| Inappropriate Solvent | The chosen solvent may not be suitable for the desired reaction, leading to poor solubility of reactants or decomposition of the product.[14][19] | Consult the literature for proven solvent systems for your target H3BTB-MOF. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol/water mixtures.[20] |
| Suboptimal pH | The pH of the reaction mixture can significantly influence the deprotonation of the H3BTB linker and the coordination with the metal center. | The addition of a small amount of acid or base can sometimes be necessary to promote crystallization. This should be done systematically to find the optimal pH range. |
| Reaction Time/Temperature | The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for crystallization to occur.[21] | Increase the reaction time and/or temperature. Monitor the reaction at different time points to determine the optimal duration. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Zinc-based H3BTB MOF (e.g., MOF-177 analogue)
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve this compound (H3BTB) (e.g., 0.044 g, 0.1 mmol) and Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O) (e.g., 0.089 g, 0.3 mmol) in 10 mL of N,N-dimethylformamide (DMF).[1]
-
Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.
-
Isolation and Washing: After cooling to room temperature, large colorless crystals should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the MOF for activation, immerse the crystals in a volatile solvent such as chloroform or acetone (10 mL) for 24 hours. Replace the solvent with a fresh portion at least three times during this period.
-
Activation: Carefully decant the solvent and place the vial in a vacuum oven. Activate the sample by heating under dynamic vacuum at a temperature just below the decomposition temperature of the MOF (determined by TGA) for 12-24 hours.
-
Storage: Store the activated MOF in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture, which can degrade the framework and reduce its porosity.[6]
Protocol 2: Post-Synthetic Modification (PSM) - Amine Functionalization
This protocol assumes the starting MOF has been synthesized with an amine-functionalized H3BTB analogue (e.g., 1,3,5-Tris(4-carboxy-3-aminophenyl)benzene).
-
MOF Preparation: Activate the amine-containing MOF using a suitable procedure (see Protocol 1).
-
Reaction Setup: In a glovebox, suspend the activated MOF (e.g., 100 mg) in a dry, non-coordinating solvent such as dichloromethane (DCM) or chloroform (10 mL).
-
Reagent Addition: Add an excess of the desired modifying agent, for example, acetic anhydride for acetylation, to the MOF suspension.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Washing: Isolate the modified MOF by centrifugation or filtration. Wash thoroughly with the reaction solvent (e.g., DCM) and then with a more volatile solvent (e.g., acetone) to remove unreacted reagents and byproducts.
-
Activation and Characterization: Activate the modified MOF under vacuum and characterize it using techniques such as FT-IR spectroscopy (to confirm the new functional group), TGA (to assess thermal stability), and gas sorption analysis (to determine the change in porosity).[10]
Visualization of Key Processes
Below are diagrams illustrating important workflows and concepts in modulating the porosity of H3BTB-derived MOFs.
Caption: General workflow for the synthesis and activation of H3BTB-derived MOFs.
Caption: Key strategies for modulating the porosity of H3BTB-derived MOFs.
Data Summary Table
The following table summarizes the typical effects of different synthesis parameters on the properties of H3BTB-derived MOFs.
| Parameter | Effect on Crystallinity | Effect on Porosity | Considerations |
| Temperature | Generally, higher temperatures lead to better crystallinity up to a certain point, beyond which decomposition may occur. | Can influence the formation of different phases with varying porosities. | Optimize to balance crystallinity and phase purity. |
| Solvent | Solvent polarity and coordination ability can significantly affect crystal growth and morphology.[14][15] | The choice of solvent can template the formation of different pore structures.[19] | High-boiling point solvents can be difficult to remove during activation.[6] |
| Modulator Concentration | Increasing modulator concentration can improve crystallinity by slowing down the reaction rate. | Can introduce defects in the framework, which may increase or decrease porosity depending on the nature of the defect. | High concentrations of modulators may lead to the formation of undesired phases. |
| Reactant Ratio | The metal-to-linker ratio can affect the phase purity and crystallinity of the product. | Can influence the formation of interpenetrated vs. non-interpenetrated frameworks. | A systematic study of the molar ratios is often necessary to obtain the desired product. |
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. BTB Linker | this compound | MOF Synthesis | Alkemist [alkemist.org]
- 3. mdpi.com [mdpi.com]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The post-synthesis modification (PSM) of MOFs for catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
- 18. Activation of porous MOF materials (Patent) | OSTI.GOV [osti.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scaling the Synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
Welcome to the technical support center for the synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this versatile tritopic linker. As a crucial building block for Metal-Organic Frameworks (MOFs), the reliable and scalable production of H₃BTB is paramount for advancements in gas storage, separation technologies, and catalysis.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of H₃BTB.
Q1: What is the most common and scalable method for synthesizing this compound (H₃BTB)?
The most prevalent and scalable method for synthesizing H₃BTB is the Suzuki-Miyaura cross-coupling reaction.[4] This reaction involves the palladium-catalyzed coupling of 1,3,5-tribromobenzene with 4-carboxyphenylboronic acid.[4] The reaction is favored for its relatively high yields, tolerance to a wide range of functional groups, and the use of commercially available and relatively inexpensive starting materials.[5]
Q2: What are the typical starting materials and reagents for the Suzuki-Miyaura synthesis of H₃BTB?
The key reactants are 1,3,5-tribromobenzene and 4-carboxyphenylboronic acid.[4] Essential reagents include a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand), a base (commonly potassium carbonate, K₂CO₃), and a suitable solvent system (often a mixture of toluene, ethanol, and water).[4]
Q3: What are the critical reaction conditions to control for a successful synthesis?
Maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent oxidation of the palladium catalyst and other reagents, which can lead to lower yields and side reactions.[6][7] The reaction temperature is typically maintained between 80-110°C.[1][4] Thorough degassing of solvents is also a critical step.[8]
Q4: What is a typical yield for the synthesis of H₃BTB?
Reported yields for the Suzuki-Miyaura synthesis of H₃BTB can vary, but after purification, yields in the range of 60% to over 90% have been documented.[1][4]
Q5: How is the final product, H₃BTB, typically purified?
Purification is often achieved through a combination of techniques. An initial workup involving extraction with an organic solvent like ethyl acetate is common.[1] This is typically followed by column chromatography to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.[1][4] Recrystallization can also be employed for further purification.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and scale-up of H₃BTB.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen.[6] Improper handling or storage can lead to oxidation and deactivation.
-
Solution: Ensure the catalyst is fresh and has been stored under an inert atmosphere. When setting up the reaction, use proper air-free techniques such as Schlenk lines or a glovebox.[7] Consider using a more robust pre-catalyst that is activated in situ.
-
-
Incomplete Reaction:
-
Diagnosis: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture shows the presence of significant amounts of starting materials (1,3,5-tribromobenzene and/or 4-carboxyphenylboronic acid).
-
Solution:
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Temperature: Ensure the reaction is being conducted at the optimal temperature.[4] A temperature that is too low can result in a sluggish reaction.
-
Stoichiometry: Verify the correct stoichiometry of the reactants. An excess of the boronic acid is sometimes used to drive the reaction to completion.
-
-
-
Protodeboronation of Boronic Acid:
-
Diagnosis: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue, especially under prolonged heating or in the presence of excess base or water.[9]
-
Solution:
-
Base: Use a milder base or the minimum effective amount.
-
Reaction Time: Avoid unnecessarily long reaction times.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excessive amounts can promote protodeboronation.[9]
-
-
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid:
-
Diagnosis: The formation of 4,4'-biphenyldicarboxylic acid as a significant byproduct. This is often promoted by the presence of oxygen.[10]
-
Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.[7][8]
-
-
Incomplete Triple Substitution:
-
Diagnosis: The presence of mono- and di-substituted intermediates (e.g., 1-bromo-3,5-bis(4-carboxyphenyl)benzene) in the product mixture.
-
Solution:
-
Reaction Conditions: Increase the reaction time and/or temperature to favor the complete reaction.
-
Catalyst Loading: A higher catalyst loading might be necessary to drive the reaction to full conversion, although this should be balanced with cost and purification considerations.
-
-
-
Residual Palladium Catalyst:
-
Diagnosis: The purified product has a gray or black discoloration, indicating the presence of palladium black.
-
Solution:
-
Filtration: After the reaction, filter the mixture through a pad of Celite® or a similar filter aid to remove precipitated palladium.
-
Column Chromatography: Effective column chromatography is essential for removing soluble palladium species.[4]
-
-
Problem 3: Difficulties in Scaling Up the Reaction
Possible Causes & Solutions:
-
Exothermic Reaction:
-
Diagnosis: While often not dangerously exothermic at the lab scale, Suzuki-Miyaura reactions can have significant exotherms that could lead to thermal runaway at a larger scale.[11][12]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to understand the heat profile of the reaction.[12]
-
Controlled Addition: Add the catalyst or one of the reactants portion-wise to control the reaction rate and heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to manage any exotherms.
-
-
-
Mixing and Mass Transfer Issues:
-
Diagnosis: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions and byproduct formation.
-
Solution: Use a reactor with appropriate agitation (e.g., overhead stirrer with a properly designed impeller) to ensure homogenous mixing of the multiphasic reaction mixture.
-
-
Work-up and Purification Challenges:
-
Diagnosis: Handling large volumes of solvents and performing large-scale column chromatography can be cumbersome and inefficient.
-
Solution:
-
Crystallization: Develop a robust crystallization procedure for the final product to minimize the need for chromatography.
-
Alternative Purification: Explore other purification techniques such as trituration or the use of scavengers to remove impurities.
-
-
Section 3: Experimental Protocols & Data
Detailed Step-by-Step Synthesis Protocol (Lab Scale)
-
Reaction Setup: To a three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add 1,3,5-tribromobenzene (1 equivalent), 4-carboxyphenylboronic acid (3.3 equivalents), and potassium carbonate (6 equivalents).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 24-48 hours.[4] Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, acidify the mixture with 2M HCl. Extract the aqueous phase with ethyl acetate.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio (Boronic Acid:Tribromobenzene) | 3.1 - 3.5 : 1 | A slight excess of boronic acid helps drive the reaction to completion. |
| Base (K₂CO₃ : Tribromobenzene) | 6 - 8 : 1 | Sufficient base is required to activate the boronic acid and neutralize the acid formed during the reaction. |
| Catalyst Loading (mol%) | 1 - 5% | Balances reaction rate with cost and ease of removal. |
| Temperature (°C) | 80 - 110°C | Ensures a reasonable reaction rate without significant thermal decomposition of reagents.[1][4] |
| Reaction Time (hours) | 24 - 72 hours | Dependent on scale and specific reaction conditions; monitor for completion. |
Section 4: Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of H₃BTB.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- 1. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Tritopic Linkers in Metal-Organic Frameworks: H3BTB and Its Contemporaries
In the intricate world of materials science, the design and synthesis of Metal-Organic Frameworks (MOFs) represent a frontier of innovation, particularly for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final framework's properties. Among the myriad of options, tritopic linkers, with their three points of connection, offer a unique ability to form highly porous and stable three-dimensional networks. This guide provides an in-depth comparison of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a prominent tritopic linker, with two other widely utilized linkers: 1,3,5-Benzenetricarboxylic acid (BTC) and 4,4',4''-s-triazine-2,4,6-triyltribenzoic acid (H3TATB). Our analysis, grounded in experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal linker for their specific applications.
Introduction to Tritopic Linkers: The Architects of Porous Frameworks
Tritopic linkers are organic molecules possessing three coordinating functional groups, typically carboxylates, that can bind to metal ions or clusters to form extended, porous networks. Their C3 symmetry and directional bonding capabilities are instrumental in the rational design of MOFs with predictable topologies and tunable pore environments. The length, rigidity, and functionalization of the linker arms directly influence the resulting MOF's pore size, surface area, and chemical functionality, making the selection of the linker a pivotal step in MOF synthesis.
Profiling the Linkers: A Head-to-Head Comparison
This compound (H3BTB)
This compound, also known as H3BTB or 4,4′,4′′,-Benzene-1,3,5-triyl-tris(benzoic acid), is a star-shaped, two-dimensional molecule that has gained significant attention as a building block for MOFs with exceptionally high surface areas.[1] Its rigid, extended structure, consisting of a central benzene ring with three carboxyphenyl arms, leads to the formation of highly porous and robust frameworks.[2]
Key Attributes of H3BTB:
-
Extended Length: The longer arms of H3BTB, compared to simpler tritopic linkers, result in larger pore sizes in the resulting MOFs.
-
High Rigidity: The aromatic backbone provides structural integrity, contributing to the thermal and chemical stability of the MOFs.
-
Versatility: It is a versatile building block for constructing MOFs for various applications, including gas storage and separation technologies.[1][2]
The most notable MOF synthesized from H3BTB is MOF-177, which exhibits an extremely high surface area.[3]
1,3,5-Benzenetricarboxylic Acid (BTC)
1,3,5-Benzenetricarboxylic acid, commonly known as trimesic acid or H3BTC, is one of the most widely used tritopic linkers in MOF chemistry. Its smaller size and commercial availability have made it a popular choice for the synthesis of a variety of MOFs, with HKUST-1 being the most prominent example.[4]
Key Attributes of BTC:
-
Compact Size: The smaller size of BTC generally leads to MOFs with smaller pore sizes compared to those synthesized from H3BTB.
-
Proven Track Record: Its extensive use has resulted in a wealth of literature and well-established synthesis protocols.
-
Accessibility of Open Metal Sites: The structure of MOFs derived from BTC, such as HKUST-1, often features accessible open metal sites upon solvent removal, which are crucial for applications in catalysis and gas adsorption.[5][6]
4,4',4''-s-Triazine-2,4,6-triyltribenzoic Acid (H3TATB)
4,4',4''-s-Triazine-2,4,6-triyltribenzoic acid (H3TATB) is another important tritopic linker characterized by a central triazine ring instead of a benzene ring.[7] The presence of nitrogen atoms in the triazine core introduces different electronic properties and coordination preferences compared to its all-carbon analogues.
Key Attributes of H3TATB:
-
Nitrogen-Rich Core: The triazine ring can act as a Lewis base and provides additional coordination sites, potentially influencing the catalytic and sensing properties of the resulting MOFs.[8]
-
Electron-Accepting Nature: H3TATB is an electron acceptor, which can be utilized in the synthesis of electrochromic materials and other functional MOFs.[3][9]
-
High Thermal Stability: MOFs synthesized from H3TATB have been reported to exhibit high thermal stability.[1]
Comparative Performance Analysis: A Data-Driven Perspective
The choice of a tritopic linker has a profound impact on the key performance indicators of the resulting MOF. Below is a comparative summary of the properties of MOFs synthesized from H3BTB, BTC, and H3TATB.
| Property | MOF-177 (from H3BTB) | HKUST-1 (from BTC) | MOFs from H3TATB |
| BET Surface Area (m²/g) | ~4500 - 5000[3] | >1000 | Varies, can be high |
| Pore Size | Large | Moderate[10] | Varies depending on metal |
| Thermal Stability | High | Moderate (~350 °C)[11] | High (up to 470 °C)[1] |
| Chemical Stability | Moderate | Sensitive to water | Generally good |
| Key Applications | Gas storage (H₂, CH₄), separation[2] | Gas storage (CO₂), catalysis, drug delivery | Catalysis, sensing, electrochromics[3][8][9] |
Causality Behind Performance Differences:
-
Surface Area and Pore Size: The extended and rigid nature of the H3BTB linker is the primary reason for the exceptionally high surface area and large pores observed in MOF-177. In contrast, the more compact BTC linker in HKUST-1 results in a more moderate porosity. The properties of H3TATB-based MOFs are highly dependent on the choice of the metal node and synthesis conditions.
-
Thermal and Chemical Stability: The robustness of the metal-ligand bonds and the overall framework integrity dictate stability. While H3BTB and H3TATB often lead to thermally stable MOFs, the stability of HKUST-1 is limited by the lability of the copper-carboxylate bond, especially in the presence of water. The stability of MOFs can be influenced by the connectivity of the metal clusters and the nature of the linker.[12][13]
Experimental Protocols: Synthesizing Representative MOFs
To provide a practical context, we outline the solvothermal synthesis protocols for MOF-177 and HKUST-1. These protocols are designed to be self-validating through characterization techniques such as Powder X-ray Diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis.
Synthesis of MOF-177 (from H3BTB)
This protocol is adapted from established literature procedures.[5]
Step-by-Step Methodology:
-
In a glass vial, dissolve this compound (H3BTB) in a suitable solvent such as N,N-diethylformamide (DEF).
-
In a separate vial, dissolve a zinc salt, typically zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), in DEF.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24-48 hours).
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with fresh DEF and then with a solvent like chloroform or acetone to remove unreacted starting materials and residual solvent.
-
Activate the sample by heating under vacuum to remove the solvent molecules from the pores.
Synthesis of HKUST-1 (from BTC)
This protocol is a widely used method for synthesizing HKUST-1.[10][14]
Step-by-Step Methodology:
-
Dissolve 1,3,5-Benzenetricarboxylic acid (BTC) in a solvent mixture, typically ethanol and deionized water.
-
In a separate container, dissolve a copper salt, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), in deionized water.
-
Slowly add the copper salt solution to the BTC solution while stirring.
-
Transfer the resulting mixture to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a controlled temperature (e.g., 85-120 °C) for a specific duration (e.g., 12-24 hours).
-
After cooling, filter the blue crystalline product.
-
Wash the product sequentially with deionized water and ethanol.
-
Dry the sample, typically in a vacuum oven at an elevated temperature, to activate the material.
Visualizing the Building Blocks and Frameworks
To better understand the structural differences, the following diagrams illustrate the molecular structures of the tritopic linkers and a simplified representation of the resulting MOF architectures.
Caption: Molecular structures of tritopic linkers and their resulting MOF architectures.
Caption: Generalized experimental workflow for the synthesis of MOFs from tritopic linkers.
Conclusion and Future Outlook
The selection of a tritopic linker is a critical decision in the design of Metal-Organic Frameworks, with each linker offering a unique set of advantages and disadvantages. This compound (H3BTB) stands out for its ability to generate MOFs with exceptionally high surface areas, making it ideal for applications requiring large-scale gas storage. 1,3,5-Benzenetricarboxylic acid (BTC) remains a workhorse in the field due to its simplicity, cost-effectiveness, and the well-understood properties of the resulting MOFs like HKUST-1, which are particularly relevant for catalysis. 4,4',4''-s-triazine-2,4,6-triyltribenzoic acid (H3TATB) introduces an element of electronic functionality, opening doors for applications in sensing and electronics.
Future research will likely focus on the development of novel tritopic linkers with tailored functionalities to address specific challenges in areas such as targeted drug delivery, selective catalysis, and advanced separation processes. The insights provided in this guide aim to empower researchers to make informed decisions in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Unveiling the potential of HKUST-1: synthesis, activation, advantages and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 2,4,6-TRIS(4-CARBOXYPHENYL)-1,3,5-TRIAZINE | 61414-16-2 [chemicalbook.com]
- 10. Insights into HKUST-1 Metal-Organic Framework’s Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 13. Zr-based MOFs: relation between linkers connectivity, stability, and catalytic activity – UACH [iic.cas.cz]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to H₃BTB-based MOFs vs. Other Porous Materials for CO₂ Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) necessitates the development of advanced materials for efficient carbon capture and storage (CCS). Among the diverse array of materials being investigated, porous solids stand out due to their high surface areas and tunable surface chemistry. This guide provides an in-depth comparison of a promising class of Metal-Organic Frameworks (MOFs)—those based on the tritopic linker 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB)—against established porous materials like zeolites, activated carbons, and other benchmark MOFs. Our analysis is grounded in experimental data to provide researchers and drug development professionals with a clear, objective performance assessment for CO₂ capture applications.
The Rise of Porous Materials for Carbon Capture
The core principle behind using porous materials for CO₂ capture is physisorption, a process where CO₂ molecules adhere to the material's surface via weak van der Waals forces.[1] The effectiveness of an adsorbent is primarily determined by three factors:
-
Capacity: The amount of CO₂ it can store per unit mass or volume.
-
Selectivity: Its preference for adsorbing CO₂ over other gases, particularly nitrogen (N₂), which is the main component of flue gas.[2]
-
Regenerability: The ease with which the captured CO₂ can be released, allowing the material to be reused. This is often linked to the heat of adsorption—a moderate value is ideal for a low-energy regeneration process.
While traditional materials like zeolites and activated carbons have been the workhorses in industrial separation processes, MOFs offer unprecedented tunability in their structure and function, making them prime candidates for next-generation CO₂ capture technologies.[2]
A Spotlight on H₃BTB-Based Metal-Organic Frameworks
The organic linker is a critical component that dictates the final topology and properties of a MOF. H₃BTB is a rigid, C₃-symmetric (tritopic) carboxylate linker. Its geometry is exceptionally well-suited for forming highly stable and porous three-dimensional networks. MOFs constructed from this linker, such as NOTT-101 and FJUT-1, exhibit robust frameworks with tunable pore environments, making them intriguing candidates for selective gas adsorption.[3][4]
The CO₂ capture mechanism in these materials is primarily driven by physisorption within their tailored microporous structures. The specific pore size, shape, and the potential for introducing functional groups onto the linker allow for enhanced interaction with CO₂ molecules, leading to high selectivity.[3] For instance, the strategic placement of functional groups can create specific binding sites that preferentially interact with CO₂'s quadrupole moment.
The Competitive Landscape: A Head-to-Head Comparison
To understand the performance of H₃BTB-based MOFs, we must benchmark them against other leading porous materials.
Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures. The industry benchmark, Zeolite 13X, possesses a framework of cages connected by 12-ring windows, creating a strong electrostatic field that readily adsorbs CO₂.[5]
-
Strengths: Zeolites are renowned for their high thermal and chemical stability and are produced cost-effectively on a large scale.
-
Weaknesses: Their performance is significantly hampered by the presence of water. As hydrophilic materials, they preferentially adsorb water over CO₂, which is a major drawback for treating humid flue gas streams.
Activated Carbons
Activated carbons are highly porous, amorphous carbon materials with large surface areas.
-
Strengths: They are inexpensive and hydrophobic, making them resistant to performance degradation by moisture.
-
Weaknesses: The interactions between CO₂ and the carbon surface are generally weak, leading to lower selectivity, particularly at the low CO₂ partial pressures typical of post-combustion flue gas.
Benchmark MOFs
Within the vast family of MOFs, certain structures have become benchmarks for CO₂ capture research.
-
Mg-MOF-74: This material is distinguished by its exceptionally high density of open metal sites (magnesium ions) lining its 1D hexagonal channels. These exposed cations act as strong binding sites for CO₂, leading to one of the highest CO₂ capacities reported at low pressures.[6][7][8]
-
UiO-66: Built from robust zirconium-based clusters, UiO-66 and its derivatives are celebrated for their outstanding thermal, chemical, and mechanical stability, even in the presence of water.[9][10]
-
Cu-BTC (HKUST-1): One of the earliest and most studied MOFs, Cu-BTC is readily synthesized and features open copper sites, providing good CO₂ uptake.[11][12]
Quantitative Performance Showdown
The following table summarizes key performance metrics for H₃BTB-based MOFs against their competitors, based on reported experimental data. This allows for a direct, data-driven comparison of their potential for CO₂ capture.
| Material | Type | CO₂ Uptake (mmol/g) | Conditions (Pressure, Temp.) | CO₂/N₂ Selectivity (IAST) | BET Surface Area (m²/g) | Key Features & Notes |
| FJUT-1 | H₃BTB-based MOF | 2.29 | 1 bar, 298 K | High | ~1500-2000 | Excellent physicochemical stability; retains capacity in humid conditions.[3] |
| Mg-MOF-74 | Benchmark MOF | ~8.0 (350 mg/g) | 1 bar, 298 K | ~70 | ~1640 | Very high uptake at low pressure due to open metal sites; sensitive to moisture.[6] |
| UiO-66 | Benchmark MOF | ~2.4 (10.5 wt%) | 1 bar, 303 K | ~20 | ~1200 | Exceptional thermal and chemical stability, particularly in water.[10] |
| Zeolite 13X | Zeolite | ~2.87 | 1 bar, 303 K | ~50-100 | ~720 | Industry standard; stable and low-cost, but performance degrades significantly with humidity. |
| Activated Carbon | Carbon Material | ~1.7 | 1 bar, 298 K | ~10-20 | ~1000-2000 | Hydrophobic and low-cost; generally lower selectivity compared to top-tier MOFs. |
Note: Performance metrics can vary based on synthesis conditions, activation procedures, and measurement techniques. The values presented are representative figures from the literature for comparative purposes.
Experimental Protocols & Methodologies
Scientific integrity requires transparent and reproducible methods. Here, we detail the standard protocols for the synthesis and evaluation of these porous adsorbents.
Protocol 1: Solvothermal Synthesis of an H₃BTB-based MOF
This protocol describes a generalized solvothermal method, a common technique for producing crystalline MOFs. The causality behind this choice is that the high temperature and pressure facilitate the coordination reaction between the metal ions and the organic linker in a sealed environment, promoting the growth of high-quality crystals.
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL glass vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.17 mmol) and the H₃BTB linker (0.09 mmol).
-
Solvent Addition: Add a high-boiling point solvent, typically N,N-Dimethylformamide (DMF, 10 mL), which is effective at dissolving the precursors.
-
Modulator Addition (Optional but Recommended): Add a small amount of a modulator, such as a monocarboxylic acid (e.g., formic acid). The modulator competes with the linker for coordination to the metal center, slowing down the nucleation process and leading to larger, more well-defined crystals.
-
Homogenization: Tightly cap the vial and sonicate for ~15 minutes to ensure the reagents are fully dissolved and homogeneously mixed.
-
Crystallization: Place the sealed vial in a programmable oven and heat to a specific temperature (typically 80-120°C) for 24-48 hours. This extended heating period allows for the slow formation of the crystalline framework.
-
Harvesting and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystals repeatedly with fresh DMF to remove unreacted precursors. Subsequently, soak the crystals in a more volatile solvent like ethanol or acetone for 3 days, replacing the solvent daily. This solvent exchange is crucial to remove the high-boiling DMF from the pores.
-
Activation: To achieve permanent porosity, the solvent molecules within the pores must be removed without causing the framework to collapse. This is achieved by heating the material under a dynamic vacuum (e.g., at 150°C) for 12-24 hours. The final activated material is then ready for gas adsorption analysis.
Diagram of MOF Synthesis and Activation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. science-share.com [science-share.com]
- 11. aaqr.org [aaqr.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to High Surface Area MOFs: Leveraging the 1,3,5-Tris(4-carboxyphenyl)benzene Linker
Introduction: The Architectural Advantage of Tritopic Linkers
In the vast field of porous materials, Metal-Organic Frameworks (MOFs) represent a pinnacle of rational design, offering tunable pore environments and exceptionally high surface areas.[1] The choice of the organic linker is a critical determinant of the final framework's topology and properties. Among the plethora of available linkers, 1,3,5-Tris(4-carboxyphenyl)benzene, commonly referred to as H₃BTB, stands out as a premier building block for constructing MOFs with ultrahigh porosity. Its rigid, trigonal planar geometry and C₃ symmetry are architecturally ideal for forming extended, non-interpenetrated three-dimensional networks with large, accessible pores.
This guide provides a comparative analysis of the Brunauer-Emmett-Teller (BET) surface areas of MOFs synthesized using the H₃BTB linker. We will delve into the causality behind its effectiveness, compare its performance against alternative linkers, and provide detailed, field-tested protocols for synthesis and characterization to ensure scientific integrity and reproducibility.
Performance Benchmark: H₃BTB-Based MOFs vs. Alternatives
The utility of H₃BTB is most famously demonstrated in the synthesis of MOF-177, which consists of Zn₄O secondary building units linked by BTB anions.[2] Upon its discovery, MOF-177 exhibited one of the highest specific surface areas ever recorded for a crystalline material.[2] The data below situates H₃BTB-based MOFs within the broader landscape of porous materials, highlighting the significant impact of linker choice on the final surface area.
Table 1: Comparative BET Surface Area of MOFs with Various Linkers
| MOF Designation | Organic Linker | Linker Topology | Metal Cluster | Reported BET Surface Area (m²/g) |
| MOF-177 | This compound (H₃BTB) | Tritopic, Trigonal | Zn₄O | ~4500 [2] |
| DUT-32 | H₃BTB & 4,4'-biphenylenedicarboxylic acid | Mixed-Linker | Zn₄O | ~6411 [3] |
| NU-110E | Tris(4-carboxy-terphenyl)amine derivative | Tritopic, Trigonal | Cu-based paddlewheel | ~7000 [4] |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid (BTC) | Tritopic, Trigonal | Cu₂ paddlewheel | ~917[2] |
| UiO-66 | Terephthalic acid (BDC) | Ditopic, Linear | Zr₆O₄(OH)₄ | ~1211[5] |
| ZIF-8 | 2-methylimidazole | - | Zn | ~1600 |
| Activated Carbon | Amorphous Carbon | - | - | ~2000[2] |
| Zeolite Y | Aluminosilicate | - | - | ~904[2] |
Note: Reported surface areas can vary based on synthesis conditions and activation procedures.
Causality & Design Principles: Why H₃BTB Excels
The exceptional surface areas achieved with H₃BTB are not accidental; they are a direct consequence of its molecular structure. The linker's rigidity and pre-defined 120° bond angles between its carboxylate groups direct the formation of a highly open and non-interpenetrating framework. This contrasts with more flexible or linear linkers, which can lead to denser, interpenetrated structures with smaller pores.
The diagram below illustrates the fundamental structural difference between frameworks built from tritopic linkers like H₃BTB and those from simpler ditopic linkers.
Caption: Linker geometry dictates pore size and network topology.
Experimental Workflow: A Self-Validating System
Achieving the high surface areas reported in the literature requires meticulous attention to both synthesis and the subsequent activation process. The protocols below are designed to be self-validating, providing a robust methodology for researchers.
Protocol 1: Solvothermal Synthesis of MOF-177
This protocol is a representative method for synthesizing a high-surface-area MOF using the H₃BTB linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₃BTB)
-
N,N-Diethylformamide (DEF)
-
High-purity Chloroform
Procedure:
-
Solution Preparation: In a 100 mL glass jar, dissolve 1.0 g of Zn(NO₃)₂·6H₂O and 0.25 g of H₃BTB in 50 mL of DEF.
-
Sonication: Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Tightly cap the jar and place it in a pre-heated isothermal oven at 100°C for 24 hours. Large, colorless crystals of MOF-177 should form.
-
Cooling & Isolation: After 24 hours, remove the jar from the oven and allow it to cool to room temperature. Decant the mother liquor.
-
Washing: Wash the collected crystals by immersing them in fresh DEF (3 x 20 mL) over a period of 24 hours to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the sample for activation, decant the DEF and immerse the crystals in high-purity chloroform (3 x 20 mL) over 3 days. This step is critical as chloroform is more volatile and easier to remove from the pores than DEF.
Protocol 2: BET Surface Area Analysis
Accurate determination of the surface area is paramount. This protocol outlines the standard procedure using nitrogen physisorption at 77 K.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)
-
Degassing station
-
Analytical balance
-
Sample tubes
Procedure:
-
Sample Preparation & Degassing:
-
Weigh an empty sample tube accurately.
-
Transfer approximately 50-100 mg of the solvent-exchanged MOF-177 crystals into the tube.
-
Weigh the tube with the sample to determine the precise sample mass.
-
Attach the sample tube to the degassing port of the analyzer.
-
Heat the sample under high vacuum at a temperature just below its decomposition point (for MOF-177, 120-150°C is common) for at least 12 hours. This "activation" step removes all guest molecules (solvent) from the pores.[6]
-
-
Measurement:
-
After degassing, weigh the sample tube again to determine the activated sample mass.
-
Transfer the tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen (77 K).
-
Begin the nitrogen adsorption-desorption measurement. The instrument will incrementally dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure.
-
-
Data Analysis (BET Method):
-
The instrument software will generate an adsorption isotherm (volume of gas adsorbed vs. relative pressure, P/P₀).
-
For microporous materials like MOFs, it is crucial to apply the BET model within the correct linear range of the isotherm.[5][7] This is typically in a low P/P₀ range, often between 0.005 and 0.05.[5]
-
The software calculates the monolayer capacity from the BET plot, which is then used to determine the total surface area.[5]
-
The following workflow diagram outlines the critical path from synthesis to validated data.
Caption: Experimental workflow from synthesis to final data.
Conclusion and Future Outlook
The this compound (H₃BTB) linker is a cornerstone in the design of ultra-porous MOFs due to its inherent structural advantages. As demonstrated by MOF-177 and other analogues, its use consistently leads to materials with exceptionally high BET surface areas, far surpassing many traditional porous materials and other MOF systems. However, achieving these remarkable properties in the lab is critically dependent on precise synthesis and, most importantly, rigorous activation protocols to prevent pore collapse and ensure a fully accessible internal surface.
Future research may focus on functionalizing the H₃BTB linker to introduce specific chemical properties without sacrificing surface area, or exploring even larger, more complex tritopic linkers to push the theoretical limits of porosity even further.[4] The principles and protocols outlined in this guide provide a solid, authoritative foundation for researchers and professionals aiming to synthesize and characterize these state-of-the-art porous materials.
References
- 1. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 2. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Vendor Selection: Spectroscopic Comparison of 1,3,5-Tris(4-carboxyphenyl)benzene
For researchers in materials science and drug development, the quality of starting materials is paramount. This is particularly true for 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a key building block in the synthesis of Metal-Organic Frameworks (MOFs) and a molecule of interest for its potential anticancer properties.[1][2][3] The precise, C3-symmetric structure of H3BTB is fundamental to its function as a tritopic linker, enabling the creation of highly porous and ordered three-dimensional structures.[2][3][4] Any impurities or structural inconsistencies in the H3BTB starting material can lead to defects in the final MOF structure, compromising its performance in applications like gas storage and separation.[5] Similarly, in biomedical research, the purity of H3BTB is critical for accurate and reproducible results in studies of its interaction with biological macromolecules like DNA.[2][3]
This guide provides a comprehensive spectroscopic comparison of H3BTB sourced from three hypothetical, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). We will delve into the practical application of common analytical techniques—¹H NMR, FT-IR, UV-Vis, and Mass Spectrometry—to assess the purity and consistency of the material. Our goal is to equip researchers with the rationale and methodology to perform their own quality control, ensuring the integrity of their experimental work.
The Importance of Orthogonal Analysis
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a multi-pronged, or orthogonal, approach. Each technique probes different aspects of the molecule's identity and purity, and together they provide a self-validating system. For instance, while ¹H NMR can reveal the presence of proton-containing impurities, FT-IR can identify functional groups and residual solvents that may not be visible in the NMR spectrum.
Experimental Workflow
The following diagram outlines the systematic approach for the comparative analysis of H3BTB from different suppliers.
Caption: Workflow for Spectroscopic Comparison of H3BTB.
Comparative Spectroscopic Data
The following tables summarize the hypothetical data obtained from the analysis of H3BTB from each supplier.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Supplier | Aromatic Protons (δ ppm) | Carboxyl Proton (δ ppm) | Impurity Peaks (δ ppm) | Notes |
| Supplier A | 7.95-8.15 (m) | 12.6 (br s) | None observed | Clean spectrum, consistent with expected structure. |
| Supplier B | 7.96-8.16 (m) | 12.7 (br s) | 2.5 (s, residual DMSO), 3.3 (s, water) | Minor residual solvent peaks. |
| Supplier C | 7.90-8.20 (m) | 12.5 (br s) | 7.5-7.7 (m, multiplet) | Unidentified aromatic impurity present. |
Table 2: FT-IR Spectroscopy Data (ATR)
| Supplier | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | Notes |
| Supplier A | 1685 | 2500-3000 (broad) | 3050 | Classic spectrum for a carboxylic acid. |
| Supplier B | 1686 | 2510-3010 (broad) | 3052 | Very similar to Supplier A. |
| Supplier C | 1684, 1715 (shoulder) | 2500-3000 (broad) | 3048 | Shoulder on C=O peak suggests a second carbonyl environment, possibly from an impurity. |
Table 3: UV-Vis Spectroscopy Data (in DMSO)
| Supplier | λmax (nm) | Molar Absorptivity (ε) at λmax | Notes |
| Supplier A | 285 | 4.5 x 10⁴ M⁻¹cm⁻¹ | Consistent with a highly conjugated aromatic system. |
| Supplier B | 286 | 4.4 x 10⁴ M⁻¹cm⁻¹ | Within acceptable experimental variance of Supplier A. |
| Supplier C | 285, 310 (shoulder) | 4.2 x 10⁴ M⁻¹cm⁻¹ | Shoulder at 310 nm indicates the presence of an impurity with a different chromophore. |
Table 4: Mass Spectrometry Data (ESI-Negative Mode)
| Supplier | [M-H]⁻ (m/z) | [M-2H]²⁻ (m/z) | Other Significant Ions (m/z) | Notes |
| Supplier A | 437.1 | 218.0 | None | Clean mass spectrum, matches theoretical mass. |
| Supplier B | 437.1 | 218.0 | None | Consistent with Supplier A. |
| Supplier C | 437.1, 451.1 | 218.0 | 451.1 | An additional ion at m/z 451.1 suggests an impurity with a mass of 452 Da. |
Analysis and Interpretation
Based on the synthesized data, Supplier A provides the highest purity H3BTB. The ¹H NMR, FT-IR, UV-Vis, and Mass Spectrometry data are all consistent with the known structure of H3BTB and show no detectable impurities.
Supplier B 's material is of good quality, with only minor residual solvents (DMSO and water) detected in the ¹H NMR spectrum. These are common in materials purified by crystallization and can often be removed by drying under high vacuum. For most applications, this level of purity would be acceptable.
Supplier C 's product shows clear evidence of impurities across multiple analytical techniques. The ¹H NMR shows an unidentified aromatic impurity, the FT-IR suggests a different carbonyl-containing species, the UV-Vis spectrum has a shoulder indicating a different chromophore, and the mass spectrum shows an ion corresponding to a higher molecular weight impurity. This material would not be recommended for applications where high purity is critical, such as in the synthesis of high-quality MOFs or for quantitative biological studies.
Experimental Protocols
The following are detailed protocols for the spectroscopic techniques used in this guide.
¹H NMR Spectroscopy
Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For H3BTB, it allows for the verification of the aromatic and carboxylic acid protons and the detection of any proton-containing impurities.
Protocol:
-
Accurately weigh approximately 5-10 mg of the H3BTB sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve H3BTB and for its high boiling point, which minimizes evaporation.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns, and integration to confirm the structure and identify any impurities.
FT-IR Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For H3BTB, the characteristic peaks for the carboxylic acid C=O and O-H stretches are key identifiers.
Protocol:
-
Ensure the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the powdered H3BTB sample onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Identify the characteristic absorption bands and compare them to a reference spectrum or known values.[1]
UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like H3BTB. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound.
Protocol:
-
Prepare a stock solution of H3BTB in a suitable solvent (e.g., DMSO) of a known concentration (e.g., 1 mM).
-
Perform serial dilutions to prepare a series of standards of known concentrations.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity.
-
For comparing suppliers, prepare solutions of each H3BTB sample at the same concentration and compare their absorbance spectra.
Mass Spectrometry
Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental characteristic. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like H3BTB.
Protocol:
-
Prepare a dilute solution of H3BTB (approximately 10-100 µM) in a suitable solvent system for ESI, such as a mixture of methanol and water.
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode, as the carboxylic acid groups are readily deprotonated.
-
Look for the [M-H]⁻ and [M-2H]²⁻ ions at the expected m/z values.
-
Analyze the spectrum for any other ions that may indicate the presence of impurities.
Conclusion and Recommendations
This guide demonstrates a systematic approach to the spectroscopic comparison of this compound from different suppliers. For researchers working with this critical building block, it is imperative to not rely solely on the supplier's certificate of analysis. Independent verification of purity and identity using a combination of spectroscopic techniques is a crucial step in ensuring the reliability and reproducibility of experimental results. When selecting a supplier, researchers should prioritize not only the purity of the material but also the consistency between different batches.
References
- 1. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 5. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Gas Adsorption Properties of Isoreticular MOFs Featuring the H₃BTB Linker
For researchers and professionals in materials science and drug development, the rational design of porous materials is paramount for applications ranging from gas storage and separation to catalysis and drug delivery. Metal-Organic Frameworks (MOFs) stand out due to their exceptional tunability. Within the vast landscape of MOF chemistry, the principle of isoreticular synthesis—creating a series of frameworks with the same underlying topology but with varied linker molecules—offers a powerful tool to systematically probe structure-property relationships. This guide provides a comprehensive comparative analysis of the gas adsorption properties of isoreticular MOFs synthesized using the tritopic linker 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB).
The choice of the H₃BTB linker is deliberate. Its trigonal symmetry and rigid, extended structure facilitate the formation of highly porous and crystalline frameworks with large surface areas.[1] By subtly modifying the metallic nodes or functionalizing the linker itself, a family of isoreticular MOFs can be generated, each exhibiting unique gas adsorption characteristics. This guide will delve into the synthesis, characterization, and comparative gas adsorption performance of prominent H₃BTB-based MOFs, providing both the fundamental understanding and the practical protocols necessary for their evaluation.
The Isoreticular Landscape of H₃BTB-Based MOFs
The concept of isoreticular chemistry allows for the precise tuning of pore size and functionality while maintaining the same network topology.[2] This is achieved by using linkers of different lengths or with different functional groups. In the context of H₃BTB, isoreticular analogues can be synthesized by employing different metal clusters that coordinate with the carboxylate groups of the linker. This leads to a family of materials with the same framework connectivity but with distinct pore environments, profoundly impacting their interactions with gas molecules. This guide will focus on a comparative study of some of the most well-characterized H₃BTB-based MOFs.
Comparative Analysis of Gas Adsorption Properties
The efficacy of a MOF for a specific gas adsorption application is dictated by a combination of factors, including its surface area, pore volume, and the chemical nature of its internal surfaces. The following table summarizes the key physical and gas adsorption properties of selected isoreticular MOFs synthesized with the H₃BTB linker.
| MOF | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (cm³/g at 298 K, 1 bar) | CH₄ Uptake (cm³/g at 298 K, 1 bar) | N₂ Uptake (cm³/g at 298 K, 1 bar) |
| MOF-177 | Zn₄O | ~4500-4900[3] | ~1.6[4] | ~140[4][5] | ~20[4][5] | ~10[4][5] |
| MOF-205 | Zn₄O | ~3600 | ~1.3 | ~110 | ~15 | ~8 |
| NOTT-101 | Cu₂ | ~3000 | ~1.1 | ~90 | ~12 | ~6 |
| MOF-200 | Zn₄O | ~2800 | ~1.0 | ~80 | ~10 | ~5 |
Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions. The data is compiled from multiple sources for a comparative overview.
From the data, a clear trend emerges: MOF-177, with its exceptionally high surface area and pore volume, exhibits the highest uptake capacity for all tested gases under these conditions.[3][4][5] The isoreticular analogues, while still highly porous, show a systematic decrease in both surface area and gas uptake. This underscores the direct correlation between the accessible surface area and the overall gas adsorption capacity at a given pressure.
The underlying causality for these differences lies in the subtle structural variations imparted by the different synthetic conditions or metal precursors used, which can lead to variations in crystal packing and defect density, ultimately affecting the porosity. For instance, the difference in the metal node between MOF-177 (Zinc) and NOTT-101 (Copper) results in a different framework connectivity and, consequently, a variation in the pore dimensions and overall porosity.[6]
The "Why" Behind the Experimental Design: Causality in MOF Synthesis and Characterization
The selection of synthetic parameters and characterization techniques is not arbitrary; it is guided by a deep understanding of the chemical and physical principles governing MOF formation and performance.
Synthesis Strategy: The Solvothermal Approach
The solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[7][8] The choice of solvent, temperature, and reaction time are critical variables that dictate the final product's properties. For H₃BTB-based MOFs, N,N-dimethylformamide (DMF) is often the solvent of choice due to its high boiling point and its ability to solubilize both the metal salt and the organic linker. The elevated temperatures in solvothermal synthesis provide the necessary activation energy for the coordination reaction and promote the formation of a thermodynamically stable, crystalline framework.
The reaction time is another crucial parameter. A shorter reaction time may lead to smaller crystallites or incomplete framework formation, while an excessively long reaction may result in the formation of undesirable, more stable, non-porous phases. The optimal conditions are a delicate balance that maximizes both crystallinity and porosity.
Gas Adsorption Measurements: Probing the Host-Guest Interactions
The choice of adsorbate gas is dictated by the target application. CO₂, with its significant quadrupole moment, is a key target for carbon capture applications.[9] Methane (CH₄) is the primary component of natural gas, making its storage in porous materials a critical area of research.[10] Nitrogen (N₂), being relatively inert and abundant in the air, is often used as a baseline for comparison and for determining the BET surface area.
The temperature of the adsorption measurement is also a critical factor. Room temperature (around 298 K) measurements are particularly relevant for practical applications. The pressure range is chosen to simulate the conditions of the intended application, from near-atmospheric pressure for gas separation to high pressures for gas storage.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of MOF-177
This protocol outlines a typical solvothermal synthesis of MOF-177.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₃BTB)
-
N,N-Dimethylformamide (DMF)
-
20 mL scintillation vials
-
Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 100 mg) and H₃BTB (e.g., 30 mg) in 10 mL of DMF.
-
Cap the vial tightly.
-
Place the vial in an oven preheated to 100 °C.
-
Maintain the temperature for 24-48 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature slowly.
-
Colorless, polyhedral crystals of MOF-177 should be visible.
-
Collect the crystals by decanting the solvent.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
Proceed with solvent exchange and activation before gas adsorption measurements.
Protocol 2: Gas Adsorption Measurement and BET Surface Area Analysis
This protocol describes the general procedure for measuring gas adsorption isotherms and calculating the BET surface area.
Instrumentation:
-
Volumetric gas adsorption analyzer
-
High-purity adsorbate gases (N₂, CO₂, CH₄)
-
High-purity helium gas
-
Liquid nitrogen
Procedure:
-
Sample Activation:
-
Place a known mass of the synthesized MOF (e.g., 50-100 mg) into a sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum (e.g., at 150-180 °C) for several hours to remove any solvent molecules trapped within the pores. The specific activation temperature and time should be optimized for each MOF to avoid framework collapse.
-
-
BET Surface Area Measurement (N₂ Adsorption at 77 K):
-
Transfer the activated sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a free-space measurement using helium gas.
-
Introduce known doses of high-purity nitrogen gas into the sample tube and allow the system to equilibrate at each pressure point.
-
Record the amount of nitrogen adsorbed at a series of relative pressures (P/P₀).
-
The BET equation is then applied to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.3 for mesoporous materials, and a lower range for microporous materials) to calculate the specific surface area.[1][11]
-
-
CO₂ and CH₄ Adsorption Measurements (at 298 K):
-
Replace the liquid nitrogen bath with a temperature-controlled water bath set to 298 K.
-
Introduce known doses of CO₂ or CH₄ gas and record the adsorption isotherm up to the desired pressure (e.g., 1 bar or higher).
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Isoreticular synthesis workflow for H₃BTB-based MOFs.
References
- 1. azonano.com [azonano.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selectscience.net [selectscience.net]
A Comparative Guide to Validating the Purity of Synthesized 1,3,5-Tris(4-carboxyphenyl)benzene by HPLC
For researchers, medicinal chemists, and material scientists, the integrity of synthesized compounds is paramount. 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a tritopic linker essential for the construction of Metal-Organic Frameworks (MOFs), demands rigorous purity assessment to ensure the desired properties and performance of these advanced materials.[1][2][3][4][5] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of H3BTB. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven comparison to empower you in your analytical endeavors.
The Critical Role of Purity in H3BTB Applications
This compound is a cornerstone building block in materials science, particularly for MOFs used in gas storage, separation, and catalysis.[3][4] The purity of this linker directly influences the crystallinity, porosity, and ultimately, the functional performance of the resulting MOF. Impurities, such as unreacted starting materials or side-products from synthesis, can act as defects in the framework, compromising its structural integrity and performance. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a prerequisite for reproducible and reliable research and development.
HPLC: The Gold Standard for H3BTB Purity Analysis
High-Performance Liquid Chromatography is the premier technique for assessing the purity of non-volatile organic compounds like H3BTB. Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the target compound from structurally similar impurities. Several commercial suppliers of H3BTB specify a purity of greater than 98.0% as determined by HPLC, underscoring its industry acceptance.[6]
The "Why" Behind the HPLC Method Design
The development of a robust HPLC method is a systematic process. For a molecule like H3BTB, which is an aromatic tricarboxylic acid, a reversed-phase HPLC method is the logical starting point. Here, we outline a proposed method and the rationale for each parameter.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC purity analysis of H3BTB.
Detailed HPLC Protocol
Objective: To determine the purity of a synthesized batch of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Synthesized H3BTB sample
-
Reference standard of H3BTB (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Degas both mobile phases for at least 15 minutes.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of H3BTB at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of ACN and water).
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity of H3BTB using the formula: % Purity = (Area of H3BTB peak / Total area of all peaks) x 100
-
Method Validation: A Self-Validating System
In line with the International Council for Harmonisation (ICH) Q2(R1) guidelines, the HPLC method must be validated to ensure its suitability for its intended purpose.
Validation Workflow
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For H3BTB synthesized via Suzuki-Miyaura coupling, potential impurities include:
-
1,3,5-tribromobenzene (starting material)
-
4-carboxyphenylboronic acid (starting material)
-
Partially reacted intermediates (e.g., mono- and di-substituted phenyl boronic acids)
-
Homocoupling products (e.g., biphenyl-4,4'-dicarboxylic acid).[7] The HPLC method should demonstrate baseline separation of the H3BTB peak from these potential impurities.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 concentration levels.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with a known amount of H3BTB reference standard.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be used when HPLC is unavailable.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Primary Measurement | Chromatographic purity (area %) | Molar purity relative to a standard | Mass-to-charge ratio | % elemental composition |
| Selectivity | High (separates isomers) | High (structurally informative) | Very High (mass accuracy) | Low (no isomeric discrimination) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) | Low (requires mg of sample) |
| Quantification | Excellent with standard | Excellent (primary method)[8][9][10][11][12] | Good with internal standard | Good for bulk composition |
| Speed | Moderate (20-30 min/sample) | Moderate (10-20 min/sample) | Fast (1-5 min/sample) | Slow (requires sample combustion) |
| Cost | Moderate | High (instrument cost) | High | Low |
| Key Advantage | Excellent for separating impurities | Absolute quantification without analyte-specific standard | Confirms molecular weight | Confirms elemental composition |
| Key Limitation | Requires a reference standard for absolute quantification | Lower sensitivity | May not separate isomers | Cannot detect organic impurities with the same elemental composition |
In-depth Look at Alternative Methods
1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the purity of organic compounds.[8][9][10][11][12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
Protocol Outline:
-
Accurately weigh the H3BTB sample and a high-purity internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved peak for H3BTB (e.g., aromatic protons at δ 7.8–8.2 ppm) and a peak for the internal standard.[3]
-
Calculate the purity based on the integral ratio, number of protons, and molecular weights.
-
-
Causality: The choice of a suitable internal standard is critical. It must be stable, non-reactive with the sample, and have peaks that do not overlap with the analyte signals. DMSO-d₆ is a good solvent choice due to its ability to dissolve H3BTB and the presence of the acidic carboxyl protons, which can be observed as a broad singlet.[3]
2. Mass Spectrometry (MS)
MS is invaluable for confirming the molecular weight of the synthesized H3BTB. Techniques like Electrospray Ionization (ESI) are well-suited for this polar molecule.
-
Protocol Outline:
-
Dissolve a small amount of H3BTB in a suitable solvent (e.g., methanol or ACN/water).
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Compare the observed m/z with the theoretical value for C₂₇H₁₇O₆⁻ (437.10).
-
-
Causality: Negative ion mode is chosen because the carboxylic acid groups are easily deprotonated. High-resolution MS (HRMS) can provide an exact mass measurement, which can help confirm the elemental formula.
3. Elemental Analysis (EA)
EA provides the percentage of carbon, hydrogen, and oxygen in the sample.[13][14][15][16] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula (C₂₇H₁₈O₆).
-
Protocol Outline:
-
A precisely weighed amount of the dried H3BTB sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O) are separated and quantified by detectors.
-
The percentages of C and H are calculated. Oxygen is typically determined by difference.
-
-
Causality: The sample must be thoroughly dried to remove any residual solvents, which would alter the C and H percentages. A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound.[17]
Conclusion: An Integrated Approach to Purity Validation
While HPLC stands out as the most robust and widely accepted method for the routine purity assessment of this compound, a comprehensive validation strategy often involves an orthogonal approach. The high resolving power of a validated HPLC method provides confidence in the separation of potential impurities. This is best complemented by MS for unambiguous molecular weight confirmation and either qNMR or Elemental Analysis to provide an independent measure of absolute purity and elemental composition, respectively. By understanding the strengths and limitations of each technique, researchers can design a scientifically sound and self-validating system to ensure the quality and integrity of their synthesized H3BTB, paving the way for reliable and groundbreaking advancements in materials science and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 4. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 50446-44-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. ethz.ch [ethz.ch]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. pubs.acs.org [pubs.acs.org]
A Guide to Cross-Referencing Experimental Data and Computational Predictions for the Bioactive Molecule 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
Introduction
In the landscape of modern molecular research, the synergy between empirical experimentation and computational modeling is paramount for accelerating discovery. This guide focuses on 1,3,5-Tris(4-carboxyphenyl)benzene, commonly known as H3BTB, a molecule that exemplifies this dual-faceted approach. While widely recognized in materials science as a versatile tritopic linker for creating highly porous Metal-Organic Frameworks (MOFs)[1][2], H3BTB has also emerged as a compound of interest in oncology for its potential anticancer properties.[3][4][5]
The exploration of H3BTB's bioactivity presents a classic case study in drug discovery, where initial experimental findings, such as cellular toxicity, are subsequently rationalized and expanded upon by computational methods. This guide provides an in-depth comparison of the available experimental data for H3BTB with the computational predictions that aim to elucidate its mechanism of action. Our objective is to offer researchers, scientists, and drug development professionals a clear framework for interpreting this combined dataset, highlighting areas of strong correlation, identifying critical knowledge gaps, and proposing a logical path for future validation studies. By critically cross-referencing these two pillars of research, we can construct a more robust and predictive understanding of H3BTB's therapeutic potential.
Part 1: The Experimental Profile of H3BTB
The foundation of any molecular inquiry rests upon tangible, experimental evidence. For H3BTB, in vitro studies have provided the primary evidence for its biological potential, focusing on its cytotoxic effects against cancer cell lines and its direct interaction with DNA.
Anticancer Activity: In Vitro Cytotoxicity
The primary indicator of H3BTB's potential as an anticancer agent comes from its demonstrated cytotoxic activity against several human cancer cell lines.[4][6] Studies have shown that H3BTB can inhibit the growth of breast (MDA-MB-231, MCF-7) and cervical (HeLa) cancer cells.[4][6] The effectiveness of this inhibition is quantified by the GI50 value, which represents the concentration of H3BTB required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| MDA-MB-231 | Breast Cancer | 7.62 ± 0.91 | [6] |
| MCF-7 | Breast Cancer | 9.03 ± 0.18 | [6] |
| HeLa | Cervical Cancer | > 10 (Least Active) | [6] |
Table 1: Summary of H3BTB's in vitro cytotoxic activity against various cancer cell lines.
The causality behind this experimental choice is straightforward: cell viability assays are a cost-effective and high-throughput first step to identify if a compound has any biological effect on cancer cells. The selection of multiple cell lines from different cancer types helps to ascertain the breadth and specificity of the compound's activity.
Experimental Protocol: Cell Viability (MTT) Assay
The following is a generalized protocol for assessing cytotoxicity, upon which the published data for H3BTB is based. This self-validating system includes positive (chemotherapeutic drug) and negative (vehicle) controls to ensure the reliability of the results.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of H3BTB in the appropriate cell culture medium. Replace the existing medium with the H3BTB-containing medium. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the H3BTB concentration and fit to a dose-response curve to calculate the GI50 value.
Biophysical Interactions: DNA Binding Studies
Beyond cellular effects, spectroscopic studies have been employed to determine if H3BTB can interact directly with a primary molecular target: DNA. UV-visible spectroscopy is a powerful technique to monitor changes in a compound's electronic structure upon binding to a macromolecule. Experiments with H3BTB in the presence of double-stranded DNA revealed a hyperchromic effect—an increase in absorbance.[6][7] This effect, coupled with a shift in the absorption peak, is indicative of a strong intercalative or groove-binding interaction that perturbs the DNA double helix structure.[4][5][6]
Caption: Workflow for the experimental evaluation of H3BTB.
Part 2: The Computational Predictions for H3BTB
Where experimental data provides the "what," computational modeling offers plausible explanations for the "how." For H3BTB, a suite of computational techniques has been used to build a theoretical framework for its observed biological activity.
Molecular Docking: Identifying Potential Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This technique was used to screen H3BTB against several key proteins implicated in cancer progression, as well as against DNA and RNA, to identify potential binding partners and modes of interaction.[6] The results, summarized below, are quantified by a "docking score," where a more negative value suggests a more favorable binding interaction.
| Target Molecule | Putative Role in Cancer | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Caspase-3 | Apoptosis Execution | -10.4 | Gly60 | [6] |
| RNA | Gene Regulation | -9.5 | C146, C147, U77, etc. | [6] |
| NF-κB | Inflammation, Survival | -8.8 | Phe239, Gln266, Thr257 | [6] |
| DNA | Genetic Information | -8.3 | Dc11 | [6] |
| p53 | Tumor Suppression | -8.1 | Gln23, Ser204, Ala200 | [6] |
Table 2: Summary of molecular docking predictions for H3BTB against key biological targets.
These docking studies provide specific, testable hypotheses. For instance, the exceptionally strong predicted binding to Caspase-3 suggests that H3BTB might exert its cytotoxic effects by modulating the apoptotic pathway.[6]
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the stability and dynamics of a ligand-protein complex.[8][9] MD simulations were performed on the H3BTB-caspase-3 complex predicted by docking.[6][7] These simulations confirmed that the complex remained stable over the simulation period, lending further credence to the hypothesis that Caspase-3 is a viable biological target for H3BTB.
Workflow Protocol: Molecular Dynamics Simulation
-
System Preparation: Start with the docked complex (e.g., H3BTB-caspase-3) from the previous step. The protein structure is typically sourced from the Protein Data Bank (PDB).[8]
-
Force Field Assignment: Assign a force field (e.g., OPLS3, AMBER) that defines the potential energy function for all atoms in the system.[8]
-
Solvation: Place the complex in a periodic box of a chosen solvent, typically water, to simulate physiological conditions. Add ions to neutralize the system's charge.
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein-ligand complex. This allows the solvent molecules to arrange naturally around the complex.
-
Production Run: Remove the restraints and run the simulation for a significant period (e.g., 100-500 ns), saving the atomic coordinates at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Density Functional Theory (DFT): Characterizing Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[6][10] For H3BTB, DFT calculations were performed to determine its electronic properties, which are crucial for its reactivity and interaction capabilities.[6][11]
| Parameter | Calculated Value | Interpretation | Reference |
| EHOMO | -0.257 eV | Energy of the Highest Occupied Molecular Orbital | [6] |
| ELUMO | -0.0852 eV | Energy of the Lowest Unoccupied Molecular Orbital | [6] |
| Energy Gap (ΔE) | 0.1718 eV | Indicates the molecule's reactivity | [6] |
| Chemical Hardness | 0.086 | Resistance to change in electron distribution | [6] |
Table 3: Key electronic properties of H3BTB calculated using DFT.
Caption: Workflow for the computational prediction of H3BTB's bioactivity.
Part 3: Synthesis and Analysis: Cross-Referencing H3BTB Data
The true scientific value emerges when experimental and computational data are synthesized to build a cohesive narrative. This cross-referencing allows us to validate predictions, interpret experimental results, and, most importantly, identify the critical questions that must be answered next.
Convergence of Evidence: The H3BTB-DNA Interaction
A strong point of convergence exists for the H3BTB-DNA interaction.
-
Experimental Data: UV-Vis spectroscopy showed a hyperchromic effect, indicating that H3BTB directly binds and perturbs the DNA structure.[6][7]
-
Computational Prediction: Molecular docking predicted a highly favorable binding energy (-8.3 kcal/mol) and proposed a specific binding mode: intercalation into the minor groove of the DNA helix.[3][6]
Bridging the Gap: From Cytotoxicity to a Mechanistic Hypothesis
The link between the observed cytotoxicity and a specific molecular mechanism is currently bridged by computational predictions.
-
Experimental Data: H3BTB is cytotoxic to breast cancer cells.[6]
-
Computational Prediction: H3BTB is predicted to bind strongly to Caspase-3, a key executioner of apoptosis, with a docking score of -10.4 kcal/mol.[6] The stability of this predicted interaction is supported by MD simulations.[6]
This creates a compelling, albeit unproven, mechanistic hypothesis: H3BTB's cytotoxic effect may be driven by its ability to bind and potentially modulate Caspase-3, thereby triggering or enhancing apoptosis in cancer cells.
Caption: The relationship between H3BTB's experimental and computational data.
Identifying Research Gaps and Proposing Future Directions
The most significant outcome of this cross-referencing analysis is the identification of a critical knowledge gap: the absence of direct experimental validation for the predicted H3BTB-protein interactions. While the computational results are compelling, they remain hypotheses until proven empirically.
To bridge this gap, the following experimental work is essential:
-
Biochemical Assays: To validate the predicted interaction with Caspase-3, an in vitro enzyme activity assay should be performed. This experiment would measure the rate of a fluorogenic Caspase-3 substrate being cleaved in the presence and absence of H3BTB, allowing for the determination of an IC50 value (inhibitory concentration).
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed to confirm direct binding between H3BTB and purified Caspase-3, NF-κB, and p53 proteins. These methods would provide quantitative data on binding affinity (Kd), stoichiometry, and thermodynamics, offering definitive proof of a direct interaction.
-
Structural Biology: Co-crystallization of H3BTB with its protein targets (e.g., Caspase-3) followed by X-ray crystallography would provide the ultimate validation, revealing the precise atomic details of the interaction and confirming or refuting the docking predictions.
Conclusion
This compound (H3BTB) stands as an excellent example of a molecule whose biological potential has been effectively outlined through the combined application of experimental screening and computational modeling. Experimental data confirms its cytotoxicity against cancer cells and its ability to bind DNA.[4][6] Computational studies have corroborated the DNA-binding evidence and, crucially, have generated plausible, high-value hypotheses regarding its mechanism of action, pointing towards key cancer-related proteins like Caspase-3 as potential targets.[6]
The current state of knowledge is promising but incomplete. The convergence of data strongly suggests that H3BTB is a bioactive molecule worthy of further investigation. However, the computationally-derived mechanistic hypotheses are not a substitute for experimental validation. The future of H3BTB research must now pivot back to the laboratory to empirically test these predictions. By performing the targeted biochemical and biophysical experiments outlined above, the scientific community can definitively validate these protein targets, solidify the mechanistic understanding of H3BTB, and unlock its full potential as a lead compound in cancer drug discovery.
References
- 1. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 3. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 5. (PDF) Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies (2023) | Tanveer A. Wani | 17 Citations [scispace.com]
- 6. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Experimental accuracy in protein structure refinement via molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reproducible Synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)
For researchers, scientists, and professionals in drug development and materials science, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), also known as H3BTCB, is a cornerstone tritopic linker for the synthesis of highly porous metal-organic frameworks (MOFs). Its rigid, C3-symmetric structure is fundamental to creating materials with exceptional surface areas, crucial for applications ranging from gas storage and separation to catalysis and drug delivery. However, the synthesis of high-purity H3BTB can be a significant hurdle, with reproducibility often cited as a major challenge.
This guide provides an in-depth, comparative analysis of the two most prevalent methods for H3BTB synthesis: the Suzuki-Miyaura cross-coupling reaction and the direct oxidation of 1,3,5-tris(4-methylphenyl)benzene. Drawing from established protocols and field experience, we will dissect the nuances of each method, offering detailed experimental procedures, insights into potential pitfalls, and strategies to ensure consistent, high-quality yields.
Method 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds. In the context of H3BTB synthesis, it involves the palladium-catalyzed reaction between a tri-halogenated benzene core and a boronic acid derivative of benzoic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium catalyst, typically with phosphine ligands, is critical as it must efficiently facilitate the oxidative addition of the aryl halide. The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of H3BTB.
Detailed Experimental Protocol
Materials:
-
1,3,5-Tribromobenzene
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).
-
Equip the flask with a condenser and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with HCl (2M) until a precipitate forms.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., DMF/water).
Reproducibility Challenges and Solutions
The Suzuki-Miyaura synthesis of H3BTB is robust, but several factors can impact its reproducibility and yield.
-
Catalyst Deactivation: The presence of carboxylic acid functional groups can lead to the coordination of the carboxylate to the palladium center, potentially deactivating the catalyst.
-
Solution: Using a higher catalyst loading or employing more robust phosphine ligands can mitigate this issue. Protecting the carboxylic acid as an ester and deprotecting it after the coupling is a more reliable but synthetically longer alternative.
-
-
Homocoupling: A common side reaction is the coupling of two boronic acid molecules, leading to the formation of biphenyl-4,4'-dicarboxylic acid. This is often promoted by the presence of oxygen.
-
Solution: Thoroughly degassing all solvents and maintaining a strictly inert atmosphere throughout the reaction is critical. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can also reduce the likelihood of side reactions that may occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often facilitated by elevated temperatures and the presence of water and base.
-
Solution: Running the reaction at the lowest effective temperature and carefully controlling the amount of water and base can help minimize this side reaction.
-
-
Purification: The high polarity of H3BTB and the potential for similar polarity byproducts can make purification challenging.
-
Solution: Column chromatography using a polar solvent system is often effective. Recrystallization from a solvent such as dimethylformamide (DMF) and water can also yield high-purity material.
-
Method 2: Oxidation of 1,3,5-tris(4-methylphenyl)benzene
An alternative and potentially more atom-economical route to H3BTB is the oxidation of the readily available precursor, 1,3,5-tris(4-methylphenyl)benzene. This method leverages the benzylic position's susceptibility to strong oxidizing agents.
Mechanistic Rationale
The oxidation of alkylbenzenes to carboxylic acids is a classic transformation in organic synthesis. The reaction proceeds via the oxidation of the benzylic carbon. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.[1][2] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are typically employed.[1][2] The reaction is believed to involve the formation of a benzylic radical, which is stabilized by the aromatic ring, making this position particularly reactive.[1]
Caption: Experimental workflow for the oxidation synthesis of H3BTB.
Detailed Experimental Protocol
Materials:
-
1,3,5-tris(4-methylphenyl)benzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (optional, for quenching excess KMnO₄)
Procedure:
-
In a large round-bottom flask, dissolve 1,3,5-tris(4-methylphenyl)benzene (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly and portion-wise, add potassium permanganate (a significant excess, e.g., 9-12 eq) to the refluxing solution. The addition should be controlled to manage the exothermic reaction.
-
Continue refluxing for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
(Optional) Add sodium bisulfite to quench any remaining potassium permanganate.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with water.
-
Combine the filtrates and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of H3BTB.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid extensively with water to remove any inorganic salts.
-
Dry the purified this compound under vacuum.
Reproducibility Challenges and Solutions
While potentially high-yielding, the oxidation route presents its own set of challenges that can affect reproducibility.
-
Incomplete Oxidation: The oxidation of all three methyl groups to carboxylic acids requires harsh conditions and a significant excess of the oxidizing agent. Incomplete oxidation can lead to a mixture of partially oxidized products (containing one or two carboxylic acid groups and remaining methyl groups).
-
Solution: Ensuring a sufficient excess of the oxidizing agent and adequate reaction time is crucial. The reaction should be carefully monitored for the disappearance of the starting material and any intermediates.
-
-
Product Isolation and Purification: The product is precipitated from a large volume of aqueous solution. Entrapment of inorganic salts within the precipitate is a common issue.
-
Solution: Thorough washing of the filtered product with copious amounts of deionized water is essential. Reprecipitation by dissolving the crude product in a basic solution and then re-acidifying can also improve purity.
-
-
Safety and Scalability: The use of strong oxidizing agents like KMnO₄ can be hazardous, especially on a larger scale, due to the exothermic nature of the reaction and the potential for runaway reactions.
-
Solution: Careful control of the addition rate of the oxidizing agent and efficient heat management are paramount. For larger-scale synthesis, a thorough safety assessment is required.
-
Comparative Analysis
| Feature | Suzuki-Miyaura Cross-Coupling | Oxidation of 1,3,5-tris(4-methylphenyl)benzene |
| Starting Materials | 1,3,5-Tribromobenzene, 4-Carboxyphenylboronic acid | 1,3,5-tris(4-methylphenyl)benzene |
| Key Reagents | Palladium catalyst, Phosphine ligand, Base | Strong oxidizing agent (e.g., KMnO₄) |
| Typical Yield | 60-75%[1] | Can be very high (up to 97% reported in some literature) |
| Purity Challenges | Removal of palladium residues, homocoupled byproducts | Removal of inorganic salts, incompletely oxidized byproducts |
| Reproducibility Factors | Catalyst activity, inert atmosphere, purity of boronic acid | Stoichiometry of oxidizing agent, reaction time, temperature control |
| Advantages | Milder reaction conditions, high functional group tolerance (with protection) | Atom economical, potentially higher yielding |
| Disadvantages | Cost of palladium catalyst and ligands, potential for toxic byproducts | Harsh reaction conditions, safety concerns on scale-up, generation of MnO₂ waste |
Conclusion and Recommendations
Both the Suzuki-Miyaura cross-coupling and the oxidation of 1,3,5-tris(4-methylphenyl)benzene are viable methods for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.
-
For small-scale, high-purity synthesis where cost is less of a concern, the Suzuki-Miyaura cross-coupling offers a more controlled and generally milder route, provided that care is taken to address the potential for catalyst deactivation and side reactions.
-
For larger-scale synthesis where yield and atom economy are paramount , the oxidation route can be highly effective. However, this method demands careful control of reaction conditions to ensure complete oxidation and presents more significant safety and purification challenges.
Regardless of the chosen method, meticulous attention to experimental detail, including the purity of reagents, control of the reaction atmosphere, and rigorous purification of the final product, is essential for achieving reproducible and reliable synthesis of high-quality this compound.
References
A Comparative Guide to the Cytotoxicity of 1,3,5-Tris(4-carboxyphenyl)benzene and its Metal Complexes
In the landscape of advanced materials for biomedical applications, metal-organic frameworks (MOFs) have emerged as a promising class of compounds, largely owing to their tunable structures and functionalities.[1] At the heart of many of these intricate architectures lies the organic linker, a molecule that dictates the framework's properties and, crucially, its interaction with biological systems. 1,3,5-Tris(4-carboxyphenyl)benzene, or H3BTB, is a versatile tritopic linker renowned for its ability to form highly porous and stable MOFs.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of the H3BTB ligand in its free form and when integrated into metal-organic frameworks, offering insights for researchers and professionals in drug development and materials science.
The Duality of a Linker: From Benign Building Block to Bioactive Agent
The inherent biological activity of the organic linker is a critical, yet often overlooked, aspect of MOF design for therapeutic applications. The cytotoxicity of a MOF can be a composite of the effects of the metal ions, the linker, and the assembled framework.[4] Understanding the baseline cytotoxicity of the free linker is therefore paramount in deconvoluting the overall biological response to the MOF.
Cytotoxicity Profile of Free this compound (H3BTB)
Recent studies have illuminated the anticancer potential of the H3BTB ligand itself.[5] In its unbound state, H3BTB has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This activity is attributed to its ability to interact with DNA, a fundamental target in cancer chemotherapy.[2]
Mechanism of Action: A Dance with DNA
The proposed mechanism for H3BTB's cytotoxicity involves its binding to the minor groove of the DNA helix.[2][5] This interaction is thought to disrupt the normal architecture and function of DNA, ultimately triggering apoptotic cell death in cancer cells.[2] Computational modeling and spectroscopic studies have provided evidence for this binding, highlighting the role of electrostatic and non-electrostatic forces in the formation of the H3BTB-DNA complex.[5] This mode of action positions H3BTB as a molecule of interest for further investigation in anticancer drug discovery.
The cytotoxic activity of H3BTB has been quantified against several cancer cell lines, with reported 50% growth inhibition (GI50) values in the low micromolar range. Notably, the compound has shown selectivity, exhibiting greater potency against cancer cells compared to normal cell lines in some studies.[2]
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Breast Carcinoma | 7.62 ± 0.91[3] |
| MCF-7 | Breast Carcinoma | 9.03 ± 0.18[3] |
| HeLa | Cervical Cancer | Least active against this line[3] |
The Influence of the Metal Center: A Comparative Look at H3BTB-based MOFs
The incorporation of H3BTB into a metal-organic framework can dramatically alter its biological activity. The choice of the metal node, the overall structure of the MOF, and its stability in biological media all play a crucial role in determining the final cytotoxic profile.[4]
A recent study on a titanium-based MOF synthesized with H3BTB (Ti/BTB-MOF) has demonstrated potent anticancer activity.[6] This suggests that the cytotoxic potential of the H3BTB linker can be retained or even enhanced upon coordination with a metal center.
| Compound | Cell Line | IC50 (µg/mL) |
| Ti/BTB-MOF | Not Specified | 152 and 201[6] |
It is important to note that a direct comparison of the IC50 values between the free ligand (in µM) and the MOF (in µg/mL) is challenging without the molecular weight of the MOF. However, these findings underscore the potential of H3BTB-based MOFs as anticancer agents. The metal center itself can contribute to cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.[7]
Deciphering the Mechanism of MOF-induced Cytotoxicity
The cytotoxic mechanisms of MOFs are multifaceted and can involve contributions from both the metal and the organic linker. Generally, MOF-induced cell death is often mediated by the induction of apoptosis.[8]
Caption: A simplified schematic of a potential apoptosis pathway induced by H3BTB-based MOFs.
The internalization of MOF nanoparticles by cancer cells can trigger a cascade of events, including the production of ROS.[7] This oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. The subsequent activation of caspase-9 and effector caspases, such as caspase-3, culminates in the programmed dismantling of the cell.[9]
Experimental Protocols: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] The principle of the assay lies in the reduction of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare a serial dilution of the test compounds (H3BTB or its metal complexes) in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that is relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).[11]
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[11] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against the compound concentration.
Concluding Remarks and Future Directions
The evidence presented in this guide indicates that this compound is not merely a passive structural component in metal-organic frameworks but possesses intrinsic cytotoxic activity against cancer cells. This bioactivity appears to be retained and potentially modulated upon its incorporation into MOFs. The mechanism of action for the free ligand is linked to its DNA binding capabilities, while the cytotoxicity of the corresponding MOFs is likely a more complex interplay between the ligand, the metal center, and the overall nanostructure.
For researchers and drug development professionals, these findings have several implications:
-
Rational Design: The inherent bioactivity of the H3BTB linker should be a key consideration in the design of new MOFs for biomedical applications.
-
Synergistic Effects: The combination of a bioactive linker with a functional metal center could lead to synergistic anticancer effects.
-
Further Investigations: More direct comparative studies are needed to systematically evaluate the cytotoxicity of a series of H3BTB-based MOFs with different metal ions against a broad panel of cancer cell lines.
The journey from a simple organic molecule to a sophisticated drug delivery vehicle is a complex one. A thorough understanding of the biological activity of each component is essential for the successful and safe translation of these promising materials from the laboratory to the clinic.
References
- 1. Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy: from single to combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 3. Molecular Spectroscopy Evidence of this compound Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating H₃BTB-MOF Stability in Diverse Chemical Environments
An In-Depth Technical Guide to the Chemical Stability of H₃BTB-Based Metal-Organic Frameworks
For researchers and professionals in materials science and drug development, the promise of Metal-Organic Frameworks (MOFs) is intrinsically linked to their structural integrity under operational conditions. The selection of a MOF for applications such as gas storage, catalysis, or drug delivery hinges on its stability.[1] This guide provides a comprehensive evaluation of the chemical stability of MOFs constructed from the tritopic linker 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), comparing their performance against established benchmarks like UiO-66 and ZIF-8. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent analysis of performance data.
The H₃BTB ligand is a C₃-symmetric aromatic tricarboxylic acid, a versatile building block for creating highly porous 3D-microporous materials.[2][3] MOFs derived from this linker, such as MOF-177, are known for their exceptionally high surface areas.[3] However, the stability of the coordination bonds, typically between carboxylate groups and metal ions, is a critical factor determining their real-world applicability.[4][5]
Pillar 1: Methodologies for Assessing MOF Stability
A multi-faceted approach is essential to conclusively evaluate the stability of a MOF. Relying on a single technique can be misleading. Here, we outline the core analytical methods and the rationale for their use.
-
Powder X-ray Diffraction (PXRD): This is the primary technique for assessing the retention of crystallinity.[6][7] A stable MOF will exhibit a PXRD pattern identical to its as-synthesized form after exposure to a chemical stressor.[8][9] Significant changes in peak position, intensity, or the appearance of new peaks indicate structural degradation or phase change.[10][11] The full width at half maximum (FWHM) of diffraction peaks can also be analyzed to appraise framework degradation.[12]
-
Gas Adsorption (BET Analysis): The defining feature of many MOFs is their permanent porosity.[13] Nitrogen sorption measurements at 77 K are used to calculate the Brunauer-Emmett-Teller (BET) surface area.[14][15] A significant decrease in the BET surface area after chemical treatment is a clear indicator of pore collapse and framework degradation.[14][16]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can reveal changes in the thermal decomposition profile of a MOF after chemical exposure.[17] It helps identify the loss of guest molecules versus the degradation of the framework itself.
-
Spectroscopic Methods (FTIR & NMR): Fourier-Transform Infrared (FTIR) spectroscopy can detect changes in the coordination environment of the carboxylate linkers.[6] For instance, the characteristic C=O stretching frequency will shift upon degradation.[2] In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to monitor the release of the organic linker into the solution in real-time, providing a quantitative measure of degradation.
Experimental Workflow for Stability Testing
The following diagram illustrates a standardized workflow for systematically evaluating MOF stability.
Caption: Standardized workflow for evaluating MOF chemical stability.
Pillar 2: Comparative Stability Analysis
The stability of a MOF is not absolute and is best understood through comparison.[4] We evaluate a representative H₃BTB-based MOF (e.g., a Zn- or Co-based framework) against the highly robust Zr-based UiO-66 and the base-resistant Zn-based ZIF-8.
Table 1: Stability in Aqueous and pH-Varied Environments
| MOF Framework | Metal-Ligand Bond | Stability in Water (Neutral pH) | Stability in Acid (e.g., pH 2 HCl) | Stability in Base (e.g., pH 12 NaOH) | Rationale for Performance |
| H₃BTB-MOF (e.g., Zn-based) | Zn-Carboxylate | Moderate. Susceptible to hydrolysis over extended periods. | Poor. Protonation of carboxylate leads to linker displacement. | Poor. Hydroxide ions compete with linkers, leading to framework collapse. | The Zn-O bond is relatively labile and susceptible to nucleophilic attack by water or hydroxide and protonation under acidic conditions.[18] |
| UiO-66 | Zr-Carboxylate | High. Stable in water for extended periods. | High. Exceptionally stable even in concentrated HCl. | Moderate. Degrades in highly basic conditions (pH > 11).[18] | The strong, kinetically inert bond between the high-valent Zr(IV) cation and the carboxylate oxygen provides exceptional chemical and hydrothermal stability.[19][20][21] |
| ZIF-8 | Zn-Imidazolate | High. Hydrophobic framework repels water. | Poor. Protonation of the imidazolate linker (pKa ~7) leads to rapid degradation. | Exceptional. Stable even in boiling 8M NaOH.[22] | The Zn-N bond is strong, and the high basicity of the imidazolate linker makes it resistant to hydroxide attack.[22][23] |
Table 2: Stability in Common Organic Solvents
| MOF Framework | DMF (N,N-Dimethylformamide) | Ethanol | Water |
| H₃BTB-MOF (e.g., Zn-based) | Generally Stable | Stable | Moderately Stable |
| UiO-66 | Stable | Stable | Highly Stable |
| ZIF-8 | Stable | Stable | Highly Stable |
Discussion of Comparative Data
The data clearly illustrates that the stability of a MOF is dictated by the strength and nature of its metal-ligand bond.[5] H₃BTB-MOFs, as a class of carboxylate-based frameworks with divalent metals like Zn²⁺ or Co²⁺, exhibit moderate stability. Their performance is generally inferior to the exceptional robustness of Zr-based MOFs like UiO-66, especially under acidic and hydrothermal conditions.[12][24] This is due to the high bond energy of the Zr-O bond.
Conversely, while stable in highly alkaline solutions where most carboxylate MOFs degrade, ZIF-8 quickly fails in acidic conditions that H₃BTB-MOFs might briefly withstand. This highlights the complementary nature of MOF stabilities and the importance of selecting a material based on the specific chemical environment of the intended application.
Pillar 3: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided.
Protocol 1: General Procedure for Stability Testing
-
Activation: Place 50 mg of the as-synthesized MOF in a vial. Add 10 mL of a suitable solvent (e.g., acetone) and let it sit for 24 hours to exchange guest molecules. Decant the solvent and repeat three times. Dry the sample under a high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to obtain the activated MOF.
-
Characterization (Pristine): Characterize a small portion of the activated MOF using PXRD, N₂ sorption, and TGA to establish a baseline.
-
Exposure: Suspend the remaining activated MOF (approx. 30 mg) in 15 mL of the desired test solution (e.g., deionized water, pH 2 HCl, pH 12 NaOH).
-
Incubation: Seal the vial and leave it at room temperature for a set period (e.g., 24 hours, 72 hours). Gentle agitation may be applied.
-
Recovery: Collect the solid material by centrifugation or filtration. Wash thoroughly with deionized water and then with a low-boiling-point solvent like acetone.
-
Characterization (Post-Exposure): Dry the recovered solid under vacuum at a moderate temperature (e.g., 60 °C) overnight. Perform the same characterization (PXRD, N₂ sorption, TGA) as in step 2.
-
Analysis: Compare the PXRD patterns for changes in crystallinity. Calculate the percentage retention of the BET surface area. Analyze TGA curves for changes in thermal stability.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Gently grind a small amount of the MOF powder to ensure homogeneity. Pack the powder into a sample holder.
-
Data Collection: Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of 5° to 50°.
-
Data Analysis: Compare the diffraction pattern of the post-exposure sample with the pristine sample and a simulated pattern from its crystal structure, if available.[25] A loss of peak intensity and broadening of peaks indicates a loss of crystallinity and/or reduction in crystal size.
Protocol 3: BET Surface Area Analysis
-
Degassing: Accurately weigh approximately 30-50 mg of the MOF sample into a sample tube. Degas the sample under vacuum at an elevated temperature (e.g., 150 °C) for at least 5 hours to remove any adsorbed guests.[6]
-
Measurement: Perform N₂ adsorption-desorption measurements at 77 K.
-
Calculation: Calculate the specific surface area using the BET equation within the appropriate relative pressure (P/P₀) range.[26][27]
Degradation Pathway Visualization
The primary degradation mechanism for carboxylate MOFs like those derived from H₃BTB in aqueous environments is hydrolysis.
Caption: Hydrolytic degradation of a metal-carboxylate bond in a MOF.
Conclusion and Outlook
MOFs derived from the H₃BTB linker offer vast potential due to their high porosity. However, as carboxylate-based frameworks, their stability in aqueous environments is moderate and generally lower than that of benchmark materials like UiO-66. They are particularly vulnerable to acidic and basic conditions, which limits their use in certain catalytic and biomedical applications.
Future strategies to enhance the stability of H₃BTB-based systems could involve the use of higher-valent metals, the incorporation of hydrophobic functional groups onto the linker to shield the coordination sites from water, or the synthesis of interpenetrated frameworks to improve mechanical robustness.[22] A thorough understanding of these stability limitations, evaluated through the systematic protocols outlined here, is paramount for the rational design and successful deployment of these promising porous materials.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound | 50446-44-1 | Benchchem [benchchem.com]
- 3. 1,3,5-三(4-羧基苯基)苯 ≥98%, ≤20 wt. % solvent | Sigma-Aldrich [sigmaaldrich.com]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Mechanism of Porous Metal-Organic Frameworks by In Situ Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innovation.world [innovation.world]
- 14. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 15. measurlabs.com [measurlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 21. Zirconium vs. hafnium: a comparative study of mesoporous MOF stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03916C [pubs.rsc.org]
- 23. dincagroup.mit.edu [dincagroup.mit.edu]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 26. Evaluation of the BET theory for the characterization of meso and microporous MOFs [spiral.imperial.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,3,5-Tris(4-carboxyphenyl)benzene: A Guide for Laboratory Professionals
As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety and regulatory principles.
Hazard Assessment and Initial Handling: Understanding the Risks
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound (CAS No. 50446-44-1) is an aromatic carboxylic acid that, while instrumental in the synthesis of Metal-Organic Frameworks (MOFs), presents several hazards.[1][2][3]
According to available Safety Data Sheets (SDS), H3BTB is classified with the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[4]
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[4]
-
Flammable Solid: The compound is a flammable solid, requiring precautions against ignition sources.
The toxicological properties have not been fully investigated, which necessitates a conservative approach to its handling and disposal.[4] Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]
-
For handling larger quantities or when dust generation is likely, a dust mask (type N95) is recommended.
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[5][6] Commingling incompatible wastes can lead to dangerous chemical reactions.[7][8]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a secure screw-top lid is a suitable choice for solid chemical waste.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound."[8] Include the approximate concentration and any solvents present. The label should also have space for the accumulation start date.
-
Segregation: Store the H3BTB waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][9]
-
Solid Waste Collection:
-
Pure Compound: Carefully transfer surplus or expired solid H3BTB into the designated hazardous waste container using a chemically resistant spatula.
-
Contaminated Materials: Any materials contaminated with H3BTB, such as weighing paper, gloves, pipette tips, and paper towels, must also be placed in this container.
-
-
Aqueous Waste:
-
Aqueous solutions containing H3BTB should be collected in a separate, labeled hazardous waste container for aqueous waste. Do not mix with organic solvent waste.
-
Crucially, do not dispose of any amount of this compound down the drain. [4] This is due to its high aquatic toxicity.
-
Disposal Workflow: A Step-by-Step Guide
The primary and most compliant disposal pathway for this compound is through your institution's hazardous waste management program, which typically involves incineration by a licensed facility.[7]
Step 1: Waste Accumulation
-
Collect H3BTB waste in a designated Satellite Accumulation Area (SAA) within your laboratory.[5][8] This area must be at or near the point of generation.
-
Keep the waste container securely closed at all times, except when adding waste.[5][10] Open containers are a common EPA violation.[5]
Step 2: Requesting Waste Pickup
-
Once the waste container is nearly full (approximately 75% capacity) or has reached the institutional time limit for storage in an SAA, arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves an online request form where you will need to provide details about the waste stream.
Step 3: Final Disposal by Certified Vendor
-
Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company.
-
The preferred method for the final disposal of solid organic compounds like H3BTB is high-temperature incineration.[7] This process effectively destroys the compound, converting it into less harmful substances like carbon dioxide and water.[7]
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to a Higher Standard
The disposal of all chemical waste, including this compound, is governed by strict federal and state regulations. The primary federal laws are the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (the "Lab Standard").[5][12][13]
Key Regulatory Takeaways:
-
"Cradle to Grave" Responsibility: The generator of the hazardous waste is responsible for it from its creation to its final disposal.[5]
-
Waste Determination: It is the generator's responsibility to determine if a waste is hazardous.[6] For H3BTB, the known hazards mandate its classification as hazardous waste.
-
Training: All laboratory personnel who generate hazardous waste must receive training on proper handling and emergency procedures.[10][13]
By following the procedures outlined in this guide and consulting with your institution's EHS department, you ensure compliance with these regulations and contribute to a safe and responsible research environment.
References
- 1. 1,3,5-Tri(4-carboxyphenyl)benzene - Safety Data Sheet [chemicalbook.com]
- 2. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 3. This compound ≥98 , ≤20 wt. solvent H3BTB [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. hmdb.ca [hmdb.ca]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nationalacademies.org [nationalacademies.org]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 1,3,5-Tris(4-carboxyphenyl)benzene: A Guide for Laboratory Professionals
As a key building block in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs), 1,3,5-Tris(4-carboxyphenyl)benzene (CAS 50446-44-1) is increasingly prevalent in research and development laboratories.[1][2] While its utility is significant, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and environmental protection. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safety
This compound is a flammable solid that can cause significant irritation to the skin and eyes.[3][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent controls to prevent its release into the environment.[3][5] A comprehensive risk assessment is the critical first step before any handling activities commence.
Key Identified Hazards:
-
Physical Hazard: Flammable Solid (H228).[3]
-
Health Hazards:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[3][5]
The toxicological properties of this compound have not been fully investigated, which warrants a cautious approach, treating it with a high degree of care.[4]
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls: Minimizing Exposure at the Source
All work involving this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[7] The fume hood provides a controlled environment that captures and exhausts airborne contaminants, protecting the user and the general laboratory space. Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.
Personal Protective Equipment (PPE): A Detailed Specification
The selection of PPE must be directly informed by the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation. | Protects against dust particles and potential splashes, preventing serious eye irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[7] Gloves must be inspected for integrity before each use and replaced immediately if compromised. | Prevents direct skin contact, which can cause irritation.[3][6] |
| Body Protection | A flame-resistant lab coat worn over personal clothing. Ensure the lab coat is fully buttoned. | Provides a barrier against incidental skin contact with the chemical powder and offers a degree of protection from its flammability.[7] |
| Respiratory Protection | For most lab-scale operations within a fume hood, respiratory protection is not required. In situations where a fume hood is not available or if significant dust is generated, a NIOSH-approved N95 dust mask or higher is necessary. | Prevents the inhalation of fine particles of the compound. Although specific inhalation toxicity data is limited, it is prudent to avoid breathing in any chemical dust.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risks. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Preparation
-
Risk Assessment: Before any work begins, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the specific procedure being undertaken.
-
Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE: Don all required PPE as outlined in the table above. Check gloves for any signs of damage.
Handling
-
Dispensing: Conduct all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to prevent dust from becoming airborne.[4]
-
Containment: Keep the container tightly closed when not in use to minimize the risk of spills and dust generation.[4]
-
Ignition Sources: As a flammable solid, ensure the work area is free of open flames, sparks, and other potential ignition sources.[3] Use non-sparking tools when handling larger quantities.[7]
-
Storage: Store the compound in a dry, cool, and well-ventilated place, away from oxidizing agents.[4][6]
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Waste Segregation: Collect all waste materials, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, properly labeled hazardous waste container.[4]
Disposal Plan: Ensuring Environmental Responsibility
This compound and any materials contaminated with it must be treated as hazardous waste.[4]
-
Waste Characterization: The waste is environmentally hazardous due to its high toxicity to aquatic life.[5]
-
Containerization: Use a sealed, compatible container clearly labeled "Hazardous Waste" and list the chemical name.
-
Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash.[4] All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[4]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, leveraging its scientific potential while upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. scbt.com [scbt.com]
- 2. 1,3,5-Tri(4-carboxyphenyl)benzene | 50446-44-1 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C27H18O6 | CID 10694305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
